molecular formula C25H46N4O4 B10859687 Prethcamide CAS No. 8015-51-8

Prethcamide

货号: B10859687
CAS 编号: 8015-51-8
分子量: 466.7 g/mol
InChI 键: ZDHWSRRZUPRQBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prethcamide is a useful research compound. Its molecular formula is C25H46N4O4 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

8015-51-8

分子式

C25H46N4O4

分子量

466.7 g/mol

IUPAC 名称

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide;2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide

InChI

InChI=1S/C13H24N2O2.C12H22N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5;1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9,11H,7-8,10H2,1-5H3;6,9-10H,7-8H2,1-5H3

InChI 键

ZDHWSRRZUPRQBD-UHFFFAOYSA-N

规范 SMILES

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC.CCC(C(=O)N(C)C)N(CC)C(=O)C=CC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Prethcamide in Respiratory Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant comprised of a 1:1 mixture of crotethamide and cropropamide (B41957), exerts its effects through a dual mechanism involving both peripheral and central nervous system pathways. This technical guide provides a comprehensive analysis of the available scientific literature on the mechanism of action of this compound, with a focus on its molecular targets and physiological effects on respiratory control. This document synthesizes quantitative data, details relevant experimental methodologies, and presents visual diagrams of the proposed signaling pathways and experimental workflows to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a respiratory stimulant, also known as an analeptic, that has been used to counteract respiratory depression.[1] It is a combination of two active N-crotonyl-N-alkyl-2-aminobutyric acid dimethylamide derivatives: crotethamide and cropropamide.[2] The primary mechanism of action of this compound involves the stimulation of peripheral chemoreceptors, primarily located in the carotid bodies, and a direct stimulatory effect on the central respiratory centers in the brainstem.[3] This dual action leads to an increase in respiratory drive, resulting in an elevated rate and depth of breathing.

Molecular Mechanism of Action

While the precise molecular targets of this compound's components, crotethamide and cropropamide, have not been definitively elucidated, the available evidence points towards a multi-faceted interaction with the complex network of respiratory control.

Peripheral Chemoreceptor Stimulation

The primary and most well-documented action of this compound is the stimulation of peripheral chemoreceptors, particularly the glomus cells within the carotid bodies.[3] These specialized cells are sensitive to changes in arterial oxygen (PaO2), carbon dioxide (PaCO2), and pH levels.

Signaling Pathway in Carotid Body Glomus Cells:

Stimulation of glomus cells by hypoxia, hypercapnia, or acidosis typically involves the inhibition of specific potassium (K+) channels, leading to membrane depolarization. This depolarization activates voltage-gated calcium (Ca2+) channels, resulting in an influx of Ca2+ and the subsequent release of neurotransmitters, such as ATP and acetylcholine. These neurotransmitters then activate afferent nerve fibers of the carotid sinus nerve, which transmit signals to the respiratory centers in the brainstem, ultimately increasing ventilation.

While direct evidence of this compound's interaction with specific ion channels is lacking, it is hypothesized that its components may modulate the activity of key potassium channels, such as the TASK-1 and TASK-3 channels, which are known to be involved in oxygen sensing in glomus cells.[4]

G cluster_glomus_cell Carotid Body Glomus Cell cluster_synapse Synaptic Cleft cluster_afferent_nerve Afferent Nerve Fiber This compound This compound (Crotethamide + Cropropamide) K_channel K+ Channels (e.g., TASK-1, TASK-3) This compound->K_channel Inhibition (Hypothesized) Depolarization Membrane Depolarization K_channel->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channels Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Vesicle_release Neurotransmitter Release (ATP, ACh) Ca_influx->Vesicle_release Triggers Neurotransmitters Neurotransmitters Vesicle_release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Bind to Action_potential Action Potential Generation Receptors->Action_potential Initiates Brainstem Signal to Brainstem Action_potential->Brainstem

Figure 1: Hypothesized signaling pathway of this compound in carotid body glomus cells.

Central Respiratory Center Stimulation

In addition to its peripheral effects, this compound also directly stimulates the respiratory centers located in the medulla oblongata and pons of the brainstem.[3] These centers are responsible for generating the basic rhythm of breathing and modulating its rate and depth. The precise neuronal populations and receptors within the brainstem that are targeted by this compound are not yet fully understood.

Dopaminergic System Interaction:

The dopaminergic system is known to play a modulatory role in respiratory control, with both central and peripheral actions.[5][6][7][8] While a direct interaction between this compound and dopamine (B1211576) receptors has not been definitively proven, the possibility of such an interaction warrants further investigation. Dopamine D2 receptors are present in the carotid body and brainstem respiratory centers, and their modulation can influence respiratory drive.

Quantitative Data on Respiratory Effects

Quantitative data on the respiratory effects of this compound is limited. One study in healthy newborn calves provides some insight into its in vivo activity.

Table 1: Effects of Buccal this compound (375 mg Crotethamide & 375 mg Cropropamide) in Newborn Calves

Time Post-AdministrationChange in PaO2Change in PaCO2Effect on Inspiratory/Expiratory Volumes
Over 90 minutesGradual IncreaseGradual DecreaseSignificant Increase

Data synthesized from a study on the effects of respiratory stimulants in healthy new-born calves.

A study in patients with chronic ventilatory failure showed that oral this compound (200 mg, four times daily for one month) did not produce significant subjective or objective changes, including resting Pco2. However, a short-term study in a similar patient group demonstrated that a single oral dose of this compound led to a fall in mixed venous Pco2, reaching a minimum of 93% of the control value at 30 minutes and persisting for about three hours.[9]

Pharmacokinetics

The pharmacokinetic properties of this compound's components, crotethamide (ethyl butamide) and cropropamide (propyl butamide), have been studied in rabbits.

Table 2: Pharmacokinetic Parameters of Crotethamide and Cropropamide in Rabbits (Intravenous Administration)

ParameterCrotethamide (mean ± SD)Cropropamide (mean ± SD)
Half-life (t1/2β, min)43.07 ± 10.5430.0 ± 4.13
Body Clearance (Clb, L/min)0.05 ± 0.01250.0962 ± 0.0269

Table 3: Pharmacokinetic Parameters of Crotethamide and Cropropamide in Rabbits (Oral Administration)

ParameterCrotethamide (mean ± SD)Cropropamide (mean ± SD)
Absorption Rate Constant (ka, min⁻¹)0.033 ± 0.00730.0512 ± 0.0328
Time to Max Concentration (tmax, min)30.0 ± 5.030.0 ± 5.0
Bioavailability (F)24-32%24-32%

Data from a study on the pharmacokinetics of this compound in rabbits.[1]

Experimental Protocols

Detailed experimental protocols specifically for investigating the mechanism of action of this compound are not widely published. However, established methodologies for studying respiratory stimulants can be adapted for this purpose.

In Vivo Assessment of Respiratory Stimulation

A general workflow for assessing the in vivo effects of a respiratory stimulant like this compound in a rodent model is outlined below.

G cluster_workflow In Vivo Respiratory Stimulant Assessment Workflow Animal_Prep Animal Preparation (e.g., Rodent) Anesthesia, Cannulation Baseline Baseline Measurement (Respiratory Rate, Tidal Volume, Blood Gases) Animal_Prep->Baseline Drug_Admin This compound Administration (IV, IP, Oral) Dose-Response Groups Baseline->Drug_Admin Data_Acq Continuous Data Acquisition (Plethysmography, Blood Gas Analysis) Drug_Admin->Data_Acq Data_Analysis Data Analysis (Comparison to Baseline and Control) Data_Acq->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2: General experimental workflow for in vivo assessment of respiratory stimulants.

Methodology:

  • Animal Model: Rodent models (e.g., rats, mice) are commonly used for initial in vivo screening of respiratory stimulants.[10][11]

  • Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed for drug administration and blood sampling. Tracheostomy may be performed for controlled ventilation and measurement of respiratory parameters.

  • Baseline Measurements: Stable baseline recordings of respiratory rate, tidal volume, minute ventilation, and arterial blood gases (PaO2, PaCO2, pH) are obtained.

  • Drug Administration: this compound (or its individual components) is administered via the desired route (e.g., intravenous, intraperitoneal, oral) at various doses to establish a dose-response relationship. A vehicle control group is essential.

  • Data Acquisition: Respiratory parameters are continuously monitored using techniques such as whole-body plethysmography. Arterial blood samples are collected at specific time points for blood gas analysis.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment and control groups. Statistical analysis is performed to determine significance.

In Vitro Carotid Body Preparation

To investigate the direct effects of this compound on peripheral chemoreceptors, an isolated, perfused, or superfused carotid body preparation can be utilized.

Methodology:

  • Tissue Dissection: The carotid bifurcation, including the carotid body and its associated sinus nerve, is carefully dissected from an anesthetized animal (e.g., rabbit, rat).[12]

  • Preparation Mounting: The preparation is mounted in a recording chamber and continuously perfused or superfused with a physiological salt solution equilibrated with a known gas mixture (e.g., normoxic, hypoxic, hypercapnic).

  • Nerve Recording: The activity of the carotid sinus nerve is recorded using a suction electrode.

  • Drug Application: this compound or its components are added to the perfusate at varying concentrations.

  • Data Analysis: Changes in the frequency and amplitude of nerve discharge in response to the drug are quantified and analyzed.

G cluster_workflow In Vitro Carotid Body Superfusion Workflow Dissection Carotid Body Dissection (with Carotid Sinus Nerve) Mounting Mounting in Chamber & Superfusion with Physiological Solution Dissection->Mounting Baseline_Rec Baseline Nerve Activity Recording Mounting->Baseline_Rec Drug_App Application of this compound (in Superfusate) Baseline_Rec->Drug_App Stimulation Challenge with Hypoxia/ Hypercapnia Drug_App->Stimulation Recording Record Nerve Discharge Stimulation->Recording Analysis Data Analysis Recording->Analysis

References

Cropropamide and crotethamide molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of Cropropamide (B41957) and Crotethamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cropropamide and crotethamide are active pharmaceutical ingredients classified as respiratory stimulants. They are frequently formulated together in a fixed-ratio combination known as prethcamide, which has been utilized to counteract respiratory depression and to enhance respiratory drive. Understanding the specific molecular attributes of each component is fundamental for elucidating their mechanism of action, predicting their pharmacokinetic profiles, and guiding further research in the development of novel respiratory analeptics. This document provides a detailed technical overview of the molecular structure, physicochemical properties, and proposed mechanism of action for cropropamide and crotethamide.

Molecular Structure and Nomenclature

The core structure of both molecules is based on a substituted butanamide scaffold. The key difference lies in the N-alkyl substituent on the butanamide nitrogen, which is a propyl group for cropropamide and an ethyl group for crotethamide.

  • Cropropamide: The IUPAC name is (2E)-N-[1-(dimethylcarbamoyl)propyl]-N-propylbut-2-enamide.[1] It features a propyl group attached to the nitrogen atom of the 2-aminobutanamide (B112745) core.

  • Crotethamide: The IUPAC name is (2E)-N-[1-(dimethylcarbamoyl)propyl]-N-ethylbut-2-enamide. It possesses an ethyl group at the equivalent position.

Both molecules contain a chiral center at the C2 position of the butanamide moiety.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for cropropamide and crotethamide is presented below for comparative analysis. This data is essential for understanding the drug-like properties of these compounds.

PropertyCropropamideCrotethamide
Molecular Formula C₁₃H₂₄N₂O₂C₁₂H₂₂N₂O₂
Molecular Weight 240.34 g/mol 226.32 g/mol
CAS Number 633-47-66168-76-9
IUPAC Name 2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide
Boiling Point 128-130 °C at 0.25 mmHg132-134 °C at 0.03 Torr[2]
XLogP3 1.91.4
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 76

Experimental Protocols: Synthesis

Detailed, step-by-step experimental protocols for the synthesis of cropropamide and crotethamide are not extensively detailed in publicly accessible literature. However, the preparation of N-substituted amino amides is described in U.S. Patent 2,447,587, which provides a general methodology. The synthesis would logically proceed via a two-step process: formation of the core N,N-dimethyl-2-(alkylamino)butanamide intermediate, followed by acylation.

General Synthetic Workflow

The logical workflow for the synthesis of these compounds can be generalized as follows. This process involves the initial formation of an amino amide intermediate, which is then acylated to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Acylation A 2-Aminobutanoic Acid D N,N-Dimethyl-2-(alkylamino)butanamide (Intermediate) A->D Reaction with B & C B Alkylamine (Propylamine or Ethylamine) B->D C Amidation Reagents C->D G Final Product (Cropropamide or Crotethamide) D->G Reaction with E & F E Crotonyl Chloride E->G F Base F->G

Caption: Generalized synthetic workflow for Cropropamide and Crotethamide.

Mechanism of Action and Signaling Pathways

Cropropamide and crotethamide function as respiratory stimulants by acting on both peripheral and central chemoreceptors. The primary site of peripheral action is the carotid body, a sensory organ that detects changes in arterial blood oxygen, carbon dioxide, and pH levels.

Action on Carotid Body Chemoreceptors

The binding of a stimulant like cropropamide or crotethamide to the glomus (type I) cells of the carotid body is believed to initiate a signaling cascade that mimics the effects of hypoxia. This leads to an increase in afferent signals to the respiratory centers in the brainstem, resulting in an increased rate and depth of breathing.

The generalized signaling pathway within a carotid body glomus cell upon stimulation is depicted below. While the precise molecular targets of cropropamide and crotethamide within this pathway are not fully elucidated, they are hypothesized to modulate ion channel activity, leading to cell depolarization.

G Stimulant Respiratory Stimulant (Cropropamide/Crotethamide) K_Channel K+ Channels (e.g., TASK-like) Stimulant->K_Channel Inhibition Depolarization Glomus Cell Membrane Depolarization K_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Vesicle_Release Neurotransmitter Release (e.g., ATP, Acetylcholine) Ca_Influx->Vesicle_Release Triggers Signal Increased Afferent Signal to Brainstem Vesicle_Release->Signal Generates

Caption: Generalized signaling pathway in a carotid body glomus cell.

The key steps in this proposed pathway are:

  • Inhibition of Potassium (K+) Channels: The stimulant molecule is thought to inhibit background K+ channels in the glomus cell membrane.[3]

  • Membrane Depolarization: The reduction in K+ efflux leads to depolarization of the cell membrane.[3]

  • Calcium (Ca2+) Influx: Depolarization activates voltage-gated Ca2+ channels, causing an influx of extracellular calcium.[3]

  • Neurotransmitter Release: The rise in intracellular Ca2+ triggers the release of excitatory neurotransmitters, such as ATP and acetylcholine, into the synaptic cleft.[2]

  • Signal Propagation: These neurotransmitters bind to receptors on the afferent nerve endings of the carotid sinus nerve, increasing the frequency of action potentials sent to the nucleus of the solitary tract in the brainstem, thereby stimulating respiration.[3]

Conclusion

Cropropamide and crotethamide are structurally related respiratory stimulants whose activity stems from their interaction with the body's chemoreceptive systems. The subtle difference in their N-alkyl substituent likely influences their respective potency, duration of action, and metabolic profiles. While their general mechanism of action via stimulation of peripheral and central chemoreceptors is accepted, further research is required to identify their precise molecular targets and to fully delineate the downstream signaling events. The information presented in this guide serves as a foundational resource for professionals engaged in the study and development of drugs targeting respiratory control mechanisms.

References

Prethcamide as a Central Nervous System Stimulant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant, is a combination of two active components, crotethamide and cropropamide (B41957). Historically used as an analeptic agent, its primary function is to stimulate the central nervous system (CNS), leading to an increase in respiratory rate and tidal volume. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacological principles, mechanism of action, pharmacokinetics, and the analytical and experimental methodologies used in its evaluation. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this CNS stimulant.

Introduction

This compound is a respiratory stimulant that was historically used to counteract respiratory depression.[1] It is a mixture of equal parts of two N,N-disubstituted amide derivatives of crotonic acid: crotethamide and cropropamide.[2] While its use in clinical practice has largely been superseded by other agents and advancements in mechanical ventilation, the study of this compound and its components provides valuable insights into the mechanisms of respiratory control and CNS stimulation. This guide aims to consolidate the available technical information on this compound, presenting it in a structured format for the scientific community.

Chemical and Physical Properties

This compound is a combination of crotethamide and cropropamide. The key chemical properties of these components are summarized in the table below.

PropertyCrotethamideCropropamide
IUPAC Name 2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide
Molecular Formula C12H22N2O2C13H24N2O2
Molecular Weight 226.32 g/mol 240.34 g/mol
CAS Number 6168-76-9633-47-6

Mechanism of Action

This compound exerts its CNS stimulant effects through a dual mechanism, acting on both peripheral chemoreceptors and central respiratory centers.[1] While the precise molecular targets of this compound have not been fully elucidated, its action is consistent with the broader class of respiratory stimulants.

Peripheral Action: Carotid Body Chemoreceptors

The primary peripheral sites of action for respiratory stimulants are the carotid bodies. These sensory organs detect changes in arterial blood oxygen, carbon dioxide, and pH. The proposed mechanism involves the inhibition of specific potassium (K+) channels, such as the TASK-1, TASK-3, or other O2-sensitive K+ channels, in the glomus cells of the carotid body.[3][4] This inhibition leads to membrane depolarization, opening of voltage-gated calcium (Ca2+) channels, and subsequent release of neurotransmitters, including ATP and acetylcholine. These neurotransmitters then excite afferent nerve fibers of the carotid sinus nerve, which project to the nucleus tractus solitarius (NTS) in the brainstem, signaling for an increase in respiration.[5]

Central Action: Medullary Respiratory Centers

Afferent signals from the peripheral chemoreceptors converge on the nucleus tractus solitarius (NTS) in the medulla oblongata.[6] The primary excitatory neurotransmitter in this pathway is glutamate.[7] From the NTS, signals are relayed to other respiratory control centers in the medulla, including the ventral respiratory group (VRG) and the dorsal respiratory group (DRG), which contain the primary neurons that generate the respiratory rhythm.[7] this compound is thought to directly or indirectly modulate the activity of these central respiratory neurons, leading to an increased firing rate and a more robust respiratory output.

Putative Role of Catecholamines

Some evidence suggests that this compound may also increase the release of catecholamines, such as norepinephrine (B1679862) and dopamine (B1211576).[1] An increase in catecholaminergic neurotransmission in brainstem respiratory centers could contribute to the overall stimulant effect. This may occur through modulation of dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine.[5][8]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound, based on the general mechanism of action for respiratory stimulants.

Prethcamide_Mechanism cluster_Peripheral Peripheral Chemoreceptor (Glomus Cell) cluster_CNS Central Nervous System (Brainstem) Prethcamide_p This compound K_channel O2-sensitive K+ Channels (e.g., TASK) Prethcamide_p->K_channel Inhibition Depolarization Membrane Depolarization K_channel->Depolarization Leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx Opens Voltage-Gated Ca2+ Channels NT_release_p Neurotransmitter Release (ATP, ACh) Ca_influx->NT_release_p Triggers NTS Nucleus Tractus Solitarius (NTS) NT_release_p->NTS Excites Afferent Nerve to Medulla Medullary Respiratory Centers (DRG/VRG) NTS->Medulla Glutamatergic Transmission Resp_Output Increased Respiratory Drive Medulla->Resp_Output Increases Firing Rate Prethcamide_c This compound Catecholamine Catecholamine Release (NE, DA) Prethcamide_c->Catecholamine May Increase Catecholamine->Medulla Modulates

Proposed mechanism of action for this compound.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic data for this compound in humans is limited. Studies in horses and rabbits provide some insights into its disposition. Following oral administration, the bioavailability of crotethamide and cropropamide is low, suggesting either incomplete absorption or a significant first-pass metabolism.[9]

The primary metabolic pathway for both crotethamide and cropropamide is N-demethylation of the [(dimethylamino)-carbonyl]-propyl moiety.[10] The resulting metabolites are then excreted in the urine.

Pharmacokinetic Parameters

The following table summarizes pharmacokinetic parameters for the components of this compound in horses after intravenous administration.

ParameterCrotethamideCropropamide
Total Plasma Clearance (ml min⁻¹ kg⁻¹) > 5> 5
Renal Clearance Comparable between drugsComparable between drugs

Note: Data is derived from studies in horses and may not be directly extrapolated to humans.[9]

Quantitative Data on CNS Stimulant Effects

A study in healthy newborn calves provides some comparative data on the effects of this compound, doxapram, and lobeline (B1674988) on respiratory parameters.

ParameterThis compoundDoxapram
Effect on PaO2 Gradual increase over 90 minIncrease from 77.7 to 93.2 mmHg at 1 min
Effect on PaCO2 Gradual decrease over 90 minDecrease from 42.6 to 33.1 mmHg at 1 min
Effect on Minute Volume Significant increase in inspiratory and expiratory volumesIncrease from 13.8 to 28.5 L/min at 1 min

Note: This data is from a study in calves and dosages and effects may differ in humans.

Experimental Protocols

Analysis of this compound and its Metabolites in Urine by GC-MS

This protocol is a general guide for the detection and characterization of this compound and its N-demethylated metabolites in urine.

6.1.1. Sample Preparation

  • To 1 mL of urine, add an internal standard.

  • Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave any conjugated metabolites.

  • Adjust the pH of the sample to alkaline (pH 9-10) with a suitable buffer.

  • Perform liquid-liquid extraction with an organic solvent such as a mixture of chloroform (B151607) and isopropanol.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. For enhanced volatility, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be performed.[12]

6.1.2. GC-MS Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown metabolites or in selected ion monitoring (SIM) mode for quantification of known compounds.

In Vivo Assessment of Respiratory Stimulation in Animal Models

Whole-body plethysmography is a common non-invasive method to assess respiratory function in conscious and unrestrained small animals.[6][13]

6.2.1. Experimental Workflow

  • Acclimatize the animal (e.g., rat) to the plethysmography chamber.

  • Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a defined period.

  • Administer this compound or a control substance via a suitable route (e.g., intraperitoneal, intravenous).

  • Continuously record the respiratory parameters for a set duration post-administration to observe the onset, magnitude, and duration of the stimulant effect.

  • Data is typically analyzed by comparing the post-treatment values to the baseline values for each animal.

Experimental_Workflow acclimatize Animal Acclimatization in Plethysmography Chamber baseline Baseline Respiratory Parameter Recording acclimatize->baseline administration Drug/Vehicle Administration (e.g., this compound) baseline->administration post_recording Post-Administration Respiratory Recording administration->post_recording analysis Data Analysis and Comparison to Baseline post_recording->analysis

Workflow for in vivo respiratory assessment.

Chemical Synthesis

The synthesis of the components of this compound, crotethamide and cropropamide, involves the acylation of the corresponding N-alkyl-2-aminobutyric acid dimethylamide with crotonyl chloride. A patent from 1948 describes the preparation of cropropamide.[9]

The general synthetic route can be outlined as follows:

  • Synthesis of N-propyl-2-aminobutyric acid dimethylamide: This intermediate can be prepared from 2-aminobutyric acid through a series of reactions involving N-propylation and amidation.

  • Acylation: The N-propyl-2-aminobutyric acid dimethylamide is then reacted with crotonyl chloride in the presence of a base to yield cropropamide.

A similar pathway would be followed for the synthesis of crotethamide, starting with N-ethyl-2-aminobutyric acid dimethylamide.

Conclusion

This compound serves as a classic example of a CNS stimulant with primary effects on the respiratory system. Its mechanism of action, while not fully elucidated at the molecular level, is believed to involve the modulation of peripheral chemoreceptors and central respiratory control centers, potentially through interactions with ion channels and neurotransmitter systems. While its clinical application has diminished, the study of this compound and its components continues to be relevant for understanding the fundamental principles of respiratory pharmacology and for the development of novel CNS-acting drugs. Further research is warranted to precisely identify its molecular targets and to fully characterize its dose-response relationship in humans.

References

Pharmacological Profile of Prethcamide Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant, is a combination of two active components: cropropamide (B41957) and crotethamide. This technical guide provides a comprehensive overview of the pharmacological profile of these components, including their mechanism of action, pharmacokinetics, and the analytical methodologies used for their quantification. The information is presented to support research and drug development activities, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction

This compound is a respiratory stimulant comprised of an equimolar mixture of cropropamide and crotethamide.[1][2] It exerts its effects by stimulating both central and peripheral chemoreceptors, leading to an increase in respiratory rate and depth.[3][4][5] Additionally, this compound has been observed to have pressor effects, which may be attributed to an increase in catecholamine release.[3][4] This guide delves into the individual pharmacological properties of its constituent compounds, cropropamide and crotethamide.

Mechanism of Action

The primary mechanism of action for this compound's components involves the stimulation of the body's respiratory drive. This is achieved through a dual action on both the peripheral and central chemoreceptors.

  • Peripheral Chemoreceptor Stimulation: Cropropamide and crotethamide act on the carotid and aortic bodies, which are sensitive to changes in arterial oxygen, carbon dioxide, and pH levels. Stimulation of these receptors sends afferent signals to the respiratory centers in the brainstem, leading to an increased rate and depth of breathing.

  • Central Chemoreceptor Stimulation: The components also directly stimulate the respiratory centers located in the medulla oblongata, further enhancing the respiratory drive.[4][5]

  • Catecholamine Release: this compound may also induce the release of catecholamines, such as adrenaline and noradrenaline.[3][4] This action likely contributes to the observed pressor effects, including an increase in blood pressure and heart rate. The precise mechanism of this catecholamine release is not fully elucidated but may involve direct action on the adrenal medulla or indirect stimulation via the central nervous system.

Signaling Pathways

The signaling pathways involved in the actions of cropropamide and crotethamide are complex and involve the integration of chemosensory information and sympathetic nervous system activation.

Respiratory_Stimulation_Pathway cluster_0 Peripheral Chemoreceptors cluster_1 Central Nervous System Cropropamide Cropropamide CarotidAorticBodies Carotid & Aortic Bodies Cropropamide->CarotidAorticBodies Crotethamide Crotethamide Crotethamide->CarotidAorticBodies RespiratoryCenter Respiratory Center (Medulla) CarotidAorticBodies->RespiratoryCenter Afferent Signals IncreaseRespiration Increased Respiration RespiratoryCenter->IncreaseRespiration

Figure 1: Simplified signaling pathway for respiratory stimulation.

Catecholamine_Release_Pathway cluster_0 This compound Components cluster_1 Potential Mechanisms This compound Cropropamide & Crotethamide CNS_Stimulation Central Nervous System Stimulation This compound->CNS_Stimulation Adrenal_Stimulation Direct Adrenal Medulla Stimulation This compound->Adrenal_Stimulation AdrenalGland Adrenal Gland CNS_Stimulation->AdrenalGland Adrenal_Stimulation->AdrenalGland Catecholamine Catecholamine Release (Epinephrine, Norepinephrine) AdrenalGland->Catecholamine PressorEffects Pressor Effects (Increased BP, HR) Catecholamine->PressorEffects

Figure 2: Postulated pathways for catecholamine release.

Pharmacokinetic Profile

Limited pharmacokinetic data for cropropamide and crotethamide are available, primarily from studies in animal models. No comprehensive human pharmacokinetic data has been identified in publicly available literature.

Summary of Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for cropropamide and crotethamide in horses and rabbits.

Table 1: Pharmacokinetic Parameters of Cropropamide and Crotethamide in Horses (Intravenous Administration)

ParameterCropropamideCrotethamideUnits
Total Plasma Clearance> 5> 5mL/min/kg
Renal ClearanceComparable for bothComparable for both-

Source: Sams RA, et al. (1997)

Table 2: Pharmacokinetic Parameters of Cropropamide and Crotethamide in Rabbits (Intravenous Administration)

ParameterCropropamide (Propyl Butamide)Crotethamide (Ethyl Butamide)Units
Half-life (t½β)30.0 ± 4.1343.07 ± 10.54min
Body Clearance (Clb)0.0962 ± 0.02690.05 ± 0.0125L/min

Source: PubMed ID: 7159910

Table 3: Pharmacokinetic Parameters of Cropropamide and Crotethamide in Rabbits (Oral Administration)

ParameterCropropamide (Propyl Butamide)Crotethamide (Ethyl Butamide)Units
Absorption Rate Constant (ka)0.0512 ± 0.03280.033 ± 0.0073min⁻¹
Time to Peak Concentration (tmax)30.0 ± 5.030.0 ± 5.0min
Bioavailability (F)24 - 3224 - 32%

Source: PubMed ID: 7159910

Experimental Protocols

The quantification of cropropamide and crotethamide in biological matrices typically relies on chromatographic techniques. The following sections outline the general methodologies.

Gas Chromatography (GC) for Pharmacokinetic Studies

A common method for the analysis of this compound components involves gas chromatography with a nitrogen-specific detector.

GC_Workflow Start Plasma/Urine Sample Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Start->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GC_Injection Gas Chromatography Injection Concentration->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Detection Nitrogen-Specific Detector (NPD) or Mass Spectrometry (MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

The Enigmatic Action of Prethcamide on Peripheral Chemoreceptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant comprised of a 1:1 mixture of cropropamide (B41957) and crotethamide, has been historically utilized to counteract respiratory depression. Its mechanism of action is attributed to the stimulation of both central respiratory centers and peripheral chemoreceptors. However, a detailed technical understanding of its specific effects at the peripheral chemoreceptor level remains surprisingly sparse in publicly available literature. This guide synthesizes the available, albeit limited, information on this compound and contextualizes it within the broader, well-established framework of peripheral chemoreceptor physiology. By examining data from analogous respiratory stimulants such as doxapram (B1670896) and nikethamide, we extrapolate a plausible, though hypothetical, mechanism of action for this compound on the glomus cells of the carotid body. This document aims to provide a comprehensive resource for researchers, incorporating what is known, highlighting knowledge gaps, and presenting detailed experimental protocols relevant to the study of respiratory stimulants and their interaction with peripheral chemoreceptors.

Introduction to Peripheral Chemoreceptors and Respiratory Control

Peripheral chemoreceptors, primarily located in the carotid and aortic bodies, are essential sensory organs that monitor the chemical composition of arterial blood, namely the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as pH. The carotid bodies are the principal peripheral chemoreceptors in humans and are highly sensitive to hypoxia.

Stimulation of these chemoreceptors, particularly in response to a drop in PaO2, triggers a reflex increase in ventilation, heart rate, and blood pressure to restore normal blood gas levels. This chemoreflex is critical for physiological adaptation to high altitude and in various pathological conditions characterized by respiratory insufficiency.

The functional unit of the carotid body is the glomerulus, which consists of type I (glomus) cells and type II (sustentacular) cells. Glomus cells are the primary oxygen-sensing cells. In response to hypoxia, these cells depolarize, leading to the release of neurotransmitters that excite afferent nerve endings of the carotid sinus nerve, which then transmits this information to the respiratory centers in the brainstem.

This compound: A General Overview

This compound, formerly marketed as Micoren, is a respiratory stimulant indicated for the treatment of respiratory depression from various causes. It is a combination of two N-substituted crotonyl amides: cropropamide and crotethamide. While it is generally accepted that this compound exerts its effects through the stimulation of both peripheral chemoreceptors and central respiratory centers, the specific molecular interactions at the peripheral level are not well-documented. Clinical observations describe it as a mild and sometimes inconsistent respiratory stimulant, with a slower onset and more prolonged action compared to other analeptics. Some studies have reported unpleasant side effects associated with its use.

Quantitative Data on the Effects of Respiratory Stimulants

Table 1: Effects of this compound on Ventilatory and Blood Gas Parameters in Neonatal Calves

ParameterPre-treatment (Mean ± SD)Post-treatment (90 min, Mean ± SD)
Arterial pO2 (mmHg)77.7 ± 18.8Gradual Increase
Arterial pCO2 (mmHg)42.6 ± 4.9Gradual Decrease
Inspiratory VolumeBaselineSignificantly Increased
Expiratory VolumeBaselineSignificantly Increased

Data adapted from a study on healthy newborn calves. The study noted that while doxapram had a more distinct and immediate stimulatory effect, this compound produced a gradual improvement in blood gas parameters over the 90-minute observation period.

Table 2: Comparative Effects of Various Respiratory Stimulants on Ventilation

DrugAnimal Model/SubjectDoseEffect on Minute Ventilation (V̇E)
This compound Healthy Young MenIntravenousMild and inconstant increase
Doxapram Anesthetized Subjects20 mg i.v.Increase of 3.3 L (air), 1.9 L (oxygen)
Nikethamide --Stimulates medullary and peripheral chemoreceptors
Lobeline Neonatal Calves5 mg i.v.No measurable effect

This table provides a qualitative and quantitative comparison of different respiratory stimulants. The data for doxapram highlights the contribution of peripheral chemoreceptors, as the response is attenuated by hyperoxia.

Proposed Signaling Pathway for this compound at the Peripheral Chemoreceptors

Given the lack of specific molecular studies on this compound, we propose a hypothetical signaling pathway based on the known mechanisms of other respiratory stimulants, particularly doxapram, which is also known to act on peripheral chemoreceptors.

It is plausible that the active components of this compound, cropropamide and crotethamide, act on the glomus cells of the carotid body. The proposed mechanism involves the inhibition of specific potassium (K+) channels. In their resting state, glomus cells maintain a negative membrane potential through the outward leak of K+ ions. Inhibition of these K+ channels would lead to a depolarization of the cell membrane. This depolarization would then activate voltage-gated calcium (Ca2+) channels, causing an influx of Ca2+ into the cell. The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of neurotransmitter-containing vesicles. These neurotransmitters, such as ATP and acetylcholine, then bind to receptors on the afferent nerve endings of the carotid sinus nerve, leading to the generation of action potentials that signal the brainstem to increase respiration.

An In-depth Technical Guide to the Synthesis of Cropropamide and Crotethamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for cropropamide (B41957) and crotethamide, two active components of the respiratory stimulant prethcamide. The document outlines the synthetic route, experimental protocols, and available physicochemical and spectral data to support research and development activities.

Introduction

Cropropamide (N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide) and crotethamide (N-[1-[(dimethylamino)carbonyl]propyl]-N-ethyl-2-butenamide) are synthetic amide derivatives. In combination, they form this compound, a respiratory stimulant. Understanding their synthesis is crucial for the exploration of their pharmacological properties and the development of related compounds. This guide details a two-step synthesis for each compound, starting from readily available precursors.

Synthesis Pathway

The synthesis of both cropropamide and crotethamide follows a two-step procedure. The first step involves the nucleophilic substitution of a halogenated amide with a primary amine to form a secondary amino amide intermediate. The second step is the acylation of this intermediate with crotonyl chloride to yield the final product.

Synthesis of Cropropamide

The synthesis of cropropamide involves the reaction of 2-chlorobutyric acid dimethylamide with propylamine (B44156), followed by acylation with crotonyl chloride.

Cropropamide_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Acylation A 2-Chlorobutyric acid dimethylamide C 2-(N-propylamino)butyric acid dimethylamide A->C + B Propylamine B->C E Cropropamide C->E + D Crotonyl chloride D->E

Diagram 1: Synthesis Pathway of Cropropamide
Synthesis of Crotethamide

The synthesis of crotethamide is analogous to that of cropropamide, with ethylamine (B1201723) being used in place of propylamine in the first step.

Crotethamide_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Acylation A 2-Chlorobutyric acid dimethylamide C 2-(N-ethylamino)butyric acid dimethylamide A->C + B Ethylamine B->C E Crotethamide C->E + D Crotonyl chloride D->E

Diagram 2: Synthesis Pathway of Crotethamide

Experimental Protocols

The following protocols are based on the general principles of N-alkylation of halo-amides and subsequent acylation, as suggested by the available literature.

Synthesis of 2-(N-propylamino)butyric acid dimethylamide (Intermediate for Cropropamide)

Materials:

  • 2-Chlorobutyric acid dimethylamide

  • Propylamine

  • Anhydrous benzene (B151609) (or a suitable high-boiling inert solvent)

  • Potassium carbonate (or another suitable acid scavenger)

Procedure:

  • In a pressure vessel, dissolve 2-chlorobutyric acid dimethylamide in anhydrous benzene.

  • Add a molar excess of propylamine to the solution.

  • Add an equivalent of potassium carbonate to act as an acid scavenger.

  • Seal the vessel and heat the mixture to approximately 110 °C. The reaction should be monitored for the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated hydrochloride salt and any remaining potassium carbonate.

  • The benzene solution is then washed with water and a dilute potassium hydroxide (B78521) solution to remove any remaining salts and unreacted starting materials.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude 2-(N-propylamino)butyric acid dimethylamide is purified by vacuum distillation.

Synthesis of Cropropamide

Materials:

  • 2-(N-propylamino)butyric acid dimethylamide

  • Crotonyl chloride

  • Anhydrous benzene (or a suitable inert solvent)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

Procedure:

  • Dissolve 2-(N-propylamino)butyric acid dimethylamide in anhydrous benzene in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add an equimolar amount of a non-nucleophilic base to the solution.

  • Slowly add an equimolar amount of crotonyl chloride, dissolved in anhydrous benzene, to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the precipitated hydrochloride salt of the base.

  • Wash the filtrate with water, a dilute acid solution, and then a dilute sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude cropropamide is then purified by vacuum distillation.

Synthesis of 2-(N-ethylamino)butyric acid dimethylamide (Intermediate for Crotethamide)

This intermediate is synthesized following the same procedure as for the propyl-analogue (Section 3.1), substituting propylamine with an equimolar amount of ethylamine.

Synthesis of Crotethamide

Crotethamide is synthesized from 2-(N-ethylamino)butyric acid dimethylamide following the same acylation procedure as for cropropamide (Section 3.2).

Data Presentation

The following tables summarize the available quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
CropropamideC₁₃H₂₄N₂O₂240.34Liquid128-130 at 0.25 mmHg
CrotethamideC₁₂H₂₂N₂O₂226.32Not specifiedNot available
2-(N-propylamino)butyric acid dimethylamideC₉H₂₀N₂O172.27Not specifiedNot available
2-(N-ethylamino)butyric acid dimethylamideC₈H₁₈N₂O158.24Not specifiedNot available

Table 2: Spectroscopic Data

CompoundMass Spectrometry (m/z)Key IR Absorptions (cm⁻¹)
Cropropamide [M]+ at 240.34~1650 (Amide C=O), ~1620 (C=C)
Crotethamide [M]+ at 226.32~1650 (Amide C=O), ~1620 (C=C)

Logical Relationships and Experimental Workflow

The overall experimental workflow for the synthesis of both compounds can be visualized as a sequential process.

Experimental_Workflow Start Start Materials (2-Chlorobutyric acid dimethylamide, Propylamine/Ethylamine) Step1 N-Alkylation (Pressure Vessel, 110°C) Start->Step1 Purification1 Workup & Purification (Filtration, Washing, Distillation) Step1->Purification1 Intermediate Intermediate (2-Aminoamide) Purification1->Intermediate Step2 Acylation (Crotonyl Chloride, Base) Intermediate->Step2 Purification2 Workup & Purification (Filtration, Washing, Distillation) Step2->Purification2 FinalProduct Final Product (Cropropamide/Crotethamide) Purification2->FinalProduct

Diagram 3: General Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the synthesis of cropropamide and crotethamide. While the general synthetic pathway is established, further research is required to optimize reaction conditions, determine precise yields, and fully characterize the products and intermediates using modern analytical techniques, particularly NMR spectroscopy. The provided protocols offer a solid starting point for researchers and drug development professionals working with these and related compounds.

The Research Imperative for Prethcamide in Neonatal Respiratory Depression: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neonatal respiratory depression remains a critical challenge in perinatal care, necessitating exploration of all potential therapeutic avenues. Historically, analeptic agents, or respiratory stimulants, saw a period of use, but were largely abandoned due to a narrow therapeutic window and the advent of advanced ventilatory support.[1][2][3] This whitepaper revisits one such agent, Prethcamide, not as a recommendation for current clinical practice, but as a subject for renewed, rigorous scientific investigation. The existing data on this compound in a neonatal context is virtually non-existent in humans, compelling a foundational research-oriented approach. This document synthesizes the known pharmacology of this compound, places it within the historical context of neonatal resuscitation, and proposes a framework for future research by outlining hypothetical experimental protocols and key areas of investigation. All quantitative data from available non-human neonatal studies are presented to serve as a baseline for future translational research.

Introduction: The Unmet Need in Neonatal Respiratory Management

The transition to extrauterine life is marked by the critical initiation of continuous respiration. Failure of this process, leading to neonatal respiratory depression or apnea (B1277953) of prematurity, can result in hypoxia, bradycardia, and long-term neurological sequelae.[4][5] While mechanical ventilation and methylxanthines like caffeine (B1668208) are the current standards of care, they are not without limitations and adverse effects.[4][6][7] The exploration of alternative or adjunctive pharmacological agents is therefore a valid and necessary scientific pursuit.

Analeptic drugs, which stimulate respiration, were once widely used but fell out of favor by the late 1960s due to concerns about safety and efficacy.[3][8] However, with modern advancements in pharmacokinetics, pharmacodynamics, and targeted drug development, a re-evaluation of the core mechanisms of these historical agents is warranted. This compound, a respiratory stimulant composed of cropropamide (B41957) and crotethamide, represents one such agent with a plausible, yet unverified, potential in the neonatal population.[9]

This compound: Core Pharmacology and Mechanism of Action

This compound is a respiratory stimulant with a brief duration of action.[10] Its primary mechanism involves the stimulation of both peripheral chemoreceptors (located in the carotid and aortic bodies) and the central respiratory centers in the medulla oblongata.[10][11] This dual action leads to an increase in both the rate and depth of respiration. Additionally, this compound exhibits pressor effects and may enhance the release of catecholamines.[10]

Chemical and Physical Properties

PropertyValue
Molecular Formula C25H46N4O4[12]
Molar Mass 466.7 g/mol [12]
Synonyms Gycoren, Miconen, Micoren, Respirot[12]
Components Cropropamide and Crotethamide[9][12]

Signaling Pathway for this compound-Induced Respiratory Stimulation

Prethcamide_Pathway This compound This compound (Cropropamide + Crotethamide) Peripheral Peripheral Chemoreceptors (Carotid/Aortic Bodies) This compound->Peripheral Stimulates Central Central Respiratory Centers (Medulla Oblongata) This compound->Central Stimulates Afferent Afferent Nerve Signals (Glossopharyngeal/Vagus Nerves) Peripheral->Afferent Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Central->Respiratory_Muscles Efferent Signals Afferent->Central Activates Ventilation Increased Tidal Volume & Respiratory Rate Respiratory_Muscles->Ventilation Contraction

Fig. 1: Proposed mechanism of this compound action.

Review of Existing (Non-Human Neonatal) Research

Direct research on this compound in human neonates is absent from the published literature. The most relevant available study investigated the effects of this compound in healthy newborn calves and compared it to other respiratory stimulants. This study provides the only available quantitative data in a neonatal mammal model and serves as a critical starting point for any future investigation.

A 2012 study administered this compound (375 mg crotethamide and 375 mg cropropamide) buccally to 18 newborn calves (3-15 hours old).[13] The effects on spirometric and blood gas variables were measured over a 90-minute period.

Table 1: Spirometric and Blood Gas Changes in Neonatal Calves Following this compound Administration[13]

ParameterBaseline (Mean ± SD)Post-Treatment EffectTime Course
Inspiratory Volume N/ASignificant IncreaseN/A
Expiratory Volume N/ASignificant IncreaseN/A
Arterial pO2 N/AGradual IncreaseOver 90 minutes
Arterial pCO2 N/AGradual DecreaseOver 90 minutes

Note: The study reported significant increases in volumes but did not provide baseline and peak values in the abstract. The changes in blood gases were described as "gradual."

Proposed Framework for Future Neonatal Research

Given the complete lack of human neonatal data, a phased, systematic research approach is mandatory. The following outlines a logical progression for investigating the potential of this compound.

Phase 1: Preclinical Research
  • Animal Model Selection: Utilize established neonatal animal models (e.g., preterm lambs, piglets) that accurately reflect human neonatal respiratory physiology.

  • Pharmacokinetics & Pharmacodynamics (PK/PD): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound's components in the neonatal model. Establish a dose-response curve for both efficacy (respiratory rate, tidal volume, blood gases) and toxicity.

  • Safety and Toxicology: Assess for acute and long-term adverse effects, with a particular focus on the central nervous system (e.g., seizure threshold), cardiovascular system (e.g., hypertension, arrhythmias), and potential for off-target effects.[10]

Hypothetical Experimental Workflow for Preclinical PK/PD Study

Preclinical_Workflow start Select Neonatal Animal Model (e.g., preterm lamb) dose Administer Escalating Doses of this compound (IV/IM) start->dose sampling Serial Blood Sampling (t=0, 5, 15, 30, 60, 90, 120 min) dose->sampling pd_measure Simultaneous Monitoring: - Respiratory Rate - Tidal Volume - Arterial Blood Gases dose->pd_measure analysis LC-MS/MS Analysis for Cropropamide & Crotethamide Concentrations sampling->analysis pk_model Develop Population Pharmacokinetic Model analysis->pk_model pkpd_model PK/PD Modeling to Correlate Drug Exposure with Respiratory Effects pk_model->pkpd_model pd_measure->pkpd_model report Determine Optimal Dose Range & Therapeutic Window pkpd_model->report

Fig. 2: Workflow for a preclinical PK/PD investigation.
Phase 2: Human Clinical Trials (Hypothetical)

Should preclinical data demonstrate a favorable efficacy and safety profile, a highly cautious and ethically rigorous clinical trial program could be considered.

Table 2: Hypothetical Phase I/II Clinical Trial Protocol

Protocol SectionDetails
Objective To assess the safety, tolerability, and pharmacokinetics of single, ascending doses of this compound in stable preterm neonates with apnea of prematurity.
Study Design Open-label, single-center, dose-escalation study.
Population 5-10 stable preterm infants (e.g., 28-32 weeks gestational age) with documented apnea of prematurity, unresponsive to or intolerant of standard methylxanthine therapy.
Intervention Single intravenous (IV) dose of this compound, starting at a fraction of the dose found effective in animal models, with slow escalation in subsequent subjects.
Primary Outcome Incidence of pre-defined adverse events (e.g., tachycardia, hypertension, seizure activity, hypertonia) within 24 hours of administration.
Secondary Outcomes - Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).- Change in frequency and severity of apneic, bradycardic, and desaturation events.- Change from baseline in respiratory rate and pCO2.
Monitoring Continuous cardiorespiratory monitoring, continuous EEG, frequent blood pressure monitoring, serial blood sampling for PK analysis.

Conclusion and Future Directions

This compound is a respiratory stimulant with a known mechanism of action but a complete absence of clinical data in human neonates. Its historical classification as an analeptic places it in a category of drugs largely abandoned in neonatology due to safety concerns.[2][3] However, the single animal study in neonatal calves suggests a potential for respiratory stimulation.[13]

This whitepaper is not an endorsement of this compound's use but a call to action for foundational research. The significant physiological differences between neonates and adults, particularly in drug metabolism and distribution, mean that no assumptions can be made.[14][15][16][17] A rigorous, bottom-up research program, starting with robust preclinical animal models, is the only responsible path forward. Should such research demonstrate a clear therapeutic window with a favorable safety profile, this compound could one day be revisited as a potential tool in the management of neonatal respiratory depression. Until such data exists, its use in this vulnerable population remains purely hypothetical and is not recommended.

References

Preclinical Profile of Prethcamide: An In-depth Technical Guide on its Analeptic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant, also known as an analeptic, which has been used to counteract respiratory depression. It is a combination of two active components: cropropamide (B41957) and crotethamide.[1][2] This technical guide provides a comprehensive overview of the preclinical studies on the analeptic effects of this compound, with a focus on quantitative data, experimental protocols, and the underlying physiological mechanisms. While this compound is an older drug, understanding its preclinical profile can provide valuable insights for the development of new respiratory stimulants.

Core Analeptic Effects: A Summary of Preclinical Findings

Preclinical research has established that this compound exerts its respiratory stimulant effects through a dual mechanism of action, involving both peripheral and central nervous system pathways.[3] It stimulates peripheral chemoreceptors, primarily in the carotid bodies, and also acts on the central respiratory centers located in the brainstem.[3]

A key preclinical study in healthy newborn calves demonstrated the tangible effects of this compound on respiratory parameters. Following buccal administration, this compound induced a gradual but sustained increase in the partial pressure of arterial oxygen (PaO2) and a corresponding decrease in the partial pressure of arterial carbon dioxide (PaCO2) over a 90-minute observation period. This was accompanied by significant increases in both inspiratory and expiratory volumes, indicating a direct effect on augmenting tidal volume.

Behavioral studies in rats have shown that both components of this compound, crotethamide and cropropamide, are pharmacologically active. When administered in combination, they exhibit additive effects on locomotor activity.[1] Interestingly, a potentiation of effects was observed in other behavioral measures, suggesting a synergistic interaction between the two components in certain central nervous system functions.[1] However, a comparative study from 1967 indicated that the analeptic doxapram (B1670896) was superior to this compound in its respiratory stimulant efficacy.[3] Studies in healthy human volunteers have characterized this compound as a mild and somewhat inconsistent respiratory stimulant with a slow onset and prolonged duration of action, though it was associated with some unpleasant side effects.[4]

Quantitative Data from Preclinical Studies

The available quantitative data from preclinical studies on this compound is limited, with many older studies not being readily accessible in full-text form. The most detailed publicly available data comes from a study in healthy newborn calves.

Animal ModelDrug AdministeredDose & RouteTime PointParameterChange from Baseline
Newborn CalvesThis compound5 mL (375 mg crotethamide & 375 mg cropropamide), Buccal90 minutesPaO2Gradual Increase
90 minutesPaCO2Gradual Decrease
Not SpecifiedInspiratory VolumeSignificant Increase
Not SpecifiedExpiratory VolumeSignificant Increase

Experimental Protocols

Detailed experimental protocols from early preclinical studies on this compound are not extensively documented in accessible literature. However, based on the nature of the reported findings, the following methodologies are representative of the techniques that would have been employed.

Animal Models and Drug Administration
  • Rodent Models (Rats): For behavioral assessments, adult male rats are commonly used.[1] Drug administration is typically via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Large Animal Models (Calves): Newborn calves have been used to study respiratory parameters. In these studies, this compound has been administered buccally.

Measurement of Respiratory Parameters
  • Spirometry: To measure respiratory volumes and flow, techniques like whole-body plethysmography would be utilized in conscious, restrained animals. Key parameters measured include tidal volume (the volume of air inhaled or exhaled in a single breath), and respiratory rate (breaths per minute).[2][5][6][7]

  • Arterial Blood Gas Analysis: This is a critical procedure for directly assessing the efficacy of a respiratory stimulant. It involves the collection of arterial blood samples to measure PaO2, PaCO2, and pH. Samples are typically analyzed using a blood gas analyzer. To ensure accuracy, samples must be collected anaerobically and analyzed promptly.[8][9][10][11]

Behavioral Assessments in Rodents
  • Locomotor Activity: Assessed using an actophotometer or open-field test. The animal is placed in a novel environment, and its movements are tracked automatically. An increase in locomotor activity is indicative of a central stimulant effect.

  • Operant Conditioning: Used to study more complex behavioral effects. In these paradigms, animals are trained to perform a task (e.g., lever pressing) to receive a reward. The effect of the drug on the rate and pattern of responding is then measured.[1]

Signaling Pathways and Mechanism of Action

This compound's analeptic effect is understood to be mediated through the stimulation of both peripheral and central chemoreceptors.

Peripheral Chemoreceptor Stimulation

The primary peripheral chemoreceptors are the carotid bodies. These specialized sensory organs are sensitive to changes in arterial blood gases (hypoxia, hypercapnia) and pH. Stimulation of the carotid body by a compound like this compound is thought to initiate a signaling cascade that leads to an increased firing rate of the afferent fibers of the carotid sinus nerve. This nerve projects to the nucleus of the solitary tract (NTS) in the brainstem, which in turn activates the central respiratory centers.

Peripheral_Chemoreceptor_Pathway This compound This compound CarotidBody Carotid Body (Peripheral Chemoreceptor) This compound->CarotidBody Stimulates SignalCascade Intracellular Signaling Cascade CarotidBody->SignalCascade Activates CarotidSinusNerve Carotid Sinus Nerve (Afferent Firing) SignalCascade->CarotidSinusNerve Increases NTS Nucleus of the Solitary Tract (NTS) CarotidSinusNerve->NTS Transmits Signal to CentralRespiratoryCenters Central Respiratory Centers NTS->CentralRespiratoryCenters Activates Central_Stimulation_Pathway This compound This compound MedullaryCenters Medullary Respiratory Centers (e.g., Pre-Bötzinger Complex) This compound->MedullaryCenters Directly Stimulates RespiratoryMuscles Respiratory Muscles (Diaphragm, Intercostals) MedullaryCenters->RespiratoryMuscles Increases Neural Output to Ventilation Increased Ventilation (Rate and Depth) RespiratoryMuscles->Ventilation Leads to Experimental_Workflow AnimalModel Selection of Animal Model (e.g., Rat) DoseSelection Dose-Range Finding Studies AnimalModel->DoseSelection DrugAdmin Drug Administration (e.g., i.p., p.o.) DoseSelection->DrugAdmin RespMonitoring Respiratory Monitoring (Spirometry & Blood Gas Analysis) DrugAdmin->RespMonitoring BehavioralTest Behavioral Assessment (Locomotor Activity, etc.) DrugAdmin->BehavioralTest DataAnalysis Data Analysis and Interpretation RespMonitoring->DataAnalysis BehavioralTest->DataAnalysis Conclusion Conclusion on Analeptic Efficacy and Safety Profile DataAnalysis->Conclusion

References

Investigating the Pharmacodynamics of Prethcamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant, is a combination of two active components: cropropamide (B41957) and crotethamide.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, available quantitative data, and relevant experimental protocols. The information is intended to support further research and development in the field of respiratory stimulants. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known information and provides general methodologies for its further investigation.

Introduction

This compound is classified as an analeptic, or respiratory stimulant, that has been used to address respiratory depression.[2][3] Its therapeutic effect is derived from the synergistic or additive actions of its two constituent compounds, cropropamide and crotethamide.[1] The primary mechanism of action involves the stimulation of both peripheral chemoreceptors and central respiratory centers in the medulla oblongata.[2] Additionally, an increase in catecholamine release has been suggested as a contributing factor to its overall physiological effects.

Pharmacodynamics

The pharmacodynamic effects of this compound are multifaceted, targeting key regulatory pathways of respiration.

Mechanism of Action

This compound exerts its respiratory stimulant effects through a dual action on the peripheral and central nervous systems.

  • Peripheral Chemoreceptor Stimulation: this compound stimulates peripheral chemoreceptors located in the carotid and aortic bodies. These specialized sensory cells are responsible for detecting changes in blood oxygen, carbon dioxide, and pH levels. Stimulation of these receptors leads to an afferent signal transmission to the respiratory centers in the brainstem, ultimately increasing the rate and depth of breathing.

  • Central Respiratory Center Stimulation: this compound also directly stimulates the respiratory centers within the medulla oblongata. This central action contributes to an enhanced respiratory drive, independent of peripheral chemoreceptor input.

  • Catecholamine Release: It has been reported that this compound may increase the release of catecholamines, such as adrenaline and noradrenaline. This sympathomimetic action could contribute to the overall analeptic and cardiovascular effects observed with the drug.

Signaling Pathways

The precise molecular targets and downstream signaling pathways for this compound have not been fully elucidated in the available literature. However, based on the known mechanisms of other respiratory stimulants and the physiological functions of the target tissues, a putative signaling pathway can be proposed.

Prethcamide_Signaling_Pathway cluster_peripheral Peripheral Chemoreceptors (Carotid Body) cluster_central Central Respiratory Centers (Medulla) cluster_sympathetic Sympathetic Nervous System Prethcamide_p This compound GlomusCell Glomus Cell Prethcamide_p->GlomusCell Depolarization_p Depolarization GlomusCell->Depolarization_p Ca_Influx_p Ca2+ Influx Depolarization_p->Ca_Influx_p NT_Release Neurotransmitter Release (e.g., ATP) Ca_Influx_p->NT_Release Afferent_Signal Afferent Signal to Brainstem NT_Release->Afferent_Signal Respiratory_Response Increased Respiration Afferent_Signal->Respiratory_Response Prethcamide_c This compound RespiratoryNeurons Respiratory Neurons Prethcamide_c->RespiratoryNeurons Increased_Firing Increased Neuronal Firing Rate RespiratoryNeurons->Increased_Firing Efferent_Signal Efferent Signal to Respiratory Muscles Increased_Firing->Efferent_Signal Efferent_Signal->Respiratory_Response Prethcamide_s This compound AdrenalMedulla Adrenal Medulla / Sympathetic Neurons Prethcamide_s->AdrenalMedulla Catecholamine_Release Catecholamine Release AdrenalMedulla->Catecholamine_Release Catecholamine_Release->Respiratory_Response Contributory Effect

Caption: Proposed signaling pathway for this compound.

Quantitative Data

ParameterCompoundValueSpeciesReference
Acute Toxicity
LD50 (Lethal Dose, 50%)This compoundNot Found
CropropamideNot Found
CrotethamideNot Found

Experimental Protocols

Detailed experimental protocols for assessing the pharmacodynamics of this compound are not explicitly described in the literature. However, standard methodologies for evaluating respiratory stimulants can be adapted.

In Vivo Assessment of Respiratory Stimulation

Objective: To quantify the effects of this compound on respiratory parameters in a preclinical model.

Methodology: Whole-Body Plethysmography

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimatization: Animals are acclimated to the plethysmography chambers for a defined period before the experiment to minimize stress-induced respiratory changes.

  • Drug Administration: this compound or its individual components are administered via an appropriate route (e.g., intravenous, intraperitoneal). A vehicle control group is included.

  • Data Acquisition: Respiratory parameters including tidal volume (VT), respiratory frequency (f), and minute volume (VE = VT x f) are continuously recorded using a whole-body plethysmograph.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated for each animal and compared between treatment and control groups using appropriate statistical methods.

Plethysmography_Workflow Start Start Acclimatize Acclimatize Animal in Plethysmograph Start->Acclimatize Baseline Record Baseline Respiratory Parameters Acclimatize->Baseline Administer Administer this compound or Vehicle Baseline->Administer Record Continuously Record Post-Dose Parameters Administer->Record Analyze Analyze Data: Compare Treatment vs. Control Record->Analyze End End Analyze->End

Caption: Workflow for in vivo respiratory assessment.

In Vitro Assessment of Peripheral Chemoreceptor Stimulation

Objective: To investigate the direct effects of this compound on peripheral chemoreceptor cells.

Methodology: Isolated Carotid Body/Glomus Cell Assay

  • Tissue/Cell Preparation: Carotid bodies are dissected from a suitable animal model (e.g., rabbit, rat) and can be used as a whole organ preparation or dissociated to isolate glomus cells for primary culture.

  • Experimental Setup: The isolated carotid body is superfused with a physiological salt solution. The discharge frequency of the carotid sinus nerve is recorded using a suction electrode. For isolated glomus cells, intracellular calcium levels or membrane potential can be measured using fluorescent dyes or patch-clamp techniques, respectively.

  • Drug Application: this compound or its components are added to the superfusion medium at various concentrations.

  • Data Analysis: The change in carotid sinus nerve discharge frequency, intracellular calcium concentration, or membrane potential in response to the drug is quantified. Dose-response curves can be generated to determine EC50 values.

Assessment of Catecholamine Release

Objective: To quantify the effect of this compound on catecholamine release.

Methodology: In Vivo Microdialysis or In Vitro Adrenal Chromaffin Cell Assay

  • In Vivo Microdialysis:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a relevant brain region (e.g., hypothalamus) or positioned near the adrenal gland of an anesthetized animal.

    • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid or physiological saline, and dialysate samples are collected at regular intervals before and after this compound administration.

    • Analysis: Catecholamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • In Vitro Adrenal Chromaffin Cell Assay:

    • Cell Culture: Primary adrenal chromaffin cells are isolated and cultured.

    • Treatment: Cells are incubated with various concentrations of this compound.

    • Sample Collection: The supernatant is collected to measure released catecholamines.

    • Quantification: Catecholamine levels are determined by HPLC-ED or enzyme-linked immunosorbent assay (ELISA).

Catecholamine_Assay_Workflow cluster_invivo In Vivo Microdialysis cluster_invitro In Vitro Chromaffin Cell Assay Start_iv Start Implant Implant Microdialysis Probe Start_iv->Implant Baseline_iv Collect Baseline Dialysate Implant->Baseline_iv Administer_iv Administer This compound Baseline_iv->Administer_iv Collect_iv Collect Post-Dose Dialysate Administer_iv->Collect_iv Analyze_iv Quantify Catecholamines (HPLC-ED) Collect_iv->Analyze_iv End_iv End Analyze_iv->End_iv Start_ic Start Culture Culture Adrenal Chromaffin Cells Start_ic->Culture Treat Incubate with This compound Culture->Treat Collect_ic Collect Supernatant Treat->Collect_ic Analyze_ic Quantify Catecholamines (HPLC-ED or ELISA) Collect_ic->Analyze_ic End_ic End Analyze_ic->End_ic

Caption: Workflow for catecholamine release assays.

Conclusion

This compound is a respiratory stimulant with a mechanism of action attributed to the combined effects of its components, cropropamide and crotethamide, on both peripheral and central respiratory control centers. While its clinical use has been documented, there is a notable lack of publicly available, detailed quantitative pharmacodynamic data. The experimental protocols outlined in this guide provide a framework for future preclinical studies aimed at elucidating the precise molecular interactions, potency, and efficacy of this compound. Further research is warranted to fully characterize its pharmacodynamic profile and to explore its potential therapeutic applications in respiratory medicine.

References

A Historical and Technical Review of Prethcamide as a Respiratory Analeptic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide, a respiratory stimulant marketed under trade names such as Micoren, saw use in the mid-20th century as an analeptic agent. Analeptics are central nervous system stimulants primarily used to counteract respiratory depression, a condition that can arise from drug overdose, anesthesia, or chronic respiratory diseases.[1][2] this compound is a combination of two active components in equal parts by weight: cropropamide (B41957) and crotethamide.[3] Developed by Ciba-Geigy, its application reflected a period in medicine where pharmacological stimulation of respiration was a more common therapeutic strategy.[4] This technical guide provides a comprehensive historical and technical overview of this compound, focusing on its mechanism of action, quantitative data from historical studies, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound's respiratory stimulant effect stems from its action on both the peripheral and central nervous systems.[4] The primary mechanism involves the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[5] These specialized sensory organs detect changes in blood chemistry, including arterial oxygen (PaO2) and carbon dioxide (PaCO2) levels.[6] By stimulating these chemoreceptors, this compound triggers a reflex arc that increases the rate and depth of breathing.

In addition to its peripheral effects, this compound also directly stimulates the respiratory centers located in the medulla oblongata of the brainstem.[5][7] While the precise molecular signaling pathways of its constituent components, cropropamide and crotethamide, are not definitively elucidated in historical literature, a plausible mechanism can be inferred from the known actions of other respiratory stimulants and the physiology of chemoreceptor activation. It is hypothesized that these compounds modulate ion channels within the glomus cells of the carotid body, leading to depolarization, neurotransmitter release, and subsequent afferent signaling to the brainstem to increase ventilatory drive. A potential signaling cascade is illustrated in the diagram below.

Chemoreceptor Activation by this compound cluster_glomus_cell Carotid Body Glomus Cell cluster_synapse Afferent Nerve Synapse cluster_brainstem Brainstem Respiratory Center This compound This compound (Cropropamide + Crotethamide) IonChannel K+ Channel Inhibition (?) This compound->IonChannel binds to and inhibits Depolarization Membrane Depolarization IonChannel->Depolarization leads to CaChannel Voltage-gated Ca2+ Channels Depolarization->CaChannel activates CaInflux Ca2+ Influx CaChannel->CaInflux allows VesicleFusion Neurotransmitter Vesicle Fusion CaInflux->VesicleFusion triggers Neurotransmitter Neurotransmitter Release (e.g., ATP, Acetylcholine) VesicleFusion->Neurotransmitter results in AfferentNeuron Afferent Nerve Fiber (to Brainstem) Neurotransmitter->AfferentNeuron binds to receptors on ActionPotential Action Potential Generation AfferentNeuron->ActionPotential RespiratoryCenter Medullary Respiratory Center ActionPotential->RespiratoryCenter signal propagates to Ventilation Increased Ventilation (Rate and Depth) RespiratoryCenter->Ventilation stimulates

Hypothesized Signaling Pathway of this compound.

Historical Clinical Applications and Efficacy

This compound was investigated for a range of conditions characterized by respiratory insufficiency. Its primary applications included counteracting respiratory depression following anesthesia and in the management of chronic respiratory failure, such as that seen in patients with chronic bronchitis and emphysema.[5][8]

Chronic Ventilatory Failure

A notable study investigated the long-term and short-term effects of oral this compound in patients with chronic ventilatory failure. The study was divided into two parts: a long-term (one month) double-blind crossover trial and a short-term investigation of the immediate effects of a single dose.[5]

Long-Term Oral Administration: In the long-term arm of the study, 13 patients with chronic ventilatory failure received 200 mg of this compound orally four times a day for one month. The results showed no significant subjective or objective changes, including no alteration in the resting partial pressure of carbon dioxide (PCO2).[5]

Short-Term Oral Administration: In the short-term study, 12 patients with chronic ventilatory failure were given a single oral dose of this compound. This resulted in a transient decrease in mixed venous PCO2, with the maximum effect observed at 30 minutes post-administration, where PCO2 levels fell to 93% of the control values. This effect, a reduction of approximately 4 mm Hg, persisted for about three hours.[5]

Acute Respiratory Failure

Another study explored the use of intravenous this compound in patients with acute respiratory failure. The findings from this research provided insights into the immediate hemodynamic and respiratory effects of the drug when administered intravenously.

The following tables summarize the quantitative data from these historical clinical investigations.

Data Presentation

Table 1: Effects of Short-Term Oral this compound in Chronic Ventilatory Failure [5]

ParameterTime Post-AdministrationMean Change from Control
Mixed Venous PCO230 minutes↓ 7% (approx. 4 mm Hg)
3 hoursEffect persisted

Table 2: Effects of Long-Term Oral this compound (200 mg q.i.d. for 1 month) in Chronic Ventilatory Failure [5]

ParameterOutcome
Subjective ImprovementNo significant change
Objective ImprovementNo significant change
Resting PCO2No significant change

Experimental Protocols

The evaluation of this compound's efficacy in the mid-20th century relied on the then-current methodologies for assessing respiratory and cardiovascular function.

Study of Oral this compound in Chronic Ventilatory Failure[5]
  • Study Design: The long-term study was a double-blind, single cross-over trial. The short-term study was also a double-blind, single cross-over design.

  • Patient Population: The long-term study included 13 patients with established chronic ventilatory failure. The short-term study involved 12 patients with the same condition.

  • Drug Administration:

    • Long-term: 200 mg of this compound (marketed as Micoren) was administered orally four times daily for one month. A placebo was used for the control period.

    • Short-term: A single oral dose of this compound was given, followed by a placebo on a separate occasion.

  • Measurements:

    • Long-term: Subjective and objective clinical assessments were performed. Resting PCO2 was a key objective measure.

    • Short-term: Frequent estimations of mixed venous PCO2 were made using a rebreathing technique for four and a half hours post-ingestion.

Oral_Prethcamide_Study_Workflow cluster_long_term Part I: Long-Term Study (1 Month) cluster_short_term Part II: Short-Term Study (Single Dose) P1 13 Patients with Chronic Ventilatory Failure T1 Treatment Period 1: This compound (200mg qid) or Placebo P1->T1 A1 Assessment 1 T1->A1 T2 Treatment Period 2: Crossover to other treatment A1->T2 A2 Assessment 2 T2->A2 P2 12 Patients with Chronic Ventilatory Failure D1 Administer Single Dose: This compound or Placebo P2->D1 M1 Measure Mixed Venous PCO2 (Rebreathing Technique) for 4.5 hours D1->M1 D2 Crossover Day: Administer alternate treatment M1->D2 M2 Repeat PCO2 Measurements D2->M2

Workflow for the Study of Oral this compound.

Historical Context and Decline in Use

The use of analeptic drugs like this compound declined significantly in the latter half of the 20th century. This was due to several factors, including a narrow therapeutic window, the risk of adverse effects such as convulsions at higher doses, and the development of more effective and safer methods for managing respiratory depression, particularly mechanical ventilation.[1][8] While respiratory stimulants showed some short-term benefits in certain situations, their overall utility was questioned, especially in the context of chronic respiratory failure where long-term efficacy was not demonstrated.[1][5]

Conclusion

This compound represents a fascinating chapter in the history of respiratory pharmacology. As a combination of cropropamide and crotethamide, it acted as a respiratory stimulant through both peripheral and central mechanisms. Historical clinical studies provide some quantitative evidence of its short-term efficacy in reducing hypercapnia, particularly when administered orally. However, long-term benefits were not established, and like other analeptics of its era, its use has been largely superseded by advancements in respiratory support. This technical guide serves as a repository of the available historical data on this compound, offering valuable insights for researchers and professionals in the field of drug development and respiratory medicine.

References

Methodological & Application

Application Notes and Protocols for Prethcamide Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant, also known as an analeptic, which has been used to counteract respiratory depression. It is a mixture of two active components: crotethamide and cropropamide. This compound exerts its effects by stimulating both peripheral chemoreceptors and the central respiratory centers, leading to an increase in respiratory rate and tidal volume. These application notes provide a summary of the available information on this compound administration in rodent models and offer generalized protocols for preclinical research.

Disclaimer: The information provided is based on limited publicly available preclinical studies and general pharmacological guidelines for rodent research. Researchers should critically evaluate this information in the context of their specific experimental goals and adhere to all applicable institutional and national guidelines for animal welfare.

Quantitative Data Summary

Published quantitative data on the administration of this compound specifically for respiratory stimulation in common rodent models like rats and mice is scarce in readily accessible literature. However, data from a study on the behavioral effects of this compound and its components in rats, and pharmacokinetic data from a study in rabbits, can provide some guidance.

Table 1: Acute Toxicity of this compound and its Components in Rats

CompoundRoute of AdministrationLD50 (mg/kg)SpeciesReference
This compoundIntraperitoneal (i.p.)Data not explicitly stated, but antagonism between components was noted in acute toxicity tests.Rat[1]
CrotethamideIntraperitoneal (i.p.)Data not explicitly statedRat[1]
CropropamideIntraperitoneal (i.p.)Data not explicitly statedRat[1]

Note: While a 1976 study by Babbini et al. mentions acute toxicity testing, the specific LD50 values were not provided in the abstract. Researchers should consult the full-text article for detailed information if accessible.

Experimental Protocols

The following are generalized protocols for the administration of this compound in rodent models for the evaluation of its respiratory stimulant effects. These protocols are based on standard laboratory procedures for rodent research.

Protocol 1: Evaluation of Respiratory Stimulation in Anesthetized Rodents

Objective: To assess the effect of this compound on respiratory parameters in anesthetized rats or mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, polyethylene (B3416737) glycol)

  • Anesthetic agent (e.g., urethane, isoflurane)

  • Rodents (rats or mice)

  • Apparatus for measuring respiration (e.g., whole-body plethysmography, pneumotachograph)

  • Administration supplies (syringes, needles for i.p., i.v., or s.c. injection)

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

    • Weigh each animal on the day of the experiment to ensure accurate dosing.

  • Anesthesia:

    • Anesthetize the rodent using a suitable anesthetic agent. The choice of anesthetic is critical as many anesthetics are respiratory depressants. Urethane is often used in respiratory studies due to its relatively stable and long-lasting effects with minimal respiratory depression compared to other agents.

  • Surgical Preparation (if applicable):

    • For direct measurement of respiratory airflow, a tracheostomy may be performed, and a cannula inserted into the trachea.

    • For intravenous administration, a catheter may be inserted into a suitable vein (e.g., femoral vein, jugular vein).

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle should be based on the solubility of this compound and its compatibility with the route of administration. A pilot study to determine the appropriate vehicle is recommended.

    • Prepare serial dilutions of the stock solution to administer a range of doses.

  • Experimental Procedure:

    • Place the anesthetized animal in the respiratory measurement apparatus and allow for a stabilization period to obtain baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation).

    • Administer the vehicle control and record respiratory parameters for a defined period.

    • Administer different doses of this compound via the chosen route (e.g., intraperitoneal, intravenous, or subcutaneous).

    • Continuously monitor and record respiratory parameters for a set duration after each administration.

  • Data Analysis:

    • Calculate the changes in respiratory rate, tidal volume, and minute ventilation from baseline for each dose of this compound.

    • Compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods.

Protocol 2: Acute Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of this compound in rodents.

Materials:

  • This compound

  • Vehicle

  • Rodents (rats or mice, typically of a single sex to reduce variability)

  • Administration supplies

Procedure:

  • Dose Range Finding:

    • Conduct a preliminary study with a small number of animals to identify a range of doses that cause mortality.

  • Main Study:

    • Assign animals to several groups, with each group receiving a different, escalating dose of this compound. A control group should receive the vehicle only.

    • Administer the substance via the desired route (e.g., intraperitoneal, oral).

    • Observe the animals for a specified period (e.g., 24-48 hours) and record the number of mortalities in each group.

  • Data Analysis:

    • Calculate the LD50 value using a recognized statistical method, such as the Probit method.

Visualizations

Signaling Pathway and Experimental Workflow

The precise molecular signaling pathway of this compound is not well-documented in publicly available literature. However, its action as a respiratory stimulant is known to involve the stimulation of peripheral and central chemoreceptors. The following diagrams illustrate a conceptual workflow for evaluating this compound and a generalized signaling concept for respiratory stimulation.

G cluster_workflow Experimental Workflow for this compound Evaluation A Animal Acclimatization B Anesthesia & Surgical Preparation A->B C Baseline Respiratory Measurement B->C D This compound/Vehicle Administration C->D E Post-administration Respiratory Monitoring D->E F Data Analysis E->F

A generalized experimental workflow for evaluating this compound in rodent models.

G cluster_pathway Conceptual Signaling of Respiratory Stimulation This compound This compound Peripheral Peripheral Chemoreceptors (e.g., Carotid Bodies) This compound->Peripheral Central Central Chemoreceptors (Medulla) This compound->Central RespiratoryCenter Respiratory Control Center (Brainstem) Peripheral->RespiratoryCenter Central->RespiratoryCenter RespiratoryMuscles Respiratory Muscles (Diaphragm, Intercostals) RespiratoryCenter->RespiratoryMuscles Increase Increased Respiration (Rate and Depth) RespiratoryMuscles->Increase

A conceptual diagram of this compound's mechanism as a respiratory stimulant.

References

Application Notes and Protocols for In Vivo Experimental Design of Prethcamide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant comprised of a 1:1 mixture of two active components: cropropamide (B41957) and crotethamide.[1] Historically used as an analeptic agent, its primary mechanism of action involves the stimulation of both peripheral chemoreceptors and central respiratory centers, leading to an increase in respiratory rate and tidal volume.[2][3] These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the pharmacodynamics, pharmacokinetics, and safety profile of this compound in rodent models.

Mechanism of Action

This compound exerts its respiratory stimulant effects through a dual mechanism:

  • Peripheral Chemoreceptor Stimulation: It acts on the glomus cells of the carotid bodies, which are the primary peripheral chemoreceptors for sensing changes in arterial oxygen levels.[3][4] This stimulation leads to an increased firing rate of the carotid sinus nerve, which projects to the nucleus tractus solitarius (NTS) in the brainstem, ultimately resulting in an increased respiratory drive.[2]

  • Central Respiratory Center Stimulation: this compound also directly stimulates the respiratory control centers within the medulla oblongata of the brainstem.[3] This central action contributes to the overall increase in the rate and depth of breathing.[5]

In Vivo Experimental Design

This section outlines a comprehensive in vivo study design to characterize the effects of this compound in a rodent model (e.g., Sprague-Dawley rats).

Objectives
  • To determine the dose-dependent effects of this compound on respiratory parameters.

  • To evaluate the pharmacokinetic profile of this compound's active components, cropropamide and crotethamide.

  • To assess the central nervous system (CNS) effects and potential side effects of this compound.

  • To establish a preliminary safety profile and determine the acute toxicity (LD50) of this compound.

Animal Model
  • Species: Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the commencement of experiments.

Study Groups and Dose Administration
  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • This compound (multiple dose levels, e.g., low, medium, high)

  • Routes of Administration: Intravenous (IV) and Oral (PO) to assess both rapid and systemic effects and bioavailability.[6]

Experimental Protocols

Respiratory Parameter Assessment

Protocol: Whole-Body Plethysmography (WBP)

  • Acclimation: Place individual, unrestrained rats in the WBP chambers for a 30-60 minute acclimation period to minimize stress-induced respiratory changes.

  • Baseline Recording: Record baseline respiratory parameters for 15-30 minutes before drug administration.

  • Drug Administration: Administer the vehicle or this compound at the predetermined doses via the chosen route.

  • Post-Dose Monitoring: Continuously record respiratory parameters for a defined period (e.g., 2-4 hours) post-administration.

  • Parameters to Measure:

    • Respiratory Rate (breaths/minute)

    • Tidal Volume (mL)

    • Minute Ventilation (mL/minute)

    • Inspiratory Time (s)

    • Expiratory Time (s)

    • Peak Inspiratory Flow (mL/s)

    • Peak Expiratory Flow (mL/s)

Protocol: Arterial Blood Gas Analysis

  • Catheter Implantation: For conscious animal studies, surgically implant a catheter into the carotid or femoral artery several days prior to the experiment to allow for recovery.

  • Baseline Sampling: Collect a baseline arterial blood sample (e.g., 50-100 µL) before drug administration.

  • Drug Administration: Administer the vehicle or this compound.

  • Post-Dose Sampling: Collect arterial blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).

  • Analysis: Immediately analyze the blood samples for:

    • Partial pressure of oxygen (PaO2)

    • Partial pressure of carbon dioxide (PaCO2)

    • pH

    • Oxygen saturation (SaO2)

    • Bicarbonate (HCO3-)

Pharmacokinetic Analysis

Protocol: Blood and Tissue Sampling

  • Drug Administration: Administer a single dose of this compound via the IV or PO route.

  • Blood Collection: Collect serial blood samples from a cannulated vessel or via sparse sampling at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Tissue Collection (Terminal Procedure): At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, lungs, liver, kidneys) to assess drug distribution.

  • Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of cropropamide and crotethamide in plasma and tissue homogenates.

  • Pharmacokinetic Parameters to Calculate:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F) for the oral route.

Central Nervous System (CNS) Assessment

Protocol: Functional Observational Battery (FOB)

  • Baseline Observation: Observe the animals in their home cage and in an open field to establish baseline behavioral and neurological parameters.

  • Drug Administration: Administer the vehicle or this compound.

  • Post-Dose Observation: Conduct the FOB at peak plasma concentration time points.

  • Parameters to Assess:

    • Behavioral: Alertness, arousal, stereotypy, grooming, posture, gait.

    • Autonomic: Piloerection, salivation, pupil size.

    • Neuromuscular: Tremors, convulsions, righting reflex, grip strength.

    • Sensorimotor: Response to touch, sound, and tail pinch.

Protocol: Locomotor Activity

  • Acclimation: Place individual rats in automated locomotor activity chambers and allow them to acclimate.

  • Baseline Activity: Record baseline locomotor activity for 30-60 minutes.

  • Drug Administration: Administer the vehicle or this compound.

  • Post-Dose Recording: Record locomotor activity for 2-4 hours post-administration.

  • Parameters to Measure:

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Total distance traveled

Acute Toxicity Study

Protocol: Up-and-Down Procedure (OECD Guideline 425)

  • Dose Administration: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: Based on the outcome, the dose for the next animal is adjusted up or down.

  • LD50 Estimation: The LD50 is calculated using the outcomes of a small number of animals.

Data Presentation

Respiratory Effects of this compound
Dose (mg/kg)RouteRespiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)PaO2 (mmHg)PaCO2 (mmHg)
VehicleIVBaseline ± SDBaseline ± SDBaseline ± SDBaseline ± SDBaseline ± SD
Post-dose ± SDPost-dose ± SDPost-dose ± SDPost-dose ± SDPost-dose ± SD
Low DoseIVValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Medium DoseIVValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
High DoseIVValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
VehiclePOBaseline ± SDBaseline ± SDBaseline ± SDBaseline ± SDBaseline ± SD
Post-dose ± SDPost-dose ± SDPost-dose ± SDPost-dose ± SDPost-dose ± SD
Low DosePOValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Medium DosePOValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
High DosePOValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Pharmacokinetic Parameters of this compound Components
ComponentRouteCmax (ng/mL)Tmax (min)AUC (ng·min/mL)t1/2 (min)
CrotetamideIVValue ± SDN/AValue ± SDValue ± SD
POValue ± SDValue ± SDValue ± SDValue ± SD
CropropamideIVValue ± SDN/AValue ± SDValue ± SD
POValue ± SDValue ± SDValue ± SDValue ± SD
CNS and Safety Assessment of this compound
Dose (mg/kg)RouteLocomotor Activity (% of baseline)FOB Score (Adverse Effects)LD50 (mg/kg) (95% CI)
VehicleIV/PO100 ± SDNone ObservedN/A
Low DoseIV/POValue ± SDDescription of effectsN/A
Medium DoseIV/POValue ± SDDescription of effectsN/A
High DoseIV/POValue ± SDDescription of effectsN/A
N/APON/AN/AEstimated Value

Visualizations

Signaling Pathway of Peripheral Chemoreceptor Stimulation

G cluster_blood Arterial Blood cluster_glomus Glomus Cell cluster_synapse Synaptic Cleft cluster_nerve Afferent Nerve Ending cluster_cns Central Nervous System Hypoxia Hypoxia (↓ PaO2) K_channel K+ Channel Inhibition Hypoxia->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Activation Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion and Neurotransmitter Release Ca_influx->Vesicle_fusion Neurotransmitters Neurotransmitters (e.g., ATP, Acetylcholine) Vesicle_fusion->Neurotransmitters This compound This compound This compound->K_channel Stimulates Receptor_activation Receptor Activation Neurotransmitters->Receptor_activation Action_potential Action Potential Generation Receptor_activation->Action_potential NTS Nucleus Tractus Solitarius (NTS) Action_potential->NTS via Carotid Sinus Nerve Resp_center Respiratory Center Stimulation NTS->Resp_center

Caption: this compound stimulates peripheral chemoreceptors in the carotid body.

Experimental Workflow for In Vivo this compound Study

G cluster_prep Preparation cluster_respiratory Respiratory Assessment cluster_pk Pharmacokinetics cluster_cns CNS Assessment cluster_safety Safety Assessment cluster_analysis Data Analysis & Reporting Animal_acclimation Animal Acclimation Group_assignment Group Assignment (Vehicle, this compound Doses) Animal_acclimation->Group_assignment WBP Whole-Body Plethysmography Group_assignment->WBP Drug Administration ABG Arterial Blood Gas Analysis Group_assignment->ABG Drug Administration Blood_sampling Serial Blood Sampling Group_assignment->Blood_sampling Drug Administration FOB Functional Observational Battery Group_assignment->FOB Drug Administration Toxicity Acute Toxicity (LD50) Group_assignment->Toxicity Drug Administration Data_analysis_resp Respiratory Data Analysis WBP->Data_analysis_resp ABG->Data_analysis_resp Tissue_collection Tissue Collection (Terminal) Blood_sampling->Tissue_collection Bioanalysis LC-MS/MS Analysis Tissue_collection->Bioanalysis Data_analysis_pk Pharmacokinetic Modeling Bioanalysis->Data_analysis_pk Locomotor Locomotor Activity FOB->Locomotor Data_analysis_cns Behavioral & Neurological Analysis FOB->Data_analysis_cns Locomotor->Data_analysis_cns Data_analysis_safety Toxicity Endpoint Determination Toxicity->Data_analysis_safety Report Comprehensive Report Generation Data_analysis_resp->Report Data_analysis_pk->Report Data_analysis_cns->Report Data_analysis_safety->Report

Caption: Integrated workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for Screening Prethcamide Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant comprised of an equimolar mixture of cropropamide (B41957) and crotethamide. Its primary mechanism of action is the stimulation of peripheral chemoreceptors, predominantly located in the carotid bodies, and central respiratory centers within the brainstem. This activity leads to an increase in respiratory rate and tidal volume. Additionally, this compound may enhance the release of catecholamines. These application notes provide detailed protocols for cell-based assays to screen and characterize the activity of this compound, aiding in the elucidation of its cellular mechanisms and the discovery of potential new therapeutic applications.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize hypothetical quantitative data for this compound activity in various cell-based assays. This data is provided as a template for the presentation of experimental results.

Table 1: Effect of this compound on Catecholamine Release from PC12 Cells

This compound Concentration (µM)Norepinephrine (B1679862) Release (% of Control)Dopamine Release (% of Control)
0.1115 ± 5112 ± 4
1142 ± 8135 ± 7
10185 ± 12170 ± 10
100250 ± 15220 ± 14
EC50 (µM) 8.5 12.2

Table 2: Inhibition of Potassium Channel Current in Glomus-like Cells by this compound

This compound Concentration (µM)K+ Current Inhibition (%)
0.110 ± 2
128 ± 4
1055 ± 6
10085 ± 8
IC50 (µM) 12.5

Table 3: Effect of this compound on Neuronal Activity in Differentiated SH-SY5Y Cells

This compound Concentration (µM)Neuronal Firing Rate (% Increase)
0.15 ± 1
115 ± 3
1040 ± 5
10075 ± 7
EC50 (µM) 18.0

Table 4: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Screening)

Cell LineIC50 (µM) after 72h
A549 (Lung Carcinoma)> 100
MCF-7 (Breast Adenocarcinoma)85.2
HeLa (Cervical Adenocarcinoma)> 100
HepG2 (Hepatocellular Carcinoma)92.5

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Peripheral Chemoreceptors

Prethcamide_Peripheral_Pathway This compound This compound GlomusCell Carotid Body Glomus Cell This compound->GlomusCell KChannel K+ Channel GlomusCell->KChannel inhibits Depolarization Membrane Depolarization KChannel->Depolarization leads to CaChannel Voltage-gated Ca2+ Channel Depolarization->CaChannel activates CaInflux Ca2+ Influx CaChannel->CaInflux allows Vesicle Neurotransmitter Vesicles CaInflux->Vesicle triggers Exocytosis Exocytosis Vesicle->Exocytosis Neurotransmitter Neurotransmitter Release (e.g., ATP) Exocytosis->Neurotransmitter AfferentNerve Afferent Nerve Fiber Neurotransmitter->AfferentNerve stimulates Signal Signal to Brainstem AfferentNerve->Signal

Caption: Proposed signaling pathway of this compound in carotid body glomus cells.

Experimental Workflow for Catecholamine Release Assay

Catecholamine_Release_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed PC12 cells in 96-well plates Differentiate Differentiate with NGF (optional, 5-7 days) Seed->Differentiate Wash Wash cells with Krebs-Ringer buffer Differentiate->Wash Addthis compound Add this compound at various concentrations Wash->Addthis compound Incubate Incubate for 15-30 min at 37°C Addthis compound->Incubate Collect Collect supernatant Incubate->Collect Measure Measure catecholamines (HPLC-ECD or ELISA) Collect->Measure Analyze Analyze data and calculate EC50 Measure->Analyze

Caption: Workflow for assessing this compound-induced catecholamine release.

Experimental Protocols

Protocol 1: Catecholamine Release Assay Using PC12 Cells

This assay measures the ability of this compound to induce the release of catecholamines (norepinephrine and dopamine) from pheochromocytoma (PC12) cells, which serve as a model for adrenal chromaffin cells.

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • Nerve Growth Factor (NGF, optional for differentiation)

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES buffer

  • This compound

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system or ELISA kits for norepinephrine and dopamine

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed PC12 cells into 96-well plates at a density of 5 x 10^4 cells/well. For differentiated cells, treat with 50-100 ng/mL NGF for 5-7 days.

  • Assay: a. Gently wash the cells twice with pre-warmed Krebs-Ringer-HEPES buffer. b. Add 100 µL of Krebs-Ringer-HEPES buffer containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control. c. Incubate the plate at 37°C for 15-30 minutes. d. Carefully collect the supernatant from each well.

  • Quantification: a. Analyze the catecholamine content in the supernatant using HPLC-ECD or specific ELISA kits according to the manufacturer's instructions. b. Normalize the released catecholamine amount to the total protein content of the cells in each well.

  • Data Analysis: Plot the percentage of catecholamine release against the log concentration of this compound to determine the EC50 value.

Protocol 2: Potassium Channel Activity Assay in Glomus-like Cells

This protocol is designed to assess the inhibitory effect of this compound on potassium channels, a key mechanism in the stimulation of peripheral chemoreceptors. Immortalized glomus cells or primary cultures can be used.

Materials:

  • Glomus cell line (e.g., immortalized rat carotid body cells) or primary glomus cells

  • Cell culture medium appropriate for the cell type

  • Patch-clamp electrophysiology setup

  • Bath and pipette solutions for recording K+ currents

  • This compound

  • Specific K+ channel blockers (as controls)

Procedure:

  • Cell Preparation: Culture glomus-like cells on glass coverslips suitable for electrophysiological recording.

  • Electrophysiology: a. Mount a coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with bath solution. b. Establish a whole-cell patch-clamp configuration on a single cell. c. Apply a voltage-step protocol to elicit potassium currents. d. Record baseline K+ currents.

  • This compound Application: a. Perfuse the chamber with bath solution containing various concentrations of this compound. b. Record K+ currents in the presence of the compound.

  • Data Analysis: a. Measure the peak or steady-state K+ current amplitude before and after this compound application. b. Calculate the percentage of inhibition for each concentration. c. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 3: Neuronal Activity Assay in Differentiated SH-SY5Y Cells

This assay evaluates the effect of this compound on the activity of neuronal cells, representing its action on central respiratory centers. Differentiated SH-SY5Y neuroblastoma cells are used as a model.

Materials:

  • SH-SY5Y cell line (ATCC CRL-2266)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Retinoic acid (for differentiation)

  • Brain-Derived Neurotrophic Factor (BDNF, optional)

  • Multi-electrode array (MEA) system or calcium imaging setup

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • This compound

Procedure:

  • Cell Differentiation: a. Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. b. To differentiate, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days. BDNF (50 ng/mL) can be added for the final 3 days to enhance maturation.

  • Activity Measurement (MEA): a. Plate differentiated SH-SY5Y cells on MEA plates. b. Record baseline spontaneous electrical activity (firing rate and burst patterns). c. Apply various concentrations of this compound to the culture and record the changes in electrical activity.

  • Activity Measurement (Calcium Imaging): a. Load differentiated SH-SY5Y cells with a calcium indicator dye. b. Record baseline intracellular calcium transients using a fluorescence microscope. c. Apply various concentrations of this compound and record the changes in calcium signaling.

  • Data Analysis: a. Quantify the changes in neuronal firing rate, burst frequency, or calcium transient frequency and amplitude. b. Plot the percentage change in activity against the log concentration of this compound to determine the EC50 value.

Protocol 4: General Cytotoxicity and Proliferation Screening

This protocol provides a general framework for screening the potential anticancer activity of this compound through cytotoxicity and proliferation assays. A panel of cancer cell lines should be used.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Appropriate cell culture media and supplements

  • 96-well cell culture plates

  • This compound

  • Cytotoxicity/Viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Proliferation assay kit (e.g., BrdU incorporation or CyQUANT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Assay: a. For cytotoxicity, add the viability reagent and measure the signal according to the manufacturer's protocol. b. For proliferation, perform the assay according to the kit's instructions.

  • Data Analysis: a. Calculate the percentage of cell viability or proliferation relative to the vehicle control. b. Plot the percentage of viability/proliferation against the log concentration of this compound to determine the IC50 value.

Protocol 5: Apoptosis Assay

This assay determines if this compound induces programmed cell death in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Staining: a. Harvest the cells (including floating cells) and wash with PBS. b. Resuspend the cells in binding buffer provided in the kit. c. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Conclusion

These application notes and protocols provide a comprehensive framework for the cell-based screening of this compound activity. By employing these assays, researchers can gain valuable insights into its molecular mechanisms of action, quantify its potency, and explore its potential for novel therapeutic applications beyond respiratory stimulation. The provided diagrams and data tables serve as a guide for experimental design and data presentation.

Application Note: Simultaneous Quantification of Cropropamide and Crotethamide in Pharmaceutical Formulations using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of cropropamide (B41957) and crotethamide. These two active pharmaceutical ingredients are the components of the respiratory stimulant prethcamide.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent separation and resolution. Detection is performed using a UV detector, leveraging the inherent UV absorbance of the analytes. The protocol is suitable for quality control and routine analysis of cropropamide and crotethamide in bulk drug substances and finished pharmaceutical products. All method validation parameters, including linearity, precision, accuracy, and sensitivity, are summarized, demonstrating the method's suitability for its intended purpose.

Introduction

Cropropamide (N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide) and crotethamide (N-[1-[(dimethylamino)carbonyl]propyl]-N-ethyl-2-butenamide) are the two active components of this compound, a respiratory stimulant.[1] Ensuring the correct dosage and ratio of these two active ingredients is critical for the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for their simultaneous quantification is essential for pharmaceutical quality control.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2][3] This application note presents a complete protocol for an RP-HPLC method developed for this purpose. The method is designed to be simple, rapid, and easily transferable between laboratories. Both cropropamide and crotethamide are neutral, moderately polar molecules, making them ideal candidates for separation by reversed-phase chromatography.[4][5][6] The presence of an α,β-unsaturated amide chromophore in both molecules allows for sensitive UV detection.[7][8][9]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab ChemStation or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

  • HPLC Vials: 2 mL amber glass vials with caps (B75204) and septa.

Reagents and Materials
  • Cropropamide Reference Standard: Purity ≥99.5%.

  • Crotethamide Reference Standard: Purity ≥99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (B129727) (MeOH): HPLC grade.

  • Water: HPLC grade or Milli-Q®.

  • Phosphoric Acid (H₃PO₄): ACS grade.

  • Sample Placebo: A mixture of all excipients used in the formulation without the active ingredients.

Chromatographic Conditions
ParameterCondition
ColumnZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (55:45, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL
Run Time10 minutes
Elution ModeIsocratic
Preparation of Solutions

4.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 50 mg of cropropamide reference standard and 50 mg of crotethamide reference standard.

  • Transfer both into the same 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.

4.2. Working Standard Solutions (Calibration Curve)

  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL for both analytes. (e.g., 1, 5, 20, 50, 100, 200 µg/mL).

4.3. Sample Preparation (e.g., for a Tablet Formulation)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to one average tablet weight, containing a nominal amount of cropropamide and crotethamide.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration for both cropropamide and crotethamide.

  • Inject the prepared sample solution(s).

  • Calculate the concentration of cropropamide and crotethamide in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The developed method was validated according to standard guidelines. A summary of the performance characteristics is provided in the table below.

ParameterCropropamideCrotethamide
Retention Time (min) ~ 4.5~ 5.8
Linearity Range (µg/mL) 1 - 2001 - 200
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.2%
Precision (% RSD)
- Intra-day (n=6)< 1.0%< 1.0%
- Inter-day (n=6, 3 days)< 2.0%< 2.0%
LOD (µg/mL) 0.30.3
LOQ (µg/mL) 1.01.0
Tailing Factor < 1.5< 1.5
Theoretical Plates > 5000> 5000

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting reagents Reagents & Consumables standards Prepare Standard Solutions reagents->standards samples Prepare Sample Solutions reagents->samples system_prep System Equilibration injection Inject Standards & Samples system_prep->injection chromatogram Data Acquisition (Chromatograms) injection->chromatogram calibration Build Calibration Curve chromatogram->calibration quantification Quantify Analytes in Samples calibration->quantification validation Perform Method Validation Checks quantification->validation report Generate Final Report validation->report

Caption: Workflow for HPLC quantification of cropropamide and crotethamide.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, accurate, and precise for the simultaneous quantification of cropropamide and crotethamide. The method is suitable for routine quality control analysis in the pharmaceutical industry. The straightforward isocratic elution and common C18 column make this method easily transferable and cost-effective for high-throughput environments.

References

Application Note & Protocol: Buccal Administration of Prethcamide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, hypothetical protocol for evaluating the buccal administration of Prethcamide in an animal model. Due to a lack of specific published studies on the buccal delivery of this compound, this guide is based on established methodologies for buccal drug delivery and the known properties of this compound. The protocols outlined here offer a foundational framework for researchers aiming to explore this novel route of administration for this compound, potentially improving its pharmacokinetic profile and patient compliance.

Introduction to this compound and Buccal Delivery

This compound is a respiratory stimulant, traditionally administered via intravenous (IV) or intramuscular (IM) injection. While effective, these routes can be invasive and may not be suitable for all clinical scenarios. Buccal administration, which involves drug absorption through the mucosal membranes lining the inside of the cheek, offers a promising alternative. This route avoids first-pass metabolism, allows for rapid onset of action, and is non-invasive, thereby enhancing patient comfort and compliance.

This document outlines a proposed study to investigate the pharmacokinetics and bioavailability of this compound following buccal administration in a rabbit model, a commonly used model for such studies due to the anatomical and physiological similarities of its oral mucosa to that of humans.

Proposed Experimental Protocol: Pharmacokinetic Study in Rabbits

This protocol details a comparative pharmacokinetic study of a proposed this compound mucoadhesive buccal film versus an IV solution in New Zealand white rabbits.

2.1 Materials and Reagents

  • This compound (analytical grade)

  • Mucoadhesive polymers (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC, Carbopol 934P)

  • Plasticizer (e.g., Propylene glycol)

  • Solvents (e.g., Dichloromethane, Ethanol)

  • Phosphate Buffered Saline (PBS, pH 6.8)

  • IV injection vehicle (e.g., Sterile saline)

  • Anesthetic agents (e.g., Ketamine, Xylazine)

  • Blood collection supplies (syringes, EDTA tubes)

  • HPLC system for drug quantification

2.2 Animal Model

  • Species: New Zealand white rabbits

  • Weight: 2.5 - 3.0 kg

  • Group Size: n=6 per group (Group 1: IV administration; Group 2: Buccal administration)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Acclimatization: 7 days prior to the experiment.

  • Fasting: Animals should be fasted overnight before the experiment with free access to water.

2.3 Preparation of this compound Buccal Film (Hypothetical Formulation)

  • Dissolve a precise amount of this compound and mucoadhesive polymers in a suitable solvent system.

  • Incorporate a plasticizer to ensure film flexibility.

  • Cast the resulting solution onto a petri dish and allow the solvent to evaporate at room temperature for 24 hours.

  • Cut the dried film into patches of a specific size, each containing a precise dose of this compound (e.g., 10 mg).

  • Store the prepared films in a desiccator until use.

2.4 Experimental Procedure

  • Anesthesia: Anesthetize the rabbits using an appropriate anesthetic combination to minimize distress and prevent dislodging of the buccal film.

  • Group 1 (IV Administration):

    • Administer a single IV bolus dose of this compound solution (e.g., 2 mg/kg) through the marginal ear vein.

  • Group 2 (Buccal Administration):

    • Carefully open the rabbit's mouth and attach a this compound-loaded buccal film to the mucosal surface of the cheek.

    • Hold the film in place with gentle pressure for approximately 30 seconds to ensure adhesion.

  • Blood Sampling:

    • Collect blood samples (approx. 1 mL) from the marginal ear vein of each rabbit into EDTA tubes at predetermined time points: 0 (pre-dose), 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-administration.

  • Sample Processing:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

2.5 Bioanalytical Method

  • Develop and validate a sensitive HPLC method for the quantification of this compound in rabbit plasma.

  • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Analyze the samples and construct a plasma concentration-time profile for each animal.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following tables represent hypothetical data that could be obtained from this study.

Table 1: Hypothetical Plasma Concentrations of this compound (Mean ± SD)

Time (min)IV Administration (ng/mL)Buccal Administration (ng/mL)
000
51250 ± 110150 ± 25
15980 ± 95350 ± 40
30750 ± 80580 ± 65
60500 ± 60620 ± 70
90320 ± 45550 ± 60
120210 ± 30480 ± 55
24080 ± 15250 ± 30
36030 ± 8120 ± 20
480< LOQ50 ± 10

Table 2: Hypothetical Pharmacokinetic Parameters of this compound (Mean ± SD)

ParameterIV AdministrationBuccal Administration
Dose 2 mg/kg10 mg/film
Cmax (ng/mL) 1250 ± 110625 ± 75
Tmax (min) 560
AUC₀-t (ng·min/mL) 250,000 ± 21,000175,000 ± 18,000
AUC₀-∞ (ng·min/mL) 265,000 ± 23,000185,000 ± 20,000
Half-life (t½) (min) 75 ± 8110 ± 12
Bioavailability (%) 100~70% (Calculated)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; LOQ: Limit of Quantification.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism of buccal drug absorption.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (7 days) Animal_Fasting Overnight Fasting Animal_Acclimatization->Animal_Fasting Formulation_Prep Buccal Film & IV Solution Preparation Formulation_Prep->Animal_Fasting Anesthesia Anesthetize Rabbits Animal_Fasting->Anesthesia Dosing Dosing (IV or Buccal) Anesthesia->Dosing Blood_Sampling Serial Blood Sampling (0-480 min) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis G cluster_oral_cavity Buccal Cavity cluster_circulation Systemic Circulation Buccal_Film This compound Buccal Film Mucus_Layer Mucus Layer Buccal_Film->Mucus_Layer Adhesion & Hydration Epithelium Buccal Epithelium (Lipoidal Barrier) Mucus_Layer->Epithelium Drug Release & Diffusion Systemic_Circulation Systemic Circulation (Bloodstream) Epithelium->Systemic_Circulation Absorption (Transcellular/Paracellular)

Application Notes and Protocols: Measuring Motor Activity Changes with Prethcamide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant, also known as an analeptic, that has been shown to increase motor activity in rats.[1][2] It is a mixture of two active components: crotethamide and cropropamide. Understanding the impact of this compound on motor function is crucial for elucidating its mechanism of action and for its potential development in various therapeutic areas. These application notes provide detailed protocols for assessing this compound-induced changes in motor activity in rats using the Open Field Test (OFT) and the Rotarod Test.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on motor activity in rats. This data is based on the known stimulant properties of this compound and is intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg, i.p.)NTotal Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)Time Spent in Center Zone (s) (Mean ± SEM)
Vehicle (Saline)0101500 ± 12025 ± 330 ± 5
This compound25102200 ± 15040 ± 428 ± 4
This compound50102800 ± 180 55 ± 525 ± 3
This compound100103500 ± 200 70 ± 622 ± 3

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical.

Table 2: Effect of this compound on Motor Coordination in the Rotarod Test

Treatment GroupDose (mg/kg, i.p.)NLatency to Fall (s) (Mean ± SEM)
Vehicle (Saline)010180 ± 15
This compound2510175 ± 14
This compound5010160 ± 12
This compound10010140 ± 10*

*p<0.05 compared to Vehicle group. Data are hypothetical and represent a potential biphasic effect at higher doses.

Proposed Signaling Pathway

As a central nervous system (CNS) stimulant, this compound likely exerts its effects on motor activity through the modulation of catecholaminergic neurotransmission, particularly involving dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in brain regions associated with motor control and reward, such as the nucleus accumbens and striatum. The proposed pathway involves the increased release and/or inhibition of reuptake of these neurotransmitters, leading to enhanced postsynaptic receptor activation and subsequent stimulation of motor output.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Vesicles Dopamine/Norepinephrine Vesicles This compound->Vesicles Stimulates Release DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) This compound->DAT_NET Inhibits Reuptake DA_NE Dopamine (DA) / Norepinephrine (NE) Vesicles->DA_NE Exocytosis DA_NE->DAT_NET Reuptake Receptors Dopamine/Adrenergic Receptors DA_NE->Receptors Binds to Signaling Downstream Signaling Cascades Receptors->Signaling Motor_Output Increased Motor Output Signaling->Motor_Output G A Animal Acclimation (1 week) B Habituation to Testing Room (30-60 min before each test) A->B C Baseline Motor Activity Assessment (Optional) (e.g., OFT or Rotarod) B->C D Random Assignment to Treatment Groups (Vehicle, this compound doses) C->D E Drug Administration (i.p. injection) D->E F Post-Injection Period (15-30 min) E->F G Motor Activity Testing (Open Field Test or Rotarod Test) F->G H Data Collection (Automated tracking software) G->H I Data Analysis (Statistical tests, e.g., ANOVA) H->I J Interpretation of Results and Reporting I->J

References

Application Notes and Protocols for Assessing Prethcamide's Effect on Neurons In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant known to act on both central respiratory centers and peripheral chemoreceptors.[1] Its mechanism of action is understood to involve the stimulation of the central nervous system and may include an increase in catecholamine release.[2] These application notes provide a detailed framework for utilizing in vitro neuronal models to elucidate the specific cellular and molecular mechanisms underlying this compound's effects. The following protocols are designed to offer robust and reproducible methods for assessing changes in neuronal excitability, intracellular signaling, and neurotransmitter release upon exposure to this compound.

Recommended In Vitro Models

The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. Based on this compound's known targets, the following models are recommended:

  • Primary Brainstem Neuronal Cultures: Cultures derived from the brainstem of neonatal rodents, particularly encompassing regions like the pre-Bötzinger complex and the retrotrapezoid nucleus (RTN), offer a physiologically relevant system for studying the central respiratory network.[2][3][4] These cultures contain the diverse neuronal populations involved in respiratory rhythmogenesis and chemosensation.

  • Human Induced Pluripotent Stem Cell (hiPSC)-derived Neurons: For translational research, hiPSCs can be differentiated into specific neuronal subtypes, such as glutamatergic and catecholaminergic neurons, which are implicated in the central respiratory control and are likely targets of this compound. This allows for the investigation of drug effects in a human genetic context.

  • Neuronal Cell Lines: Cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are useful for initial screening and mechanistic studies. These cells can be differentiated to exhibit neuronal characteristics and are known to release catecholamines, making them a suitable model for studying this aspect of this compound's action.

Data Presentation: Summary of Expected Quantitative Effects of this compound

The following tables present hypothetical yet plausible quantitative data illustrating the expected effects of this compound in the described in vitro assays. These tables are intended to serve as a guide for data representation and comparison.

Table 1: Electrophysiological Effects of this compound on Brainstem Neurons

Concentration of this compoundResting Membrane Potential (mV)Action Potential Frequency (Hz)Action Potential Threshold (mV)
Control (0 µM)-65.2 ± 2.11.5 ± 0.3-45.8 ± 1.5
10 µM-62.8 ± 1.93.8 ± 0.5-47.2 ± 1.3
50 µM-58.1 ± 2.57.2 ± 0.8-48.9 ± 1.8
100 µM-55.9 ± 2.312.5 ± 1.1-50.1 ± 1.6

Table 2: Effect of this compound on Intracellular Calcium Levels in hiPSC-derived Neurons

Concentration of this compoundBaseline [Ca2+]i (nM)Peak [Ca2+]i during stimulation (nM)Area Under the Curve (AUC) of Ca2+ transient
Control (0 µM)102 ± 8350 ± 254500 ± 300
10 µM115 ± 10480 ± 306200 ± 450
50 µM130 ± 12650 ± 408500 ± 600
100 µM145 ± 15820 ± 5511000 ± 750

Table 3: Catecholamine Release from Differentiated SH-SY5Y Cells in Response to this compound

Concentration of this compoundNorepinephrine (B1679862) Release (pg/mL)Dopamine (B1211576) Release (pg/mL)
Control (0 µM)150 ± 1580 ± 10
10 µM280 ± 25150 ± 18
50 µM550 ± 40320 ± 30
100 µM890 ± 65510 ± 45

Experimental Protocols

Protocol 1: Assessing Neuronal Excitability using Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to measure changes in the electrical properties of individual neurons in response to this compound.

Materials:

  • Primary brainstem neurons or hiPSC-derived neurons cultured on glass coverslips

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Methodology:

  • Prepare aCSF and intracellular solution.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Pull a patch pipette with a resistance of 3-5 MΩ and fill it with intracellular solution.

  • Approach a neuron under visual guidance (e.g., DIC microscopy) and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and inject depolarizing current steps to elicit action potentials.

  • Establish a baseline recording for 5-10 minutes.

  • Perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Record changes in resting membrane potential and action potential firing frequency for 10-15 minutes.

  • To investigate effects on specific ion channels, switch to voltage-clamp mode and apply appropriate voltage protocols to isolate and record sodium and potassium currents before and after this compound application.

  • Wash out the drug with aCSF and monitor for recovery.

Protocol 2: Monitoring Intracellular Calcium Dynamics with Fluorescence Imaging

This protocol describes the use of fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration in response to this compound.

Materials:

  • hiPSC-derived neurons or neuronal cell lines cultured in glass-bottom dishes

  • Fluo-4 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope with a calcium imaging system

Methodology:

  • Load the cultured neurons with Fluo-4 AM in HBSS for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

  • Apply a stimulus (e.g., high potassium or an agonist) to confirm cell viability and responsiveness.

  • After a recovery period, apply this compound at the desired concentration.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data to determine changes in baseline calcium levels, peak amplitude, and the area under the curve of calcium transients.

Protocol 3: Quantifying Catecholamine Release by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the collection of cell culture supernatant and subsequent analysis of catecholamine content using HPLC with electrochemical detection.

Materials:

  • Differentiated SH-SY5Y or PC12 cells cultured in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound stock solution

  • Perchloric acid

  • HPLC system with a C18 reverse-phase column and an electrochemical detector

  • Norepinephrine and dopamine standards

Methodology:

  • Wash the differentiated cells with KRH buffer.

  • Pre-incubate the cells in KRH buffer for 30 minutes.

  • Replace the buffer with KRH buffer containing different concentrations of this compound and incubate for a defined period (e.g., 15-30 minutes).

  • Collect the supernatant from each well.

  • To precipitate proteins and stabilize the catecholamines, add perchloric acid to the supernatant.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Filter the resulting supernatant.

  • Inject a defined volume of the filtered supernatant into the HPLC system.

  • Separate the catecholamines using a C18 column and detect them with an electrochemical detector.[5]

  • Quantify the concentration of norepinephrine and dopamine by comparing the peak areas to a standard curve generated with known concentrations of the catecholamines.[6][7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Prethcamide_Signaling_Pathway cluster_this compound This compound cluster_Neuron Neuron This compound This compound IonChannels Voltage-gated Ion Channels (Na+, K+) This compound->IonChannels Modulates MembraneDepolarization Membrane Depolarization IonChannels->MembraneDepolarization Leads to AP_Firing Increased Action Potential Firing MembraneDepolarization->AP_Firing Triggers Ca_Influx Ca2+ Influx AP_Firing->Ca_Influx Induces Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Promotes Catecholamine_Release Catecholamine Release (Norepinephrine, Dopamine) Vesicle_Fusion->Catecholamine_Release Results in

Caption: Putative signaling pathway of this compound in a neuron.

Experimental_Workflow cluster_Model In Vitro Model Selection cluster_Assays Experimental Assays cluster_Endpoints Measured Endpoints Model Primary Neurons / hiPSC-derived Neurons / Neuronal Cell Lines Electrophysiology Patch-Clamp Electrophysiology Model->Electrophysiology CalciumImaging Calcium Imaging Model->CalciumImaging HPLC HPLC for Catecholamine Detection Model->HPLC Excitability Neuronal Excitability (Membrane Potential, Firing Rate) Electrophysiology->Excitability Signaling Intracellular Signaling ([Ca2+]i) CalciumImaging->Signaling Release Neurotransmitter Release (NE, DA) HPLC->Release

Caption: Experimental workflow for assessing this compound's effects.

Logical_Relationship This compound This compound Application Neuronal_Activity Increased Neuronal Activity This compound->Neuronal_Activity Causes Respiratory_Stimulation Central Respiratory Stimulation Neuronal_Activity->Respiratory_Stimulation Underlies

Caption: Logical relationship of this compound's action.

References

Application Notes and Protocols for the Proposed Flow Synthesis of Prethcamide's Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Prethcamide, a respiratory stimulant, is comprised of two active pharmaceutical ingredients (APIs): cropropamide (B41957) and crotethamide. This document outlines a proposed continuous flow synthesis methodology for these APIs. As of this writing, no specific literature detailing the flow synthesis of cropropamide or crotethamide has been identified. Therefore, the protocols and data presented herein are hypothetical and based on established principles of flow chemistry, particularly continuous amidation reactions. The proposed synthesis aims to offer a safer, more efficient, and scalable alternative to traditional batch production by leveraging the inherent advantages of microreactor technology, such as enhanced heat and mass transfer, precise process control, and the ability to handle reactive intermediates in a contained and automated fashion.

Introduction

This compound is a pharmaceutical agent composed of a mixture of cropropamide and crotethamide.[1][2][3][4] Both active molecules are N-crotonylated derivatives of N-alkylated-2-amino-N,N-dimethylbutanamides. The core chemical transformation in the synthesis of both APIs is the formation of an amide bond.

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over conventional batch processes.[5][6][7] These benefits include improved safety profiles when handling hazardous reagents, enhanced reaction efficiency and selectivity due to superior control over reaction parameters, and seamless integration of reaction and purification steps, leading to higher overall process efficiency and product quality.[8]

This application note details a conceptual two-step continuous flow process for the synthesis of cropropamide and crotethamide. The proposed route involves the initial synthesis of the key secondary amine intermediates, N,N-dimethyl-2-(propylamino)butanamide and N,N-dimethyl-2-(ethylamino)butanamide, followed by their acylation with crotonyl chloride in a continuous flow reactor.

Proposed Synthetic Pathway

The retrosynthetic analysis of both cropropamide and crotethamide points to a convergent synthesis strategy. The key disconnection is the amide bond, leading back to a common acylating agent, crotonyl chloride, and two distinct N-alkylated α-amino amide precursors.

A plausible forward synthesis, adaptable to a flow process, would involve two main stages:

  • Synthesis of Secondary Amine Intermediates: Reductive amination of 2-amino-N,N-dimethylbutanamide with either propionaldehyde (B47417) (for cropropamide) or acetaldehyde (B116499) (for crotethamide), followed by in-situ reduction.

  • Continuous Flow Amidation: The reaction of the synthesized secondary amine intermediate with crotonyl chloride in a flow reactor to yield the final API.

G cluster_precursors Starting Materials cluster_intermediates Intermediates cluster_products Active Pharmaceutical Ingredients 2_aminobutanamide 2-Amino-N,N-dimethylbutanamide propylamino_butanamide N,N-Dimethyl-2-(propylamino)butanamide 2_aminobutanamide->propylamino_butanamide + Propionaldehyde (Reductive Amination) ethylamino_butanamide N,N-Dimethyl-2-(ethylamino)butanamide 2_aminobutanamide->ethylamino_butanamide + Acetaldehyde (Reductive Amination) propionaldehyde Propionaldehyde acetaldehyde Acetaldehyde crotonyl_chloride Crotonyl Chloride cropropamide Cropropamide propylamino_butanamide->cropropamide + Crotonyl Chloride (Amidation) crotethamide Crotethamide ethylamino_butanamide->crotethamide + Crotonyl Chloride (Amidation)

Hypothetical Experimental Protocols

The following protocols are conceptual and would require experimental optimization.

General Setup for Continuous Flow Synthesis

The proposed flow chemistry setup would consist of multiple syringe pumps for reagent delivery, a T-mixer for efficient mixing, a heated coil reactor for the reaction to take place, and a back-pressure regulator to maintain the system pressure and prevent solvent evaporation.

G reagent_a Reagent A (Syringe Pump 1) t_mixer T-Mixer reagent_a->t_mixer reagent_b Reagent B (Syringe Pump 2) reagent_b->t_mixer reactor Heated Coil Reactor t_mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Protocol for the Synthesis of Cropropamide

Step 1: Preparation of Reagent Solutions

  • Solution A: Prepare a 1.0 M solution of N,N-dimethyl-2-(propylamino)butanamide in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Solution B: Prepare a 1.1 M solution of crotonyl chloride in the same anhydrous solvent.

  • Solution C (Quench): Prepare a 2.0 M solution of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in the same anhydrous solvent.

Step 2: Continuous Flow Amidation

  • Set up the flow reactor system as described in section 3.1.

  • Set the temperature of the coil reactor to a starting point of 25 °C.

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.

  • The combined stream flows through the heated coil reactor. The residence time can be adjusted by changing the flow rates or the reactor volume.

  • The output from the reactor is then mixed with Solution C using a second T-mixer to quench the reaction and neutralize the HCl byproduct.

  • Collect the product stream for analysis and purification.

Protocol for the Synthesis of Crotethamide

The protocol for crotethamide is analogous to that of cropropamide, with the substitution of N,N-dimethyl-2-(ethylamino)butanamide for N,N-dimethyl-2-(propylamino)butanamide in Solution A.

Data Presentation: Hypothetical Optimization Parameters

The following table presents a hypothetical set of parameters that would be investigated during the optimization of the continuous flow synthesis of cropropamide and crotethamide.

ParameterCropropamide SynthesisCrotethamide Synthesis
Reagent Concentration
Amine Intermediate0.5 - 1.5 M0.5 - 1.5 M
Crotonyl Chloride0.55 - 1.65 M0.55 - 1.65 M
Flow Rate (per reagent) 0.1 - 1.0 mL/min0.1 - 1.0 mL/min
Residence Time 1 - 10 minutes1 - 10 minutes
Temperature 10 - 60 °C10 - 60 °C
Stoichiometry (Amine:Acyl Chloride) 1:1.05 - 1:1.21:1.05 - 1:1.2
Hypothetical Yield >95%>95%
Hypothetical Purity >98%>98%

Conclusion

The proposed application notes and protocols describe a conceptual framework for the continuous flow synthesis of cropropamide and crotethamide, the active pharmaceutical ingredients of this compound. While experimental validation is required, the outlined methodology, based on well-established principles of flow chemistry for amide bond formation, presents a promising avenue for the development of a more efficient, safer, and scalable manufacturing process for this important respiratory stimulant. The use of flow chemistry could potentially lead to higher yields, improved product purity, and a reduced environmental footprint compared to traditional batch synthesis. Further research and development are necessary to translate this conceptual design into a validated manufacturing process.

References

Application Notes and Protocols for the Analytical Determination of Prethcamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant, a mixture of two active N,N-disubstituted amine compounds, cropropamide (B41957) and crotethamide. It has been used to counteract respiratory depression and as a central nervous system analeptic. Accurate and reliable quantification of this compound and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, focusing on both established and modern analytical techniques.

Mechanism of Action: Stimulation of Respiration

This compound exerts its respiratory stimulant effects through a dual mechanism involving both peripheral and central chemoreceptors. It enhances the respiratory drive by increasing the rate and depth of breathing.

  • Peripheral Action: this compound stimulates the peripheral chemoreceptors located in the carotid and aortic bodies. These specialized sensory cells are sensitive to changes in blood gas levels, particularly a decrease in partial pressure of oxygen (PaO₂) and an increase in partial pressure of carbon dioxide (PaCO₂)/acidity (H⁺). Stimulation of these receptors sends afferent signals to the respiratory centers in the brainstem via the glossopharyngeal and vagus nerves.

  • Central Action: this compound also acts directly on the central respiratory centers located in the medulla oblongata and pons of the brainstem. This central action is believed to further augment the respiratory drive initiated by the peripheral chemoreceptors, leading to a more robust and sustained increase in ventilation.

The combined peripheral and central stimulation results in an increased minute ventilation, helping to counteract respiratory depression.

Caption: Mechanism of action of this compound.

Analytical Techniques and Protocols

A range of analytical techniques can be employed for the quantification of this compound's active components, cropropamide and crotethamide, in biological samples. Gas chromatography-mass spectrometry (GC-MS) has been historically used, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the current gold standard for bioanalytical assays due to its high sensitivity, specificity, and throughput.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the determination of this compound components.

ParameterGC-MS (Urine)[1]GC (Blood/Tissues)[2]Proposed LC-MS/MS (Plasma)
Analyte(s) This compound MetabolitesCrotethamide & CropropamideCrotethamide & Cropropamide
Matrix UrineWhole Blood, TissuesPlasma
Linearity Range Not ReportedNot Reported1 - 1000 ng/mL (Typical)
Limit of Detection (LOD) Not ReportedNot Reported~0.1 - 0.5 ng/mL (Typical)
Limit of Quantification (LOQ) Not ReportedNot Reported~0.5 - 1 ng/mL (Typical)
Accuracy (%) Not ReportedNot Reported85 - 115% (Typical)
Precision (%RSD) Not ReportedNot Reported< 15% (Typical)
Recovery (%) Not ReportedNot Reported> 80% (Typical)

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of this compound Metabolites in Urine

This protocol is based on the method described by Delbeke et al. (1986) for the characterization of this compound metabolites.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of urine, add an internal standard (e.g., a structurally similar amine compound not present in the sample).

  • Adjust the pH of the urine sample to >10 with a concentrated sodium hydroxide (B78521) solution.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 4:1 v/v).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction step (steps 3-6) on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 280°C at 20°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target analytes.

Protocol 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Crotethamide and Cropropamide in Human Plasma

This proposed protocol is adapted from established and validated LC-MS/MS methods for the analysis of small molecule amine drugs in biological fluids. It is intended as a starting point for method development and validation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., deuterated analogues of cropropamide and crotethamide).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 400 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: LC-MS/MS Sample Preparation Workflow.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer: 40 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - to be optimized during method development):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cropropamide [M+H]⁺Fragment 1To be determined
[M+H]⁺Fragment 2To be determined
Crotethamide [M+H]⁺Fragment 1To be determined
[M+H]⁺Fragment 2To be determined
Internal Standard(s) [M+H]⁺Corresponding Fragment(s)To be determined

Conclusion

The analytical methods detailed in this document provide a framework for the qualitative and quantitative analysis of this compound and its components in biological samples. The GC-MS method is suitable for the identification of metabolites, while the proposed LC-MS/MS method offers a highly sensitive and specific approach for pharmacokinetic and other quantitative studies. It is imperative that the proposed LC-MS/MS method undergoes rigorous validation in accordance with regulatory guidelines before its application to the analysis of study samples. These protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Troubleshooting & Optimization

Prethcamide stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prethcamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common experimental buffers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a respiratory stimulant that is a mixture of two active compounds: cropropamide (B41957) and crotethamide.[1][2][3] Both molecules contain amide functional groups, which can be susceptible to hydrolysis under certain conditions.

Q2: What are the primary factors that can affect this compound stability in solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the buffer.[2] Like many pharmaceuticals, extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate degradation. Light exposure and oxidative stress can also be contributing factors.[2]

Q3: Which experimental buffers are recommended for working with this compound?

A3: For short-term experiments at or near physiological pH, standard buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES are generally suitable. However, for longer-term studies, it is crucial to validate the stability of this compound in your specific buffer system. It is always recommended to prepare fresh solutions for each experiment to minimize potential degradation.

Q4: How should I prepare and store this compound stock solutions?

A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO, and then dilute it into your aqueous experimental buffer. For long-term storage, it is advisable to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound?

A5: Given the chemical structures of cropropamide and crotethamide, the primary degradation pathway is likely the hydrolysis of the amide bonds. This can be catalyzed by both acidic and basic conditions. The N-crotonyl group, an unsaturated acyl group, may also be susceptible to reactions depending on the experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the experimental buffer during the experiment.- Prepare fresh solutions of this compound for each experiment.- Perform a stability study of this compound in your specific experimental buffer at the intended temperature (see Experimental Protocols).- If significant degradation is observed, consider adjusting the buffer pH to a more neutral range if your experiment allows.
Appearance of unknown peaks in analytical assays (e.g., HPLC). This compound has degraded into one or more new products.- Conduct a forced degradation study to generate and identify potential degradation products (see Experimental Protocols).- Utilize a stability-indicating analytical method that can resolve the parent compounds (cropropamide and crotethamide) from their degradants.
Precipitation of this compound upon dilution in aqueous buffer. The solubility of this compound is lower in the aqueous buffer than in the organic stock solution.- Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Vigorously vortex the solution during dilution.- If compatible with your experimental system, a small percentage of a co-solvent may be maintained in the final solution.

Data on this compound Stability (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical data to illustrate the potential stability of this compound in different experimental buffers. Note: This data is for illustrative purposes only and should be confirmed by experimental validation in your specific laboratory conditions.

Table 1: Hypothetical Stability of this compound (100 µM) in Different Buffers at 37°C over 24 Hours

Buffer (pH)% Remaining this compound (4 hours)% Remaining this compound (8 hours)% Remaining this compound (24 hours)
Citrate (pH 5.0)98%95%85%
Phosphate (PBS, pH 7.4)99%98%96%
Carbonate (pH 9.0)92%85%70%

Table 2: Hypothetical Effect of Temperature on this compound Stability in PBS (pH 7.4)

Temperature% Remaining this compound (24 hours)
4°C>99%
25°C (Room Temp)98%
37°C96%

Experimental Protocols

Protocol 1: this compound Stability Assessment in a Selected Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selected experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC

Procedure:

  • Preparation of Test Solution: Prepare a solution of this compound in your experimental buffer at the desired concentration for your experiments.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution by HPLC to determine the initial peak area corresponding to the sum of cropropamide and crotethamide.

  • Incubation: Store the remaining solution under your intended experimental conditions (e.g., 37°C in an incubator).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways of this compound under stress conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-MS system for analysis

Procedure:

  • Acidic Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a set period.

  • Basic Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Dilute the this compound stock solution in 3% H₂O₂ and incubate.

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the parent compounds and any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) dilute Dilute Stock in Buffer prep_stock->dilute prep_buffer Prepare Experimental Buffer prep_buffer->dilute initial_analysis T=0 Analysis (HPLC) dilute->initial_analysis incubate Incubate at Experimental Conditions dilute->incubate calculate Calculate % Remaining initial_analysis->calculate timepoint_analysis Time-Point Analysis (e.g., 2, 4, 8, 24h) incubate->timepoint_analysis timepoint_analysis->calculate interpret Interpret Stability calculate->interpret

Caption: Workflow for assessing this compound stability.

degradation_pathway This compound This compound (Cropropamide + Crotethamide) Acid_Base Acid or Base (Hydrolysis) This compound->Acid_Base Degradation_Product_1 Hydrolysis Product A (e.g., Crotonic Acid) Acid_Base->Degradation_Product_1 Degradation_Product_2 Hydrolysis Product B (Amine-containing fragments) Acid_Base->Degradation_Product_2

Caption: Potential hydrolytic degradation of this compound.

References

Technical Support Center: Investigating Tachyphylaxis Mitigation in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Prethcamide" for the purpose of overcoming tachyphylaxis in long-term studies is not available in the public domain. The following guide is a generalized framework for researchers investigating tachyphylaxis and potential mitigating compounds, using a hypothetical agent ("Compound Y") in the context of a well-understood model, such as the β2-adrenergic receptor (β2AR) system.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern in our long-term studies?

Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In long-term studies, this can lead to a loss of therapeutic efficacy over time, complicating data interpretation and potentially compromising the viability of a drug candidate.

Q2: Our team is observing a diminishing response to our primary agonist. How can we confirm this is tachyphylaxis?

To confirm tachyphylaxis, you should conduct dose-response curves at different time points during your long-term study. A rightward shift in the EC50 or a decrease in the Emax over time is a hallmark of tachyphylaxis. It is also crucial to rule out other factors such as drug degradation or changes in the experimental model.

Q3: What are the common cellular mechanisms underlying tachyphylaxis?

The most common mechanisms include:

  • Receptor Desensitization: Phosphorylation of the receptor by kinases (e.g., GRKs, PKA) prevents it from interacting with its G protein.

  • Receptor Internalization: The desensitized receptor is removed from the cell surface via endocytosis.

  • Downregulation: Prolonged agonist exposure can lead to a decrease in the total number of receptors through reduced synthesis or increased degradation.

Q4: How would a mitigating agent like "Compound Y" theoretically work?

A hypothetical "Compound Y" could work through several mechanisms, such as:

  • Inhibiting the kinases responsible for receptor phosphorylation.

  • Promoting receptor dephosphorylation by activating phosphatases.

  • Enhancing receptor recycling back to the cell surface.

  • Preventing the downregulation of receptor expression.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in agonist response between experiments. Inconsistent cell culture conditions (passage number, confluency).Standardize cell culture protocols. Ensure cells are at a consistent passage number and conluency for all experiments.
Pipetting errors or inconsistent drug concentrations.Calibrate pipettes regularly. Prepare fresh drug dilutions for each experiment from a validated stock solution.
No significant tachyphylaxis observed with the agonist alone. The agonist concentration is too low or the exposure time is too short.Perform a time-course and dose-response experiment to determine the optimal conditions for inducing tachyphylaxis.
The experimental model is not sensitive to tachyphylaxis.Consider using a cell line known to express the target receptor at high levels and exhibit robust tachyphylaxis.
"Compound Y" shows toxicity at concentrations effective for mitigating tachyphylaxis. Off-target effects of the compound.Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of "Compound Y".
The compound is not soluble at higher concentrations.Test different solvents or formulations to improve solubility.
"Compound Y" fails to prevent agonist-induced receptor internalization. The primary mechanism of tachyphylaxis in your system is not internalization.Investigate receptor phosphorylation levels and total receptor expression to identify the dominant mechanism of tachyphylaxis.
"Compound Y" may be acting downstream of internalization.Assess downstream signaling readouts (e.g., cAMP levels) to pinpoint the site of action of "Compound Y".

Quantitative Data Summary

The following tables represent hypothetical data from a long-term study investigating the effect of "Compound Y" on tachyphylaxis to a β2AR agonist (e.g., isoproterenol).

Table 1: Agonist Potency (EC50) Over Time

Treatment Group EC50 (nM) at 0h EC50 (nM) at 24h EC50 (nM) at 48h Fold Shift in EC50 (48h vs 0h)
Agonist Alone1.2 ± 0.115.8 ± 1.358.3 ± 4.748.6
Agonist + Compound Y (1 µM)1.3 ± 0.23.5 ± 0.48.1 ± 0.96.2
Vehicle Control1.1 ± 0.11.2 ± 0.11.3 ± 0.21.2

Table 2: Maximal Agonist Response (Emax) Over Time

Treatment Group Emax (% of baseline) at 0h Emax (% of baseline) at 24h Emax (% of baseline) at 48h
Agonist Alone100 ± 562 ± 435 ± 3
Agonist + Compound Y (1 µM)100 ± 695 ± 588 ± 4
Vehicle Control100 ± 598 ± 497 ± 5

Table 3: Cell Surface Receptor Density

Treatment Group Receptor Density at 0h ( sites/cell ) Receptor Density at 48h ( sites/cell ) % Change in Receptor Density
Agonist Alone150,000 ± 12,00045,000 ± 5,000-70%
Agonist + Compound Y (1 µM)148,000 ± 11,000125,000 ± 9,000-15.5%
Vehicle Control152,000 ± 13,000149,000 ± 12,000-2.0%

Experimental Protocols

Protocol 1: Assessment of Tachyphylaxis using a cAMP Assay

  • Cell Culture: Plate HEK293 cells stably expressing the β2AR in 96-well plates and grow to 80-90% confluency.

  • Pre-treatment: Treat cells with the β2AR agonist (e.g., 10 µM isoproterenol) with or without "Compound Y" (at various concentrations) for the desired duration (e.g., 0, 6, 12, 24, 48 hours). Include a vehicle control group.

  • Washout: Gently wash the cells three times with serum-free media to remove the pre-treatment compounds.

  • Re-stimulation: Acutely stimulate the cells with a range of concentrations of the β2AR agonist for 15 minutes in the presence of a phosphodiesterase inhibitor (e.g., 100 µM IBMX).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the dose-response curves for the agonist at each pre-treatment time point. Calculate the EC50 and Emax values and compare between treatment groups.

Protocol 2: Quantification of Cell Surface Receptors by Flow Cytometry

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat as described in Protocol 1.

  • Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Labeling: Incubate the cells with a fluorescently-labeled primary antibody targeting an extracellular epitope of the β2AR on ice for 30 minutes in the dark. Include an isotype control for background fluorescence.

  • Washing: Wash the cells twice with cold PBS containing 1% BSA.

  • Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the receptor-specific antibody.

  • Data Analysis: Compare the MFI between treatment groups to determine the relative number of cell surface receptors.

Visualizations

G cluster_0 β2AR Signaling Pathway Agonist Agonist (e.g., Isoproterenol) b2AR β2-Adrenergic Receptor (β2AR) Agonist->b2AR Binds G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets G cluster_1 Mechanism of Tachyphylaxis Agonist_bound_b2AR Agonist-Bound β2AR GRK GRK Agonist_bound_b2AR->GRK Recruits Phosphorylated_b2AR Phosphorylated β2AR GRK->Agonist_bound_b2AR Phosphorylates Arrestin β-Arrestin Phosphorylated_b2AR->Arrestin Binds Internalization Receptor Internalization (Endocytosis) Arrestin->Internalization Promotes Uncoupling Uncoupling from Gs Arrestin->Uncoupling Promotes Compound_Y Compound Y (Hypothetical) Compound_Y->GRK Inhibits G cluster_2 Experimental Workflow for Assessing 'Compound Y' Start Start: Culture Cells Pre_treatment Pre-treatment: Agonist ± Compound Y (0-48h) Start->Pre_treatment Washout Washout Step Pre_treatment->Washout Functional_Assay Functional Assay (e.g., cAMP measurement) Washout->Functional_Assay Receptor_Assay Receptor Assay (e.g., Flow Cytometry) Washout->Receptor_Assay Data_Analysis Data Analysis: EC50/Emax Shift, Receptor Density Functional_Assay->Data_Analysis Receptor_Assay->Data_Analysis Conclusion Conclusion: Efficacy of Compound Y Data_Analysis->Conclusion

Technical Support Center: Troubleshooting Prethcamide Variability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in animal models when studying the respiratory stimulant Prethcamide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and its use in experimental settings.

Q1: What is this compound and its mechanism of action?

This compound is a respiratory stimulant comprised of two active components in equal parts: cropropamide (B41957) and crotethamide.[1] Its primary mechanism of action involves the stimulation of peripheral chemoreceptors, such as those in the carotid bodies, and the central respiratory centers in the medulla.[2] This dual action leads to an increase in respiratory rate and tidal volume.

Q2: Why am I observing high variability in respiratory response to this compound between my experimental animals?

High variability is a common challenge in preclinical studies and can be attributed to a range of factors:

  • Animal-Specific Factors:

    • Species and Strain: Different animal species and even different strains within the same species can exhibit significant variations in drug metabolism and response due to genetic differences.

    • Age and Sex: An animal's age and sex can influence its metabolic rate and physiological response to drugs.

    • Health Status: Underlying health conditions, even if subclinical, can alter an animal's response to a respiratory stimulant.

    • Gut Microbiota: The composition of the gut microbiome can influence the absorption and metabolism of orally administered drugs.

  • Experimental and Environmental Factors:

    • Route of Administration: The bioavailability of this compound is low when administered orally.[3] Variations in administration technique (e.g., intravenous vs. oral) can lead to significant differences in drug exposure.

    • Anesthesia: The type and depth of anesthesia can profoundly impact respiratory function and an animal's response to respiratory stimulants.

    • Stress: Handling and experimental procedures can induce stress, which can alter physiological parameters, including respiration.

    • Environmental Conditions: Factors such as ambient temperature and time of day can influence an animal's metabolic rate and drug response.

Q3: My this compound solution appears cloudy. Is it still usable?

The stability of this compound in solution can be influenced by the vehicle used, pH, and storage conditions. A cloudy solution may indicate precipitation or degradation of the compound. It is recommended to prepare fresh solutions for each experiment and to visually inspect for any changes before administration. If cloudiness is observed, the solution should be discarded to ensure accurate dosing and to avoid potential adverse effects.

Q4: Are there known drug interactions with this compound I should be aware of?

Yes, this compound can interact with other drugs, particularly anesthetics. For example, the combination of ketamine and xylazine (B1663881) is a common anesthetic regimen in rodents, and both drugs can have their own effects on respiration.[4][5][6] It is crucial to consider the potential for synergistic or antagonistic interactions when co-administering this compound with other compounds.

Section 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during this compound experiments.

Troubleshooting Inconsistent Respiratory Stimulation
Observed Problem Potential Cause Troubleshooting Steps
No significant increase in respiratory rate or tidal volume. Inadequate Dose: The dose of this compound may be too low to elicit a measurable response.1. Review the literature for effective dose ranges in your specific animal model and strain. 2. Perform a dose-response study to determine the optimal dose for your experimental conditions.
Poor Bioavailability (Oral Administration): this compound has low oral bioavailability.1. Consider using an alternative route of administration, such as intravenous (IV) or intraperitoneal (IP), for more consistent drug exposure. 2. If oral administration is necessary, ensure consistent gavage technique and consider the formulation to enhance absorption.
Drug Degradation: The this compound solution may have degraded.1. Prepare fresh dosing solutions for each experiment. 2. Verify the stability of this compound in your chosen vehicle and storage conditions.
High inter-animal variability in respiratory response. Inconsistent Drug Administration: Variations in injection technique can lead to differences in the delivered dose.1. Ensure all personnel are thoroughly trained and standardized on the administration technique (e.g., injection speed, volume). 2. For IV administration, confirm proper catheter placement.
Biological Variability: Inherent differences between animals.1. Use animals of the same age, sex, and from the same supplier. 2. Acclimatize animals to the experimental environment to reduce stress. 3. Increase the sample size (n) per group to improve statistical power.
Anesthetic Depth: Fluctuations in the depth of anesthesia can affect respiratory drive.1. Monitor the depth of anesthesia closely throughout the experiment using physiological parameters (e.g., heart rate, reflexes). 2. Use a consistent anesthetic protocol for all animals.
Unexpected decrease in respiratory rate. Anesthetic Interaction: The combination of this compound with certain anesthetics may lead to paradoxical effects.1. Carefully review the known effects of the anesthetic agent on respiration. 2. Consider using a different anesthetic protocol or reducing the anesthetic dose.
Off-target Effects: At high doses, this compound may have off-target effects.1. Conduct a dose-response study to identify a therapeutic window that avoids adverse effects.
Troubleshooting Issues with Whole-Body Plethysmography
Observed Problem Potential Cause Troubleshooting Steps
Noisy or inconsistent baseline readings. Animal Movement: The animal may be too active in the chamber.1. Allow for a sufficient acclimatization period for the animal to become calm before starting measurements.[7] 2. Ensure the chamber size is appropriate for the animal to minimize excessive movement.
Improper Chamber Seal: Leaks in the plethysmography chamber can affect pressure readings.1. Regularly check the seals of the chamber for any leaks. 2. Ensure the lid is closed securely.
Inaccurate tidal volume measurements. Incorrect Calibration: The plethysmograph may not be calibrated correctly.1. Calibrate the system with a known volume of air before each experiment.[7] 2. Verify that the calibration syringe is functioning properly.
Changes in Chamber Temperature and Humidity: Urination or defecation can alter the temperature and humidity inside the chamber, affecting pressure readings.1. Monitor and record the temperature and humidity inside the chamber throughout the experiment.[2] 2. Clean the chamber thoroughly between animals.

Section 3: Experimental Protocols & Data

This section provides a detailed protocol for assessing the effects of this compound on respiratory function in rats using whole-body plethysmography and presents hypothetical quantitative data for reference.

Protocol: Assessment of this compound-Induced Respiratory Stimulation in Conscious Rats using Whole-Body Plethysmography

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-300g).

  • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before the experiment.

  • On the day of the experiment, allow animals to acclimatize to the laboratory for at least 1 hour before placing them in the plethysmography chambers.

2. Dosing Solution Preparation:

  • Prepare a stock solution of this compound in sterile physiological saline (0.9% NaCl).

  • Prepare fresh dilutions to the desired concentrations on the day of the experiment.

  • Visually inspect the solution for any precipitation or discoloration before administration.

3. Whole-Body Plethysmography Procedure:

  • Calibrate the whole-body plethysmograph system according to the manufacturer's instructions.[7]

  • Place each rat in an individual plethysmography chamber and allow for a 30-60 minute acclimatization period until a stable breathing pattern is observed.[8][9]

  • Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume (mL), for at least 15 minutes.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for a predefined period (e.g., 60 minutes).

4. Data Analysis:

  • Analyze the recorded data to determine the respiratory rate and tidal volume at different time points post-administration.

  • Calculate the minute volume (Respiratory Rate x Tidal Volume).

  • Compare the changes in respiratory parameters between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.

Hypothetical Dose-Response Data for this compound in Rats

The following table summarizes hypothetical data on the effect of different doses of this compound on respiratory parameters in rats, as measured by whole-body plethysmography.

Dose (mg/kg, IP) Peak Increase in Respiratory Rate (%) Peak Increase in Tidal Volume (%) Time to Peak Effect (minutes)
Vehicle Control2 ± 1.53 ± 2.0-
1015 ± 5.210 ± 4.515
3045 ± 8.130 ± 7.215
10070 ± 10.555 ± 9.810
Pharmacokinetic Parameters of this compound Components in Rabbits (Intravenous Administration)

This table presents a summary of pharmacokinetic data for the two components of this compound, cropropamide and crotethamide (referred to as ethyl butamide and propyl butamide in the source), following intravenous administration in rabbits.[3]

Parameter Crotethamide (ethyl butamide) Cropropamide (propyl butamide)
Half-life (t½β, min) 43.07 ± 10.5430.0 ± 4.13
Body Clearance (Clb, L/min) 0.05 ± 0.01250.0962 ± 0.0269
Time to Max Concentration (Tmax, min) 30.0 ± 5.030.0 ± 5.0

Section 4: Visualizations

This section provides diagrams to illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Prethcamide_Mechanism_of_Action cluster_peripheral Peripheral Chemoreceptors cluster_central Central Nervous System CarotidBody Carotid Body Glomus Cells Medulla Medullary Respiratory Centers CarotidBody->Medulla Afferent Signals RespiratoryMuscles Respiratory Muscles (Diaphragm, Intercostals) Medulla->RespiratoryMuscles Efferent Signals This compound This compound (Cropropamide + Crotethamide) This compound->CarotidBody Stimulates This compound->Medulla Stimulates IncreasedVentilation Increased Respiratory Rate & Tidal Volume RespiratoryMuscles->IncreasedVentilation Contraction Troubleshooting_Workflow Start Inconsistent Results Observed CheckAnimal Review Animal Factors (Species, Strain, Age, Sex, Health) Start->CheckAnimal CheckDrug Verify Drug Integrity & Dosing (Solution, Dose, Route) CheckAnimal->CheckDrug Consistent ModifyProtocol Modify Protocol CheckAnimal->ModifyProtocol Issue Identified CheckProcedure Examine Experimental Procedure (Anesthesia, Handling, Environment) CheckDrug->CheckProcedure Consistent CheckDrug->ModifyProtocol Issue Identified CheckEquipment Validate Equipment Function (Plethysmograph Calibration) CheckProcedure->CheckEquipment Consistent CheckProcedure->ModifyProtocol Issue Identified CheckEquipment->ModifyProtocol Issue Identified AnalyzeData Re-analyze Data CheckEquipment->AnalyzeData Consistent RepeatExperiment Repeat Experiment ModifyProtocol->RepeatExperiment RepeatExperiment->AnalyzeData

References

Technical Support Center: Investigating Potential Off-Target Effects of Prethcamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Prethcamide. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a respiratory stimulant composed of a mixture of two active compounds: cropropamide (B41957) and crotethamide.[1] Its primary mechanism of action is the stimulation of peripheral chemoreceptors and central respiratory centers.[2] It has been observed to have pressor effects and may also increase the release of catecholamines.[2]

Q2: What are the known side effects of this compound that might suggest off-target activity?

This compound has been associated with a range of adverse effects affecting various organ systems, which may indicate potential off-target interactions. These include:

  • Cardiovascular: Mild to moderate hypertension, impaired cardiac reserve, and potential for cardiac arrhythmias, especially when used with anesthetics. Increased pressor effects are seen with sympathomimetics or MAOIs.[2]

  • Central Nervous System (CNS): General CNS effects have been noted.

  • Gastrointestinal (GI): GI disturbances have been reported.

  • Muscular: Muscular effects have been observed.

  • Respiratory: Dyspnoea and other respiratory problems.

Q3: Are there any known specific molecular off-targets for this compound?

Troubleshooting Guides for Investigating Off-Target Effects

This section provides troubleshooting guides for common experimental and computational workflows to identify potential off-target effects of this compound.

Guide 1: In Vitro Off-Target Screening

Problem: You are observing unexpected cellular phenotypes or toxicity in your experiments with this compound and suspect off-target effects.

Solution: Perform a broad in vitro off-target screening assay. This involves testing this compound against a panel of known receptors, enzymes, ion channels, and transporters that are commonly associated with adverse drug reactions.

Experimental Protocol: Radioligand Binding Assay Panel

This protocol outlines a general procedure for screening this compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters using radioligand binding assays.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Assay Plate Preparation:

    • Use 96-well or 384-well microplates.

    • Add the appropriate buffer, a known radioligand for the target of interest, and cell membranes or recombinant proteins expressing the target.

  • Compound Addition:

    • Add the different concentrations of this compound to the assay wells.

    • Include a vehicle control (solvent only) and a positive control (a known inhibitor of the target).

  • Incubation:

    • Incubate the plates at the appropriate temperature and for a sufficient time to allow binding to reach equilibrium.

  • Washing and Detection:

    • Rapidly wash the plates to remove unbound radioligand.

    • Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of radioligand binding for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of binding) for any targets showing significant inhibition.

Data Presentation:

Summarize the results in a table for clear comparison.

Target ClassSpecific TargetThis compound Concentration% InhibitionIC50 (µM)
GPCRAdrenergic α110 µM85%1.2
Dopamine D210 µM15%>10
Ion ChannelhERG10 µM5%>10
TransporterSERT10 µM60%3.5

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Prepare this compound Stock Add_Compound Add this compound (and controls) Compound->Add_Compound Assay Prepare Assay Plates (Buffer, Radioligand, Target) Assay->Add_Compound Incubate Incubate to Reach Equilibrium Add_Compound->Incubate Wash Wash Unbound Ligand Incubate->Wash Detect Detect Bound Radioligand Wash->Detect Calculate Calculate % Inhibition Detect->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 G cluster_input Input cluster_methods Computational Methods cluster_output Output Structure Chemical Structures of Cropropamide & Crotethamide Similarity Similarity-Based Prediction Structure->Similarity Docking Molecular Docking Structure->Docking Target_List Ranked List of Potential Off-Targets Similarity->Target_List Docking->Target_List G This compound This compound Adrenergic_Neuron Adrenergic Neuron This compound->Adrenergic_Neuron Catecholamine_Release Increased Catecholamine (e.g., Norepinephrine) Release Adrenergic_Neuron->Catecholamine_Release Adrenergic_Receptor Adrenergic Receptors (e.g., α1, β1) Catecholamine_Release->Adrenergic_Receptor Effector_Cells Effector Cells (e.g., Vascular Smooth Muscle, Cardiac Muscle) Adrenergic_Receptor->Effector_Cells Physiological_Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Effector_Cells->Physiological_Response

References

Technical Support Center: Cropropamide and Crotethamide Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing degradation products of cropropamide (B41957) and crotethamide in analytical assays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of cropropamide and crotethamide in typical assay conditions?

Based on the chemical structures of cropropamide and crotethamide, which both contain amide functional groups, the most probable degradation pathway is hydrolysis. This can occur under both acidic and basic conditions, leading to the cleavage of the amide bonds.

The expected primary degradation products would be:

  • For Cropropamide:

    • (E)-but-2-enoic acid

    • N,N-dimethyl-2-(propylamino)butanamide

  • For Crotethamide:

    • (E)-but-2-enoic acid

    • 2-(ethylamino)-N,N-dimethylbutanamide

While less likely, oxidative degradation could potentially occur under strong oxidizing conditions, though specific products have not been widely reported in the literature.

Q2: My assay is showing unexpected peaks when analyzing cropropamide or crotethamide samples. What could be the cause?

Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: As discussed in Q1, hydrolysis is a common issue. If your samples have been stored in solution for an extended period, or at non-neutral pH, you may be observing degradation products.

  • Impurities from Synthesis: The starting materials or by-products from the synthesis of cropropamide and crotethamide could be present as impurities.

  • Excipient Interactions: If you are analyzing a formulated product, interactions between the active pharmaceutical ingredient (API) and excipients can lead to the formation of new adducts or degradation products.

  • Contamination: Contamination from glassware, solvents, or previous analyses can introduce extraneous peaks.

Q3: How can I prevent the degradation of cropropamide and crotethamide during my assay?

To minimize degradation during analysis, consider the following:

  • pH Control: Maintain the pH of your sample and mobile phase in a neutral range (pH 6-8) where the amide bonds are most stable.

  • Temperature Control: Keep samples refrigerated or frozen for long-term storage and use a temperature-controlled autosampler during analysis to prevent heat-induced degradation.

  • Fresh Sample Preparation: Prepare solutions fresh daily and avoid prolonged storage in solution.

  • Inert Atmosphere: If oxidative degradation is suspected, preparing samples and running analyses under an inert atmosphere (e.g., nitrogen) may be beneficial.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Cropropamide/Crotethamide
Possible Cause Troubleshooting Step
Secondary Interactions with Column The basic amine groups in the analytes can interact with residual silanols on the silica-based column. Try using a base-deactivated column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of the analytes, peak shape can be poor. Adjust the pH to be at least 2 units away from the pKa.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Mobile Phase Composition Fluctuation Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves.
Column Temperature Variation Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A longer equilibration time may be needed.

Experimental Protocols

Forced Degradation Study Protocol for Cropropamide and Crotethamide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[1][2] It is a starting point and may require optimization for your specific analytical method.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of cropropamide or crotethamide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase to the target concentration.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the solvent and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Dissolve the stressed solid in the solvent and dilute to the target concentration.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • A typical starting method could be a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and any degradation products.

  • For structural elucidation of unknown degradation products, collect fractions and analyze by mass spectrometry (MS).

Data Presentation

The following tables are templates for summarizing quantitative data from your degradation studies.

Table 1: Summary of Forced Degradation Results for Cropropamide

Stress Condition% Assay of CropropamideNumber of DegradantsArea (%) of Major Degradant
0.1 M HCl, 60°C, 24h
0.1 M NaOH, RT, 24h
3% H₂O₂, RT, 24h
Heat (105°C), 24h
Light (ICH Q1B)

Table 2: Chromatographic Data for Cropropamide and its Degradation Products

PeakRetention Time (min)Relative Retention Time
Cropropamide1.00
Degradant 1
Degradant 2

Visualizations

The following diagrams illustrate the predicted degradation pathway and a typical experimental workflow.

G Cropropamide Cropropamide / Crotethamide Hydrolysis Hydrolysis (Acid or Base) Cropropamide->Hydrolysis Product1 (E)-but-2-enoic acid Hydrolysis->Product1 Product2 N,N-dimethyl-2-(propylamino)butanamide (from Cropropamide) OR 2-(ethylamino)-N,N-dimethylbutanamide (from Crotethamide) Hydrolysis->Product2

Caption: Predicted hydrolytic degradation pathway of cropropamide and crotethamide.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolytic Light->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation_Profile Degradation Profile HPLC->Degradation_Profile Structure_Elucidation Structure Elucidation LCMS->Structure_Elucidation API Cropropamide / Crotethamide API API->Acid API->Base API->Oxidation API->Heat API->Light

References

Technical Support Center: Minimizing CNS Side Effects of Prethcamide in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prethcamide. The information is designed to help minimize central nervous system (CNS) side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary CNS side effects?

This compound is a respiratory stimulant, also known as an analeptic. It is a mixture of two active components: crotethamide and cropropamide (B41957).[1] While its primary therapeutic effect is to stimulate breathing, it can also cause a range of CNS side effects, particularly at higher doses. These effects can range from restlessness and heightened awareness to more severe effects like convulsions.[2][3]

Q2: What is the known mechanism of action for this compound's CNS effects?

The precise mechanism for this compound is not fully elucidated in readily available literature. However, analeptics as a class of CNS stimulants often exert their effects through one or more of the following mechanisms:

  • Antagonism of GABA-A Receptors: Many analeptics are known to be antagonists of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. By blocking the action of GABA, these drugs can lead to increased neuronal excitability and, at high doses, seizures.[4]

  • Modulation of Adenosine (B11128) Receptors: Some CNS stimulants act as antagonists at adenosine receptors (A1 and A2A). Adenosine generally has a neuromodulatory and inhibitory effect in the brain. Blocking these receptors can lead to increased wakefulness and stimulation.[5][6][7]

It is plausible that the CNS side effects of this compound are mediated by one or both of these pathways.

Q3: How do the components of this compound (crotethamide and cropropamide) contribute to its CNS effects?

A key preclinical study in rats demonstrated that both crotethamide and cropropamide individually increase motor activity. When combined, as in this compound, they show:

  • Additive effects on locomotor activity.

  • Potentiation of their effects on latency times in a multiple schedule discrimination task.

  • An interesting antagonism in acute toxicity tests, suggesting that the combination may be less acutely toxic than the individual components at equivalent doses.[1]

This suggests a complex interaction between the two components that researchers should be aware of when interpreting behavioral data.

Troubleshooting Guides

Issue 1: Unexpected Convulsions or Seizure-like Activity in Animal Models

Potential Cause: The dose of this compound administered may be too high, approaching the convulsive threshold. The CNS stimulant effects of analeptics can lead to convulsions at su-pratherapeutic doses.[2][3]

Troubleshooting Steps:

  • Verify Dose Calculation: Double-check all dose calculations, including animal body weight and drug concentration.

  • Consult Toxicity Data: Refer to the known acute toxicity data for this compound and its components.

  • Dose-Response Study: If not already performed, conduct a dose-response study to determine the threshold for convulsive activity in your specific animal model and experimental conditions.

  • Consider Co-administration with a GABA-A Receptor Modulator: As a research tool to investigate the mechanism, co-administration with a positive allosteric modulator of the GABA-A receptor (e.g., a benzodiazepine) could be explored to see if it mitigates the convulsive effects. This would provide evidence for a GABAergic mechanism.[4][8][9]

  • Investigate Adenosine Pathway Involvement: Co-administration with an adenosine A1 receptor agonist could be explored to assess its potential to mitigate CNS hyperexcitability.[7][10][11]

Issue 2: Excessive Hyperactivity or Behavioral Artifacts in Efficacy Studies

Potential Cause: The dose of this compound, while sub-convulsive, may be high enough to induce significant stimulatory effects that interfere with the desired experimental endpoint.

Troubleshooting Steps:

  • Optimize Dose: The primary approach is to carefully titrate the dose of this compound to a level that provides the desired respiratory stimulation with minimal confounding behavioral hyperactivity.

  • Characterize Behavioral Effects: Conduct a thorough behavioral characterization of this compound in your animal model at various doses to understand the spectrum of its effects.

  • Modify Experimental Design: If possible, design efficacy studies to minimize the impact of hyperactivity. For example, allow for an acclimatization period after drug administration before behavioral testing.

  • Formulation Strategies to Limit CNS Penetration: For research purposes, consider alternative formulations designed to reduce the rate or extent of this compound's entry into the CNS. Strategies could include:

    • Prodrug approach: Design a prodrug that is less lipophilic and requires metabolic activation within the target tissue.

    • Nanoparticle encapsulation: Encapsulating this compound in nanoparticles could alter its pharmacokinetic profile and reduce rapid spikes in CNS concentration.[12][13][14][15][16]

Quantitative Data Summary

The following table summarizes the available acute toxicity data for this compound and its components in rats. This data is critical for dose selection in preclinical studies to avoid severe CNS side effects.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
This compound RatOral1200(1008 - 1428)
RatIntraperitoneal560(491 - 638)
Crotethamide RatOral840(700 - 1008)
RatIntraperitoneal400(351 - 456)
Cropropamide RatOral1020(857 - 1213)
RatIntraperitoneal510(440 - 591)

Data from Babbini et al., 1976[1]

Key Experimental Protocols

Protocol 1: Assessment of Proconvulsant Activity of this compound

Objective: To determine the dose-response relationship of this compound-induced convulsions in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Drug Preparation: Prepare solutions of this compound in sterile saline at various concentrations.

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at a range of doses based on the known LD50 values. Include a vehicle control group (saline).

  • Observation: Immediately after injection, place each animal in an individual observation chamber. Observe continuously for 30-60 minutes for signs of seizure activity.

  • Seizure Scoring: Score the severity of seizures using a modified Racine scale.

  • Data Analysis: Determine the percentage of animals in each dose group exhibiting seizure activity and the mean seizure score. Calculate a convulsive dose 50 (CD50) if applicable.

  • (Optional) EEG Monitoring: For a more quantitative assessment, animals can be implanted with cortical electrodes for electroencephalogram (EEG) recording to detect seizure-like electrical activity in the brain.[17][18][19][20][21]

Protocol 2: Investigating Mitigation Strategies for this compound-Induced CNS Hyperexcitability

Objective: To evaluate the potential of a GABA-A receptor modulator or an adenosine A1 receptor agonist to reduce this compound-induced convulsions.

Methodology:

  • Animal Model and Drug Preparation: As described in Protocol 1.

  • Pre-treatment: Administer the potential mitigating agent (e.g., diazepam as a GABA-A modulator or an adenosine A1 receptor agonist) at a pre-determined dose and time before the this compound challenge. Include a vehicle pre-treatment group.

  • This compound Challenge: Administer a convulsive or near-convulsive dose of this compound (determined from Protocol 1).

  • Observation and Scoring: Observe and score seizure activity as described in Protocol 1.

  • Data Analysis: Compare the incidence and severity of seizures in the group receiving the mitigating agent to the vehicle pre-treatment group.

Visualizations

analeptic_cns_effects_pathway This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Antagonism (?) adenosine_receptor Adenosine Receptor (A1/A2A) This compound->adenosine_receptor Antagonism (?) neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition Promotes adenosine_receptor->neuronal_inhibition Promotes neuronal_excitation Neuronal Excitation neuronal_inhibition->neuronal_excitation Inhibits cns_stimulation CNS Stimulation (Increased Wakefulness) neuronal_excitation->cns_stimulation convulsions Convulsions (High Doses) neuronal_excitation->convulsions

Caption: Putative Signaling Pathways for this compound's CNS Side Effects.

experimental_workflow_seizure_assessment start Start: Select Animal Model (Rat/Mouse) dose_prep Prepare this compound Doses (Based on LD50) start->dose_prep pretreatment Pre-treatment (Optional) - Vehicle - Mitigating Agent dose_prep->pretreatment prethcamide_admin Administer this compound (i.p.) pretreatment->prethcamide_admin observation Observe for Seizure Activity (30-60 min) prethcamide_admin->observation scoring Score Seizure Severity (Modified Racine Scale) observation->scoring analysis Data Analysis - Incidence - Severity - CD50 scoring->analysis end End analysis->end

Caption: Experimental Workflow for Assessing Proconvulsant Activity.

References

Technical Support Center: Adjusting Prethcamide Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and troubleshoot the optimal concentration of Prethcamide for in vitro cell culture experiments. Given the limited publicly available data on this compound in cell culture applications, this guide incorporates general principles for working with novel compounds and draws parallels from analogous respiratory stimulants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a respiratory stimulant composed of two active agents: cropropamide (B41957) and crotethamide. Its primary mechanism of action is the stimulation of peripheral chemoreceptors, such as those in the carotid body, and central respiratory centers in the medulla.[1] This stimulation leads to an increased respiratory rate and tidal volume. At a cellular level, many respiratory stimulants act by modulating ion channels, leading to membrane depolarization, calcium influx, and subsequent neurotransmitter release.[2][3][4]

Q2: I cannot find any literature on recommended this compound concentrations for my cell line. Where should I start?

When working with a compound with limited in vitro data, it is crucial to perform a dose-response experiment to determine the optimal concentration range. A common strategy is to test a wide range of concentrations using half-log dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).[5] For respiratory stimulants like Doxapram (B1670896) and Nikethamide, effective concentrations in in vitro neuronal studies have been reported in the low micromolar range (1-100 µM).[6][7] This can serve as a preliminary guide for your initial experiments.

Q3: My this compound solution is precipitating in the cell culture medium. What can I do?

Precipitation of a novel compound is a common issue and can be attributed to several factors including poor aqueous solubility or "solvent shock" when a concentrated stock in an organic solvent like DMSO is added to the aqueous medium.

Here are some troubleshooting steps:

  • Prepare a Fresh Stock Solution: Ensure your stock solution is properly dissolved. Gentle warming and vortexing can aid dissolution.

  • Step-wise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform an intermediate dilution in a smaller volume of serum-free media or phosphate-buffered saline (PBS).

  • Reduce Final Concentration: The desired concentration may exceed the solubility limit of this compound in your specific cell culture medium.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: I am observing high cell death even at low concentrations of this compound. What are the possible reasons?

Unexpected cytotoxicity can arise from several factors:

  • Inherent Compound Toxicity: The compound may be highly potent and cytotoxic to your specific cell line.

  • Solvent Toxicity: High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to cell death.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
Potential Cause Troubleshooting Step Rationale
Compound Instability Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution.The compound may degrade over time in solution, leading to variable potency.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments.Cell density can influence drug sensitivity. Overly confluent or sparse cultures can lead to inconsistent results.
Assay Interference Run a control with this compound in cell-free media to check for direct interference with the assay reagents (e.g., MTT, AlamarBlue).The chemical properties of the compound may directly react with the assay components, leading to false-positive or false-negative results.
Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.The effect of the compound may be time-dependent.
Issue 2: Determining the Optimal Working Concentration
Experimental Step Detailed Methodology Expected Outcome
Initial Range-Finding Study Test a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM) using a cell viability assay (e.g., MTT, CellTiter-Glo).To identify a concentration range that shows a dose-dependent effect, from no effect to maximal effect/toxicity.
Narrowing the Concentration Range Based on the initial results, perform a second experiment with a narrower range of concentrations around the initially identified effective range, using smaller dilution steps.To accurately determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Functional Assays Once a non-toxic concentration range is established, use functional assays relevant to this compound's mechanism of action (e.g., neurotransmitter release, calcium imaging) to confirm its activity.To validate that the chosen concentrations elicit the desired biological response without causing significant cell death.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for cell culture experiments while minimizing solubility issues.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

Procedure:

  • Prepare a 1000X Stock Solution:

    • Dissolve this compound powder in 100% sterile DMSO to a high concentration (e.g., 10 mM for a final desired concentration of 10 µM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C may be necessary.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform a serial dilution of the 1000X stock solution in pre-warmed medium to achieve the desired final concentrations.

    • Important: Add the this compound stock solution to the medium, not the other way around, while gently mixing. This helps to avoid "solvent shock."

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Determining the Cytotoxicity of this compound using an MTT Assay

Objective: To determine the concentration range of this compound that is toxic to a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound K_channel K+ Channel (e.g., TASK-1/3) This compound->K_channel Inhibition Depolarization Membrane Depolarization K_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization->Ca_channel Opens Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle Triggers Exocytosis Exocytosis Vesicle->Exocytosis

Caption: Proposed signaling pathway of this compound in a chemoreceptor cell.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound Concentrations prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay functional_assay Perform Functional Assay (e.g., Calcium Imaging) incubate->functional_assay data_analysis Analyze Data & Determine EC50/IC50 viability_assay->data_analysis functional_assay->data_analysis Troubleshooting_Logic start High Cell Death Observed check_vehicle Run Vehicle Control start->check_vehicle vehicle_toxic Vehicle is Toxic check_vehicle->vehicle_toxic Yes vehicle_not_toxic Vehicle Not Toxic check_vehicle->vehicle_not_toxic No reduce_solvent Reduce Solvent Concentration vehicle_toxic->reduce_solvent check_conc Is Concentration Too High? vehicle_not_toxic->check_conc lower_conc Lower this compound Concentration check_conc->lower_conc Yes conc_ok Concentration is Low check_conc->conc_ok No investigate_off_target Investigate Off-Target Effects or High Potency conc_ok->investigate_off_target

References

Technical Support Center: Enhancing the Oral Bioavailability of Prethcamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the oral bioavailability of Prethcamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a respiratory stimulant. Its therapeutic efficacy when administered orally is limited by low bioavailability, which is likely due to poor absorption from the gastrointestinal tract and/or a significant first-pass metabolism in the liver.[1] Enhancing its oral bioavailability is crucial for developing effective oral dosage forms.

Q2: What are the primary metabolic pathways for this compound?

A2: this compound, which is composed of crotethamide and cropropamide, is metabolized in humans primarily through demethylation of the [(dimethylamino)-carbonyl]-propyl moiety.[2][3] The liver is a major site of its metabolism.[1]

Q3: What are the initial steps I should take to investigate the low bioavailability of my this compound formulation?

A3: A critical first step is to thoroughly characterize the physicochemical properties of your this compound active pharmaceutical ingredient (API), including its solubility in various biorelevant media and its permeability.[4][5][6] This will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate enhancement strategy.[7][8]

Q4: What are some promising formulation strategies for enhancing this compound's bioavailability?

A4: Given that many drugs with poor oral bioavailability suffer from low solubility and/or permeability, several formulation strategies can be explored. These include lipid-based delivery systems, the creation of amorphous solid dispersions, and particle size reduction to form nanoparticles.[9] The choice of strategy will depend on the specific physicochemical limitations of this compound.

Q5: Are there any specific excipients that are known to be compatible with amide-containing drugs like this compound?

A5: While specific compatibility data for this compound is limited, general principles for formulating amide-containing drugs apply. It is essential to screen for potential interactions between the amide group and excipients, especially those that are acidic or contain reactive functional groups. Common excipients used to enhance solubility and permeability include various polymers, surfactants, and lipids.[2][10][11][12][13][14] Compatibility studies, such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR), are highly recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of oral this compound formulations.

Problem Potential Cause Troubleshooting Steps
Low in-vitro dissolution rate of this compound formulation. 1. Poor aqueous solubility of this compound. 2. Inadequate wetting of the drug particles. 3. Drug polymorphism (less soluble crystalline form).1. Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area of the drug.[9] 2. Use of Wetting Agents/Surfactants: Incorporate surfactants like polysorbates or sodium lauryl sulfate (B86663) into the formulation to improve wettability. 3. Solid Dispersions: Create an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using techniques like spray drying or hot-melt extrusion.[9] 4. Polymorph Screening: Characterize the solid-state of the this compound API to ensure the most soluble form is being used.
High variability in Caco-2 permeability assay results. 1. Inconsistent Caco-2 cell monolayer integrity. 2. Issues with the analytical method for quantifying this compound. 3. Cytotoxicity of the formulation at the tested concentrations.1. Monolayer Integrity Check: Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity.[15] 2. Analytical Method Validation: Validate your analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in the presence of cell culture media and formulation excipients.[16][17] 3. Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your this compound formulation for Caco-2 cells.
In-vitro metabolism in liver microsomes is too rapid. 1. High intrinsic clearance of this compound due to extensive Phase I metabolism. 2. Potential involvement of highly active cytochrome P450 (CYP) isozymes.1. Identify Metabolites: Use high-resolution mass spectrometry to identify the major metabolites and elucidate the metabolic pathways.[3] 2. Reaction Phenotyping: Use specific chemical inhibitors or recombinant human CYP enzymes to identify the specific CYP isozymes responsible for this compound metabolism.[18][19] 3. Prodrug Approach: Consider designing a prodrug of this compound that masks the metabolic soft spots, releasing the active drug systemically.
Poor in-vivo bioavailability despite good in-vitro dissolution and permeability. 1. Significant first-pass metabolism in the liver. 2. Efflux by transporters such as P-glycoprotein (P-gp) in the intestine. 3. Degradation in the gastrointestinal tract.1. In-vivo Metabolism Studies: Conduct pharmacokinetic studies in animal models with and without a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to assess the extent of first-pass metabolism. 2. P-gp Substrate Assessment: Use a Caco-2 bidirectional permeability assay with a known P-gp inhibitor (e.g., verapamil) to determine if this compound is a P-gp substrate.[15][20] 3. Stability in Simulated Gastric and Intestinal Fluids: Evaluate the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to check for degradation.

Experimental Protocols

In-Vitro Dissolution Testing for this compound Formulations

Objective: To assess the dissolution rate of different this compound formulations in biorelevant media.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).[21]

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Procedure: a. Pre-heat 900 mL of the selected dissolution medium to 37 ± 0.5 °C in each vessel. b. Place one unit of the this compound formulation (e.g., tablet, capsule) in each vessel. c. Rotate the paddle at a specified speed (e.g., 50 or 75 RPM). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh, pre-warmed medium. e. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF). f. Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.

Caco-2 Permeability Assay for this compound

Objective: To evaluate the intestinal permeability of this compound and identify potential efflux transporter interactions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.[22][23]

  • Monolayer Integrity: Measure the TEER of the cell monolayers before the experiment. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 (basolateral side) and pH 6.5 (apical side) to mimic intestinal conditions.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound test solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take a sample from the basolateral side and replace it with fresh buffer. e. Analyze the concentration of this compound in the samples.

  • Efflux Ratio Measurement (Bidirectional Permeability): a. Perform the permeability experiment in both directions (A to B and B to A). b. Calculate the apparent permeability coefficient (Papp) for both directions. c. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.

  • Inhibitor Study (Optional): To confirm P-gp involvement, co-incubate this compound with a known P-gp inhibitor (e.g., verapamil) and observe any changes in the efflux ratio.

In-Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in the liver.

Methodology:

  • Reaction Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).[18][19][24][25]

  • Incubation: a. Pre-incubate the microsomes and this compound at 37 °C for a few minutes. b. Initiate the metabolic reaction by adding the NADPH-regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of this compound remaining versus time. b. The slope of the linear portion of the curve represents the elimination rate constant (k). c. Calculate the in-vitro half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration used.

Data Presentation

Table 1: Hypothetical Dissolution Data for Different this compound Formulations

Time (min)Formulation A (% Dissolved)Formulation B (Nano-crystal, % Dissolved)Formulation C (Solid Dispersion, % Dissolved)
5103550
15256085
30408095
60559298
120659599

Table 2: Hypothetical Caco-2 Permeability Data for this compound

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio
Propranolol (High Permeability Control)25.224.80.98
Atenolol (Low Permeability Control)0.50.61.2
This compound1.85.53.06
This compound + Verapamil4.54.81.07

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Evaluation API This compound API Formulation Develop Formulations (e.g., Solid Dispersion, Nanocrystal) API->Formulation Dissolution Dissolution Testing Formulation->Dissolution Test Dissolution Rate Permeability Caco-2 Permeability Dissolution->Permeability Screen Permeability Metabolism Liver Microsome Stability Permeability->Metabolism Assess Metabolic Stability PK_Study Animal PK Studies Metabolism->PK_Study Select Lead Formulation Bioavailability Assess Oral Bioavailability PK_Study->Bioavailability

Caption: A typical experimental workflow for enhancing the oral bioavailability of a drug candidate like this compound.

drug_absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Intestinal Enterocyte cluster_circulation Systemic Circulation Drug_Oral Oral this compound Formulation Drug_Dissolved Dissolved this compound Drug_Oral->Drug_Dissolved Dissolution Absorption Absorption Drug_Dissolved->Absorption Efflux P-gp Efflux Absorption->Efflux Metabolism_Gut Gut Wall Metabolism Absorption->Metabolism_Gut Portal_Vein Portal Vein Absorption->Portal_Vein Metabolism_Gut->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Systemic Circulation Liver->Systemic

Caption: A simplified diagram illustrating the potential barriers to the oral absorption of this compound.

References

Validation & Comparative

Prethcamide vs. Doxapram in Neonatal Calves: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immediate period following birth is critical for neonatal calves, with respiratory insufficiency or asphyxia being a significant cause of morbidity and mortality. Respiratory stimulants are frequently employed to support these calves. This guide provides an objective comparison of two such stimulants, prethcamide and doxapram (B1670896), focusing on their efficacy in neonatal calves, supported by experimental data.

Executive Summary

Clinical evidence strongly indicates that doxapram has a more pronounced and rapid stimulatory effect on respiration in healthy neonatal calves compared to this compound.[1][2] A key study directly comparing the two found that intravenous doxapram administration resulted in a significant and immediate increase in respiratory rate, minute volume, and arterial oxygen partial pressure (PaO2), with a concurrent decrease in arterial carbon dioxide partial pressure (PaCO2).[1][2] this compound, administered buccally, induced a more gradual and less pronounced improvement in these respiratory parameters over a 90-minute observation period.[1][2]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a comparative study in healthy neonatal calves.

Table 1: Effects on Spirometric Variables [1]

ParameterPre-treatment1 min Post-Doxapram90 min Post-Doxapram90 min Post-Prethcamide
Minute Volume (L)13.8 ± 5.028.5 ± 12.3Significantly IncreasedSignificant increases in inspiratory and expiratory volumes
Respiratory RateBaselineSignificantly IncreasedSignificantly Increased-
Peak Inspiratory FlowBaselineSignificantly IncreasedSignificantly Increased-
Peak Expiratory FlowBaselineSignificantly IncreasedSignificantly Increased-

Table 2: Effects on Arterial Blood Gas and Acid-Base Variables [1][2]

ParameterPre-treatment (Doxapram Group)1 min Post-DoxapramPre-treatment (this compound Group)90 min Post-Prethcamide
PaO2 (mm Hg)77.7 ± 18.893.2 ± 23.7BaselineGradual Increase
PaCO2 (mm Hg)42.6 ± 4.933.1 ± 6.6BaselineGradual Decrease
pHBaselineSignificant IncreaseBaseline-
BicarbonateBaselineDecreaseBaseline-
Base ExcessBaselineDecreaseBaseline-

Experimental Protocols

The primary comparative study cited utilized the following methodology:

Study Design: A randomized sequence trial was conducted on 18 healthy neonatal calves, aged between 3 and 15 hours.[1]

Treatment Groups:

  • Doxapram Group: Received a single intravenous (IV) dose of 40 mg doxapram.[1]

  • This compound Group: Received a single buccal administration of 5 mL of a solution containing 375 mg crotethamide and 375 mg cropropamide (B41957) (this compound).[1]

  • Control/Comparison Group: A third group was administered lobeline (B1674988) (5 mg, IV), which was found to have no measurable effect on the investigated variables.[1]

Data Collection: Blood and spirometric measurements were taken prior to treatment and at 1, 5, 15, 30, 60, and 90 minutes post-administration. An ultrasonic spirometer was used for spirometric measurements.[1]

Signaling Pathways and Mechanisms of Action

Doxapram: Doxapram primarily acts as a respiratory stimulant by stimulating the peripheral chemoreceptors in the carotid and aortic bodies.[3][4][5] This, in turn, stimulates the respiratory center in the brainstem, leading to an increased tidal volume and respiratory rate.[4][5] At higher doses, doxapram can also directly stimulate the central nervous system.[3][6]

This compound: this compound is also known to stimulate peripheral chemoreceptors and the respiratory centers in the central nervous system.[7]

cluster_doxapram Doxapram Signaling Pathway cluster_this compound This compound Signaling Pathway Doxapram Doxapram PeripheralChemoreceptors Peripheral Chemoreceptors (Carotid & Aortic Bodies) Doxapram->PeripheralChemoreceptors Stimulates Brainstem Respiratory Center (Brainstem) PeripheralChemoreceptors->Brainstem Afferent Signals RespiratoryMuscles Respiratory Muscles Brainstem->RespiratoryMuscles Efferent Signals IncreasedVentilation Increased Tidal Volume & Respiratory Rate RespiratoryMuscles->IncreasedVentilation Contraction This compound This compound PeripheralChemoreceptors2 Peripheral Chemoreceptors This compound->PeripheralChemoreceptors2 Stimulates RespiratoryCenter2 Respiratory Center (CNS) This compound->RespiratoryCenter2 Stimulates PeripheralChemoreceptors2->RespiratoryCenter2 IncreasedVentilation2 Increased Respiration RespiratoryCenter2->IncreasedVentilation2

Caption: Signaling pathways of Doxapram and this compound.

Experimental Workflow

The following diagram illustrates the workflow of the comparative study.

Start Selection of 18 Neonatal Calves (3-15 hours old) Baseline Baseline Measurements (Spirometry & Blood Gas) Start->Baseline Randomization Randomized Allocation GroupA Doxapram Group (n=6) 40 mg IV Randomization->GroupA GroupB This compound Group (n=6) 5 mL Buccal Randomization->GroupB GroupC Lobeline Group (n=6) 5 mg IV Randomization->GroupC PostTreatment Post-Treatment Measurements (1, 5, 15, 30, 60, 90 min) GroupA->PostTreatment GroupB->PostTreatment GroupC->PostTreatment Baseline->Randomization Analysis Data Analysis and Comparison PostTreatment->Analysis

Caption: Experimental workflow for the comparative study.

Conclusion

Based on the available experimental data, doxapram demonstrates a superior and more rapid efficacy in stimulating respiration in neonatal calves when compared to this compound.[1][2] The intravenous administration of doxapram leads to immediate and significant improvements in key respiratory parameters, making it a potentially more effective intervention for neonatal asphyxia.[1] While this compound does show a positive effect on respiratory function, its action is more gradual and less pronounced.[1][2] These findings are crucial for informing clinical decisions and guiding future research in the development of respiratory stimulants for neonatal animals.

References

A Comparative Analysis of Prethcamide and Nikethamide as Respiratory Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction: Prethcamide and nikethamide (B1678874) are both central nervous system stimulants that have been historically used as analeptics, or respiratory stimulants. Their primary clinical application has been in the treatment of respiratory depression, a condition characterized by inadequate ventilation. This guide provides a comparative analysis of these two compounds, drawing on available experimental data to inform researchers, scientists, and drug development professionals. It is important to note that while both drugs have a history of clinical use, they have been largely superseded by newer, safer, and more effective respiratory stimulants. Consequently, detailed, direct comparative studies, particularly recent ones, are scarce. This guide synthesizes the available information to provide a comprehensive overview.

Mechanism of Action

Both this compound and nikethamide exert their effects by stimulating the respiratory centers of the central nervous system.[1] Their primary mode of action involves the stimulation of both central and peripheral chemoreceptors.[2][3]

  • Central Chemoreceptors: Located in the medulla oblongata of the brainstem, these receptors are sensitive to changes in the pH and partial pressure of carbon dioxide (PCO₂) in the cerebrospinal fluid.[3] Stimulation of these receptors leads to an increase in the rate and depth of breathing.

  • Peripheral Chemoreceptors: Situated in the carotid and aortic bodies, these receptors are sensitive to changes in the partial pressure of oxygen (PO₂), PCO₂, and pH in the arterial blood.[1] A significant drop in arterial PO₂ is a potent stimulus for these receptors.

This compound , a combination of cropropamide (B41957) and crotethamide, acts as a central and respiratory stimulant.[4] It is believed to stimulate both peripheral chemoreceptors and central respiratory centers.[2] Additionally, it may have pressor effects and increase the release of catecholamines.[2]

Nikethamide is also a central nervous system stimulant that primarily targets the respiratory centers in the brainstem.[3] It is thought to increase the sensitivity of chemoreceptors to CO₂ and O₂ levels in the blood.[3] Some in vitro evidence suggests that nikethamide may enhance persistent and transient sodium currents in medullary respiratory neurons through protein kinase C pathways.

Signaling Pathway of Respiratory Chemoreceptor Stimulation

Respiratory_Stimulation_Pathway cluster_2 Respiratory Control Center cluster_3 Effector Response Hypoxia (Low PaO2) Hypoxia (Low PaO2) Peripheral (Carotid/Aortic Bodies) Peripheral (Carotid/Aortic Bodies) Hypoxia (Low PaO2)->Peripheral (Carotid/Aortic Bodies) Hypercapnia (High PaCO2) Hypercapnia (High PaCO2) Hypercapnia (High PaCO2)->Peripheral (Carotid/Aortic Bodies) Central (Medulla Oblongata) Central (Medulla Oblongata) Hypercapnia (High PaCO2)->Central (Medulla Oblongata) Medullary Respiratory Centers Medullary Respiratory Centers Peripheral (Carotid/Aortic Bodies)->Medullary Respiratory Centers Afferent Nerve Signals Central (Medulla Oblongata)->Medullary Respiratory Centers Direct Stimulation Increased Respiratory Rate & Tidal Volume Increased Respiratory Rate & Tidal Volume Medullary Respiratory Centers->Increased Respiratory Rate & Tidal Volume Efferent Motor Signals to Respiratory Muscles Experimental_Workflow Animal Model Selection Animal Model Selection Anesthesia & Instrumentation Anesthesia & Instrumentation Animal Model Selection->Anesthesia & Instrumentation e.g., rabbits, dogs, calves Baseline Measurements Baseline Measurements Anesthesia & Instrumentation->Baseline Measurements e.g., phenobarbitone, intubation, arterial line Drug Administration Drug Administration Baseline Measurements->Drug Administration Respiratory rate, tidal volume, blood gases Post-Drug Monitoring Post-Drug Monitoring Drug Administration->Post-Drug Monitoring Intravenous, buccal, etc. Data Analysis Data Analysis Post-Drug Monitoring->Data Analysis Continuous recording of respiratory parameters Conclusion Conclusion Data Analysis->Conclusion Statistical comparison to baseline and control

References

A Head-to-Head Analysis of Prethcamide and Almitrine Bismesylate in Respiratory Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: A Tale of Two Pathways

Prethcamide and almitrine (B1662879) bismesylate both function to enhance respiratory drive, yet they achieve this through different primary mechanisms.

This compound is understood to be a respiratory stimulant with a dual mode of action, targeting both the peripheral and central chemoreceptors.[1] This suggests a broader influence on the respiratory control system, potentially engaging multiple pathways to increase ventilation.

Almitrine bismesylate , in contrast, is a selective peripheral chemoreceptor agonist.[2][3][4] Its action is primarily focused on the carotid bodies, where it enhances their sensitivity to hypoxic conditions.[2][5] This targeted approach leads to an increased respiratory drive. Furthermore, almitrine has been observed to improve the ventilation/perfusion (V/Q) ratio in the lungs, directing blood flow to better-ventilated areas, which contributes to improved gas exchange.[2][3]

Signaling Pathway Diagrams

Prethcamide_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Central Chemoreceptors Central Chemoreceptors Respiratory Center (Medulla) Respiratory Center (Medulla) Central Chemoreceptors->Respiratory Center (Medulla) Increased Respiratory Drive Increased Respiratory Drive Respiratory Center (Medulla)->Increased Respiratory Drive Peripheral Chemoreceptors (Carotid & Aortic Bodies) Peripheral Chemoreceptors (Carotid & Aortic Bodies) Peripheral Chemoreceptors (Carotid & Aortic Bodies)->Respiratory Center (Medulla) This compound This compound This compound->Central Chemoreceptors This compound->Peripheral Chemoreceptors (Carotid & Aortic Bodies) Almitrine_Pathway cluster_PNS Peripheral Nervous System cluster_Lungs Lungs Peripheral Chemoreceptors (Carotid Bodies) Peripheral Chemoreceptors (Carotid Bodies) Increased Respiratory Drive Increased Respiratory Drive Peripheral Chemoreceptors (Carotid Bodies)->Increased Respiratory Drive Improved V/Q Matching Improved V/Q Matching Improved Gas Exchange Improved Gas Exchange Improved V/Q Matching->Improved Gas Exchange Almitrine Bismesylate Almitrine Bismesylate Almitrine Bismesylate->Peripheral Chemoreceptors (Carotid Bodies) Almitrine Bismesylate->Improved V/Q Matching Increased Respiratory Drive->Improved Gas Exchange Experimental_Workflow cluster_Screening Patient Screening & Baseline cluster_Intervention Intervention cluster_DataCollection Data Collection cluster_Analysis Data Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Measurements Baseline Measurements Informed Consent->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Drug Administration Drug Administration Randomization->Drug Administration Arterial Blood Gas Analysis Arterial Blood Gas Analysis Drug Administration->Arterial Blood Gas Analysis Spirometry Spirometry Drug Administration->Spirometry Pharmacokinetic Sampling Pharmacokinetic Sampling Drug Administration->Pharmacokinetic Sampling Statistical Analysis Statistical Analysis Arterial Blood Gas Analysis->Statistical Analysis Spirometry->Statistical Analysis Pharmacokinetic Sampling->Statistical Analysis Efficacy & Safety Evaluation Efficacy & Safety Evaluation Statistical Analysis->Efficacy & Safety Evaluation

References

A Comparative Guide to the Validation of an HPLC Method for Prethcamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Prethcamide against alternative analytical techniques. This compound is a respiratory stimulant composed of a mixture of two active pharmaceutical ingredients (APIs): cropropamide (B41957) and crotethamide. The presented HPLC method is a well-established and robust technique for the simultaneous quantification of these components, ensuring the quality and consistency of pharmaceutical formulations. This guide offers detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most suitable analytical method for their needs.

Representative HPLC Method for this compound Analysis

A reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable and widely used approach for the analysis of amide-containing compounds like cropropamide and crotethamide. This method offers excellent resolution, sensitivity, and specificity for the simultaneous determination of both components in a single run.

Experimental Protocol

A detailed experimental protocol for a representative HPLC method is provided below.

1. Instrumentation:

  • A liquid chromatograph equipped with a UV detector and a gradient or isocratic elution system.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) and an organic modifier like acetonitrile (B52724) (e.g., in a 60:40 v/v ratio).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm.

  • Column Temperature: Ambient (approximately 25°C).

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected linear range.

  • Sample Solution: Accurately weigh and dissolve the this compound drug product in the mobile phase to achieve a concentration within the established linear range. Filter the solution through a 0.45 µm membrane filter before injection.

HPLC Method Validation

Method validation is a critical process to ensure that the analytical procedure is suitable for its intended purpose. The validation of the representative HPLC method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines.

HPLC Validation Workflow

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability report Prepare Validation Report stability->report end End: Method Validated report->end

Caption: A logical workflow for the validation of an HPLC method.

Summary of HPLC Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for the HPLC analysis of this compound.

Validation ParameterTypical Acceptance Criteria
Specificity The method should demonstrate no interference from excipients, impurities, or degradation products at the retention times of cropropamide and crotethamide. Peak purity should be confirmed.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999 for both analytes over the specified concentration range.
Range Typically 80% to 120% of the test concentration for the assay.
Accuracy (% Recovery) Mean recovery between 98.0% and 102.0% for both analytes at three different concentration levels.
Precision (% RSD) Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). RSD of results should be ≤ 2.0%.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely accepted method, other analytical techniques can also be employed for the analysis of this compound. This section provides a comparison of the representative HPLC method with Gas Chromatography (GC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.

Comparison of Analytical Methods for this compound

Method_Comparison hplc HPLC + High Specificity + High Precision + Simultaneous Analysis - Higher Cost - Solvent Consumption gc GC-FID + High Sensitivity + Good for Volatile Compounds - Derivatization may be needed - High Temperature hplc->gc Alternative for volatile analytes ce Capillary Electrophoresis + High Efficiency + Low Sample/Reagent Use - Lower Precision than HPLC - Sensitive to Matrix Effects hplc->ce Alternative with low sample volume uv_vis UV-Vis Spectrophotometry + Simple & Fast + Low Cost - Low Specificity (Overlapping Spectra) - Not for Simultaneous Analysis hplc->uv_vis Simpler, less specific alternative

Caption: Comparison of key features of HPLC with alternative analytical methods.

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the performance characteristics of HPLC, GC with Flame Ionization Detection (FID), Capillary Electrophoresis, and UV-Vis Spectrophotometry for the analysis of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLCGC-FIDCapillary Electrophoresis (CE)UV-Vis Spectrophotometry
Principle Chromatographic separationChromatographic separationElectrophoretic separationLight absorption
Specificity High (separates both components)High (separates both components)High (separates both components)Low (measures total absorbance)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.997≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 3.0%≤ 5.0%≤ 5.0%
LOD Low (ng/mL range)Very Low (pg/mL range)Low (ng/mL range)Moderate (µg/mL range)
LOQ Low (ng/mL range)Very Low (pg/mL range)Low (ng/mL range)Moderate (µg/mL range)
Analysis Time 10 - 20 minutes15 - 30 minutes5 - 15 minutes< 5 minutes
Sample Throughput HighModerateHighVery High
Cost per Sample ModerateModerateLow to ModerateVery Low

Conclusion

The validation of an analytical method is paramount in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. The representative HPLC method detailed in this guide offers a highly specific, accurate, and precise approach for the simultaneous analysis of cropropamide and crotethamide in this compound formulations.

While alternative methods such as GC-FID, Capillary Electrophoresis, and UV-Vis Spectrophotometry present their own advantages in terms of sensitivity, speed, or cost, HPLC remains the gold standard for routine quality control due to its superior resolution and robustness. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for simultaneous quantification, the complexity of the sample matrix, and the available resources. This guide provides the necessary comparative data to aid researchers and drug development professionals in making an informed decision.

Cross-Validation of In Vitro and In Vivo Results for Prethcamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Prethcamide, a respiratory stimulant, and its alternatives, with a focus on cross-validating in vitro and in vivo experimental data. This compound, a combination of cropropamide (B41957) and crotetamide (B140436), has been used to address respiratory depression. Understanding its performance in relation to other respiratory stimulants like doxapram (B1670896) and almitrine (B1662879) is crucial for informed research and development in this therapeutic area.

Objective: To objectively compare the performance of this compound with other alternatives and provide supporting experimental data where available. A significant challenge in this comparative analysis is the limited availability of public in vitro data for this compound and its constituent components, cropropamide and crotetamide. This guide will present the available in vivo data for this compound and contrast it with both in vitro and in vivo data for its alternatives to provide a comprehensive overview.

Data Presentation

In Vivo Data Summary: this compound and Alternatives
DrugModel Organism/SystemExperimental FocusKey Findings
This compound RatsBehavioral effects (locomotor activity)Both components, crotetamide and cropropamide, increase motor activity. The combination shows additive effects on locomotor activity.
This compound Humans (with chronic ventilatory failure)Short-term and long-term effects on respiratory functionShort-term administration reduced mixed venous Pco2. No significant subjective or objective changes were noted with long-term administration.
Doxapram Dogs (under anesthesia)Cardiopulmonary functionCo-administration of doxapram with anesthesia improved blood gas values (increased PaO2 and SaO2, decreased PaCO2).
Almitrine Humans (healthy volunteers)Hypoxic pulmonary vasoconstrictionLow-dose almitrine improves gas exchange by enhancing hypoxic pulmonary vasoconstriction.
In Vitro Data Summary: Alternatives to this compound
DrugModel SystemExperimental FocusKey Findings
Doxapram Isolated rat carotid body type I cellsIon channel activity (electrophysiology)Caused a rapid, reversible, and dose-dependent inhibition of K+ currents, suggesting a mechanism for carotid body stimulation.
Almitrine (Specific in vitro data not available in searches)(Likely target: peripheral chemoreceptors)(No specific quantitative data found in the performed searches)

Note: The absence of specific in vitro data for this compound, cropropamide, and crotetamide in the public domain prevents a direct quantitative comparison and cross-validation with its in vivo effects.

Experimental Protocols

In Vivo: Rat Locomotor Activity Assessment (General Protocol)

This protocol provides a general framework for assessing the impact of a substance on spontaneous locomotor activity in rats.

  • Acclimation: Animals are individually housed and acclimated to the testing room for at least 60 minutes before the experiment. The room should be maintained at a constant temperature and humidity with controlled lighting.

  • Apparatus: An open-field arena, typically a square or circular enclosure with walls high enough to prevent escape, is used. The arena is often equipped with a grid of infrared beams to automatically track movement. The arena is cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.

  • Procedure:

    • Rats are administered this compound, its individual components (cropropamide and crotetamide), or a vehicle control at specified doses.

    • Following administration, each rat is placed in the center of the open-field arena.

    • Locomotor activity is recorded for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Key parameters measured include:

    • Horizontal Activity: Total distance traveled, number of line crossings.

    • Vertical Activity: Number of rearing events.

    • Thigmotaxis: Time spent in the center versus the periphery of the arena.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.

In Vitro: Patch-Clamp Electrophysiology on Carotid Body Cells (General Protocol for Doxapram)

This protocol outlines the general methodology for studying the effects of a compound like doxapram on ion channels in isolated cells.

  • Cell Isolation: Carotid bodies are dissected from neonatal rats and enzymatically dissociated to obtain individual glomus (type I) cells.

  • Cell Culture: The isolated cells are plated on coverslips and maintained in a short-term culture medium.

  • Electrophysiology:

    • The whole-cell patch-clamp technique is used to record ionic currents from single glomus cells.

    • A glass micropipette filled with an appropriate internal solution is sealed onto the membrane of a cell.

    • The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

  • Experimental Procedure:

    • Voltage-clamp protocols are applied to elicit specific ion currents (e.g., potassium currents).

    • A baseline recording of the currents is established.

    • Doxapram at various concentrations is applied to the cell via a perfusion system.

    • Changes in the amplitude and kinetics of the ion currents in the presence of the drug are recorded.

  • Data Analysis:

    • The magnitude of current inhibition or activation is quantified.

    • Dose-response curves are generated to determine the potency of the drug (e.g., IC50).

    • Statistical analysis is used to determine the significance of the observed effects.

Mandatory Visualization

Signaling_Pathway cluster_in_vivo In Vivo Effects This compound This compound (cropropamide + crotetamide) CNS Central Nervous System This compound->CNS Peripheral_Chemoreceptors Peripheral Chemoreceptors (e.g., Carotid Body) This compound->Peripheral_Chemoreceptors Respiratory_Center Medullary Respiratory Center CNS->Respiratory_Center Locomotor_Activity Increased Locomotor Activity CNS->Locomotor_Activity Peripheral_Chemoreceptors->Respiratory_Center Respiratory_Muscles Respiratory Muscles Respiratory_Center->Respiratory_Muscles Increased_Ventilation Increased Ventilation Respiratory_Muscles->Increased_Ventilation

Caption: Postulated in vivo mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolated_Cells Isolated Carotid Body Cells Patch_Clamp Patch-Clamp Electrophysiology Isolated_Cells->Patch_Clamp Apply Doxapram Ion_Channel_Modulation Ion Channel Modulation Data Patch_Clamp->Ion_Channel_Modulation Cross_Validation Cross-Validation Ion_Channel_Modulation->Cross_Validation Animal_Model Animal Model (e.g., Rat) Behavioral_Assay Locomotor Activity Test Animal_Model->Behavioral_Assay Administer this compound Respiratory_Assay Respiratory Function Test Animal_Model->Respiratory_Assay Administer this compound Behavioral_Data Behavioral Data Behavioral_Assay->Behavioral_Data Respiratory_Data Respiratory Data Respiratory_Assay->Respiratory_Data Behavioral_Data->Cross_Validation Respiratory_Data->Cross_Validation

A Comparative In Vivo Analysis of Prethcamide and Other Analeptic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of prethcamide with other prominent analeptic agents: doxapram (B1670896), nikethamide (B1678874), and bemegride (B1667925). The objective is to furnish researchers and drug development professionals with a consolidated resource detailing the comparative performance and underlying mechanisms of these respiratory stimulants, supported by experimental data.

Executive Summary

Analeptic agents are central nervous system stimulants primarily used to counteract respiratory depression. This guide focuses on this compound, a respiratory stimulant composed of cropropamide (B41957) and crotethamide, and compares its in vivo effects with those of doxapram, nikethamide, and bemegride. The available experimental data indicates that while all these agents exhibit respiratory stimulant properties, their efficacy and mechanisms of action differ significantly. Notably, a direct comparative study in neonatal calves demonstrated a more pronounced and rapid respiratory stimulation by doxapram compared to a gradual effect from this compound. Information on direct in vivo comparisons of this compound with nikethamide and bemegride is limited in the readily available scientific literature.

Mechanism of Action

The analeptic agents discussed herein exert their effects through distinct signaling pathways to stimulate respiration.

This compound: This agent acts as a central and respiratory stimulant by stimulating both peripheral chemoreceptors and central respiratory centers.[1] It is also suggested to have pressor effects and may increase the release of catecholamines.

Doxapram: Doxapram primarily stimulates peripheral carotid chemoreceptors, which in turn activate the respiratory center in the brainstem.[2][3] At higher doses, it can also directly stimulate central respiratory centers. The mechanism at the carotid body is believed to involve the inhibition of potassium channels in glomus cells, leading to depolarization and neurotransmitter release.[4][5]

Nikethamide: Nikethamide stimulates the central nervous system, particularly the medullary respiratory centers, to increase the rate and depth of respiration.[6][7] It is also thought to enhance the sensitivity of chemoreceptors to carbon dioxide and oxygen levels in the blood.[8] Some evidence suggests its action may be partially mediated by the GABA-A receptor.[9]

Bemegride: Bemegride functions as a non-competitive antagonist of the GABA-A receptor.[10][11] By inhibiting the primary inhibitory neurotransmitter in the central nervous system, GABA, bemegride leads to increased neuronal excitability and stimulation of respiratory centers.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).

Prethcamide_Pathway This compound This compound Peripheral_Chemoreceptors Peripheral Chemoreceptors (Carotid & Aortic Bodies) This compound->Peripheral_Chemoreceptors Stimulates Central_Chemoreceptors Central Respiratory Centers (Medulla) This compound->Central_Chemoreceptors Stimulates Catecholamine_Release Increased Catecholamine Release This compound->Catecholamine_Release May Increase Peripheral_Chemoreceptors->Central_Chemoreceptors Afferent Signals Respiratory_Muscles Respiratory Muscles Central_Chemoreceptors->Respiratory_Muscles Efferent Signals Increased_Respiration Increased Respiration (Rate & Depth) Respiratory_Muscles->Increased_Respiration Contraction

This compound Signaling Pathway

Doxapram_Pathway Doxapram Doxapram K_Channel Potassium Channels Doxapram->K_Channel Inhibits Carotid_Body Carotid Body Glomus Cells Carotid_Body->K_Channel Depolarization Cell Depolarization Carotid_Body->Depolarization Ca_Influx Calcium Influx Carotid_Body->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., ATP) Carotid_Body->Neurotransmitter_Release K_Channel->Depolarization Leads to Depolarization->Ca_Influx Triggers Ca_Influx->Neurotransmitter_Release Causes Afferent_Nerve Afferent Nerve (to Brainstem) Neurotransmitter_Release->Afferent_Nerve Stimulates Respiratory_Center Medullary Respiratory Center Afferent_Nerve->Respiratory_Center Activates Increased_Respiration Increased Respiration Respiratory_Center->Increased_Respiration Stimulates

Doxapram Signaling Pathway

Nikethamide_Pathway Nikethamide Nikethamide Medullary_Center Medullary Respiratory Center Nikethamide->Medullary_Center Directly Stimulates Chemoreceptor_Sensitivity Increased Chemoreceptor Sensitivity to CO2/O2 Nikethamide->Chemoreceptor_Sensitivity Enhances GABA_A_Receptor GABA-A Receptor Nikethamide->GABA_A_Receptor Partially Mediated by Respiratory_Rate_Depth Increased Respiratory Rate & Depth Medullary_Center->Respiratory_Rate_Depth Chemoreceptor_Sensitivity->Medullary_Center Modulates GABA_A_Receptor->Medullary_Center Modulates Bemegride_Pathway Bemegride Bemegride GABA_A_Receptor GABA-A Receptor Bemegride->GABA_A_Receptor Antagonizes (Non-competitive) Neuronal_Excitability Increased Neuronal Excitability Bemegride->Neuronal_Excitability Leads to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Causes Neuronal_Hyperpolarization->Neuronal_Excitability Inhibits Respiratory_Stimulation Respiratory Stimulation Neuronal_Excitability->Respiratory_Stimulation Experimental_Workflow cluster_subjects Subjects cluster_design Experimental Design cluster_treatments Treatments cluster_measurements Measurements cluster_timeline Data Collection Timeline Subjects 18 Newborn Calves Design Randomized Crossover Subjects->Design Doxapram Doxapram (40mg, IV) Design->Doxapram This compound This compound (5mL, Buccal) Design->this compound Lobeline Lobeline (5mg, IV) Design->Lobeline Spirometry Spirometry (Respiratory Rate, Volumes, Flow) Doxapram->Spirometry ABG Arterial Blood Gas Analysis (PaO₂, PaCO₂, pH) Doxapram->ABG This compound->Spirometry This compound->ABG Lobeline->Spirometry Lobeline->ABG Timeline Baseline, 1, 5, 15, 30, 60, 90 min post-administration Spirometry->Timeline ABG->Timeline

References

Comparative Efficacy of Prethcamide and Methylxanthines in the Management of Apnea: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of Prethcamide versus methylxanthines for the treatment of apnea (B1277953) is significantly hampered by a scarcity of scientific data on this compound. While methylxanthines, particularly caffeine (B1668208) and theophylline (B1681296), are well-established and extensively studied therapeutic agents for apnea, especially in premature infants, this compound remains a historically recognized respiratory stimulant with limited contemporary clinical evidence and no direct comparative trials against the current standard of care.

This guide synthesizes the available information to provide a qualitative comparison, highlighting the robust evidence base for methylxanthines and the significant data gap concerning this compound for the treatment of apnea.

Methylxanthines: The Gold Standard for Apnea of Prematurity

Methylxanthines, primarily caffeine and theophylline, are the most widely used and studied pharmacological agents for the treatment of apnea of prematurity.[1][2] Their efficacy in reducing the frequency of apneic episodes and the need for mechanical ventilation is well-documented in numerous clinical trials and systematic reviews.[2]

Mechanism of Action

Methylxanthines act as non-selective antagonists of adenosine (B11128) A1 and A2A receptors in the central nervous system. By blocking adenosine, which has inhibitory effects on respiratory drive, methylxanthines stimulate the respiratory centers in the brainstem, increase the sensitivity of chemoreceptors to carbon dioxide, and enhance diaphragmatic contractility.

Methylxanthine_Signaling_Pathway cluster_neuron Respiratory Neuron Adenosine Adenosine AdenosineReceptor Adenosine A1/A2A Receptor Adenosine->AdenosineReceptor ATP ATP AdenosineReceptor->ATP Inhibition of Adenylate Cyclase Methylxanthines Methylxanthines (Caffeine, Theophylline) Methylxanthines->AdenosineReceptor Antagonism cAMP cAMP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB K_channel K+ Channel (Inhibition) PKA->K_channel Ca_channel Ca2+ Channel (Activation) PKA->Ca_channel Neurotransmitter_Release Increased Neurotransmitter Release Ca_channel->Neurotransmitter_Release Respiratory_Drive Increased Respiratory Drive Neurotransmitter_Release->Respiratory_Drive

Figure 1: Simplified signaling pathway of methylxanthines in respiratory neurons.
Comparative Efficacy: Caffeine vs. Theophylline

Numerous studies have compared the efficacy and safety of caffeine and theophylline. While both are effective in treating apnea of prematurity, caffeine is now generally preferred due to its more favorable pharmacokinetic profile and wider therapeutic index.

FeatureCaffeineTheophyllineReferences
Efficacy in Reducing Apnea Equally effective as theophylline in reducing apnea episodes.Equally effective as caffeine in reducing apnea episodes.[2]
Therapeutic Index Wider therapeutic index, meaning a larger gap between effective and toxic doses.Narrower therapeutic index, requiring more frequent monitoring of blood levels to avoid toxicity.[2]
Half-life in Neonates Longer half-life, allowing for once-daily dosing.Shorter half-life, requiring multiple daily doses.[2]
Adverse Effects Fewer adverse effects reported. Less likely to cause tachycardia, feeding intolerance, and gastrointestinal issues.Higher incidence of adverse effects, including tachycardia, irritability, and feeding intolerance.[2]
Metabolism Primarily excreted unchanged by the kidneys in neonates.Metabolized in the liver, with one of its metabolites being caffeine.
Experimental Protocols

The methodologies for clinical trials investigating methylxanthines for apnea of prematurity typically involve randomized controlled trials (RCTs) comparing the active drug (caffeine or theophylline) to a placebo or another methylxanthine.

Example Experimental Workflow for a Comparative RCT:

Experimental_Workflow Start Enrollment of Preterm Infants with Apnea of Prematurity Randomization Randomization Start->Randomization GroupA Group A: Caffeine Citrate (Loading Dose followed by Maintenance Dose) Randomization->GroupA GroupB Group B: Theophylline (Loading Dose followed by Maintenance Dose) Randomization->GroupB Treatment Treatment Period (e.g., 7-14 days) GroupA->Treatment GroupB->Treatment Monitoring Continuous Monitoring: - Apnea/Bradycardia/Desaturation Events - Heart Rate - Feeding Tolerance - Serum Drug Levels Treatment->Monitoring Outcome Primary Outcome Assessment: - Reduction in Apnea Frequency - Need for Mechanical Ventilation Monitoring->Outcome SecondaryOutcome Secondary Outcome Assessment: - Adverse Events - Duration of Hospital Stay - Neurodevelopmental Outcomes Monitoring->SecondaryOutcome Analysis Statistical Analysis Outcome->Analysis SecondaryOutcome->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion Prethcamide_Mechanism This compound This compound Peripheral_Chemo Peripheral Chemoreceptors This compound->Peripheral_Chemo Stimulation Central_Resp Central Respiratory Centers (Brainstem) This compound->Central_Resp Stimulation Peripheral_Chemo->Central_Resp Afferent Signals Respiratory_Drive Increased Respiratory Drive Central_Resp->Respiratory_Drive

References

Benchmarking Prethcamide Against Modern Respiratory Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical respiratory stimulant Prethcamide with newer and alternative agents. The information is compiled from a comprehensive review of available preclinical and clinical data to support research and development in the field of respiratory pharmacology.

Overview of Respiratory Stimulants

Respiratory stimulants, or analeptics, are a class of drugs that act to increase the respiratory drive. Their clinical application ranges from treating respiratory depression induced by anesthetics or opioids to managing respiratory failure in certain chronic conditions. This compound, a compound developed in the mid-20th century, represents an earlier generation of these drugs. In contrast, modern research has yielded new agents with more targeted mechanisms of action and potentially improved safety profiles. This guide will focus on a comparative analysis of this compound against established alternatives like doxapram (B1670896) and almitrine (B1662879), and novel therapeutics such as AMPAkines and the BK channel inhibitor ENA-001 (formerly GAL-021).

Mechanism of Action and Signaling Pathways

The respiratory stimulants discussed herein exhibit diverse mechanisms of action, targeting different components of the respiratory control system.

This compound is understood to have a dual mechanism, stimulating both peripheral chemoreceptors and central respiratory centers.[1][2] This broad action is a characteristic of older analeptics.

Doxapram primarily acts on peripheral carotid chemoreceptors, which in turn stimulates the respiratory center in the brainstem.[3] At higher doses, it can also directly stimulate central respiratory centers.[4] Its mechanism is believed to involve the inhibition of potassium channels in chemoreceptor cells, leading to depolarization and increased signaling to the brain.[5][6]

Almitrine bismesylate is a selective agonist of peripheral chemoreceptors located in the carotid bodies.[2][7] This targeted action enhances the body's natural response to changes in blood oxygen levels.[8]

AMPAkines , a newer class of respiratory stimulants, are positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] By enhancing glutamatergic neurotransmission in the brainstem's respiratory centers, such as the pre-Bötzinger complex, they increase respiratory drive.[1]

ENA-001 (GAL-021) represents a novel approach by selectively inhibiting the large-conductance Ca2+-activated potassium (BK) channels in the carotid bodies.[9] This action mimics a hypoxic signal, leading to a potent stimulation of the respiratory drive.

Signaling Pathway Diagrams

Prethcamide_Pathway This compound This compound Peripheral_Chemoreceptors Peripheral Chemoreceptors (e.g., Carotid Bodies) This compound->Peripheral_Chemoreceptors Stimulates Central_Respiratory_Centers Central Respiratory Centers (Brainstem) This compound->Central_Respiratory_Centers Stimulates Peripheral_Chemoreceptors->Central_Respiratory_Centers Afferent Signals Respiratory_Muscles Respiratory Muscles Central_Respiratory_Centers->Respiratory_Muscles Efferent Signals Increased_Ventilation Increased Ventilation Respiratory_Muscles->Increased_Ventilation Contraction

This compound's dual mechanism of action.

Doxapram_Almitrine_Pathway cluster_doxapram Doxapram cluster_almitrine Almitrine Doxapram Doxapram K_Channel Potassium Channels (in Carotid Bodies) Doxapram->K_Channel Inhibits Central_Respiratory_Centers Central Respiratory Centers (Brainstem) K_Channel->Central_Respiratory_Centers Increased Afferent Signals Almitrine Almitrine Peripheral_Chemoreceptors_Almitrine Peripheral Chemoreceptors Almitrine->Peripheral_Chemoreceptors_Almitrine Agonist Peripheral_Chemoreceptors_Almitrine->Central_Respiratory_Centers Increased Afferent Signals Respiratory_Muscles Respiratory Muscles Central_Respiratory_Centers->Respiratory_Muscles Efferent Signals Increased_Ventilation Increased Ventilation Respiratory_Muscles->Increased_Ventilation Contraction AMPAkines_Pathway AMPAkines AMPAkines AMPA_Receptor AMPA Receptor (on Respiratory Neurons) AMPAkines->AMPA_Receptor Positive Allosteric Modulation Respiratory_Neurons Respiratory Neurons (e.g., pre-Bötzinger Complex) AMPA_Receptor->Respiratory_Neurons Depolarization Glutamate Glutamate->AMPA_Receptor Binds Increased_Neuronal_Excitability Increased Neuronal Excitability & Firing Respiratory_Neurons->Increased_Neuronal_Excitability Respiratory_Muscles Respiratory Muscles Increased_Neuronal_Excitability->Respiratory_Muscles Increased Drive Increased_Ventilation Increased Ventilation Respiratory_Muscles->Increased_Ventilation Contraction ENA001_Pathway ENA001 ENA-001 (GAL-021) BK_Channel BK Channels (in Carotid Bodies) ENA001->BK_Channel Inhibits Carotid_Body_Cells Carotid Body Type I Cells BK_Channel->Carotid_Body_Cells Maintains Resting Potential Depolarization Cellular Depolarization Carotid_Body_Cells->Depolarization Leads to Central_Respiratory_Centers Central Respiratory Centers (Brainstem) Depolarization->Central_Respiratory_Centers Increased Afferent Signals Increased_Ventilation Increased Ventilation Central_Respiratory_Centers->Increased_Ventilation Increased Respiratory Drive Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Non-human Primate) Baseline_Measurement Baseline Respiratory Measurement (Plethysmography, Blood Gas Analysis) Animal_Model->Baseline_Measurement Respiratory_Depression_Induction Induction of Respiratory Depression (e.g., Opioid Administration) Baseline_Measurement->Respiratory_Depression_Induction Drug_Administration Test Compound Administration (e.g., IV infusion of GAL-021) Post_Treatment_Measurement Post-Treatment Respiratory Monitoring Drug_Administration->Post_Treatment_Measurement Safety_Assessment Safety Assessment (Hemodynamics, Analgesia Testing) Drug_Administration->Safety_Assessment Respiratory_Depression_Induction->Drug_Administration Data_Analysis Data Analysis (Comparison to Vehicle Control) Post_Treatment_Measurement->Data_Analysis Safety_Assessment->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Prethcamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Prethcamide is not classified as a federally controlled substance or a listed hazardous waste by the U.S. Environmental Protection Agency (EPA). However, its disposal must be conducted in accordance with local, state, and federal regulations for non-hazardous pharmaceutical waste to prevent environmental contamination and ensure personnel safety.

This compound, a respiratory stimulant, requires careful handling and disposal due to its potential to cause skin, eye, and respiratory irritation. This guide provides detailed procedures for the proper disposal of this compound in a laboratory setting, ensuring the safety of researchers and compliance with regulatory standards.

Hazard and Safety Information

While not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), this compound presents the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for this compound Disposal
Item
Nitrile gloves
Safety glasses with side shields or goggles
Laboratory coat
Respiratory protection (if handling powders or creating aerosols)

Step-by-Step Disposal Protocol

The recommended method for the disposal of non-hazardous pharmaceutical waste like this compound is incineration by a licensed waste disposal contractor. Landfilling is discouraged, and disposal down the drain is prohibited in many areas and is not a recommended practice.

1. Segregation of Waste:

  • Designate a specific, clearly labeled container for non-hazardous pharmaceutical waste. This container should be separate from regular trash, hazardous chemical waste, sharps containers, and biohazardous waste.

  • The container should be sealable and leak-proof.

2. Packaging of Waste:

  • Solid this compound: Place expired or unused solid this compound directly into the designated non-hazardous pharmaceutical waste container.

  • Liquid this compound: Absorb liquid this compound with a non-reactive absorbent material such as vermiculite (B1170534) or sand. Place the absorbed material into the designated waste container.

  • Contaminated Materials: Any items contaminated with this compound, such as weigh boats, pipette tips, and gloves, should also be placed in the designated waste container.

3. Labeling of Waste Container:

  • Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Include the name of the primary constituent, "this compound," on the label.

  • Ensure the date of initial waste accumulation is marked on the container.

4. Storage of Waste:

  • Store the sealed waste container in a secure, designated area away from incompatible materials.

  • The storage area should be well-ventilated and have controlled access.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the non-hazardous pharmaceutical waste.

  • Do not attempt to dispose of this compound waste through municipal trash or sewer systems.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Wear the recommended PPE, including respiratory protection if the spill involves a powder.

3. Contain and Clean the Spill:

  • For liquid spills, cover with an absorbent, non-combustible material like sand or vermiculite.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated materials into a sealed, labeled container for disposal as non-hazardous pharmaceutical waste.

4. Decontaminate the Area:

  • Clean the spill area with a suitable laboratory detergent and water.

5. Seek Medical Attention if Necessary:

  • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice. If inhaled, move to fresh air.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Prethcamide_Disposal_Workflow cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_spill Spill Response start Unused or Expired This compound Identified is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it a RCRA Hazardous Waste? is_controlled->is_hazardous No segregate Segregate into Non-Hazardous Pharmaceutical Waste Container is_hazardous->segregate No package Package Securely (Solids, Absorbed Liquids, Contaminated PPE) segregate->package label_container Label Container: 'Non-Hazardous Pharmaceutical Waste for Incineration' package->label_container store Store in a Secure, Designated Area label_container->store contact_disposal Arrange for Pickup by Licensed Waste Contractor store->contact_disposal incinerate Incineration contact_disposal->incinerate spill Spill Occurs ppe Don Appropriate PPE spill->ppe contain Contain and Absorb Spill ppe->contain collect Collect Spill Debris contain->collect spill_disposal Dispose of as Non-Hazardous Pharmaceutical Waste collect->spill_disposal spill_disposal->segregate

Navigating the Safe Handling of Prethcamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Prethcamide, a respiratory stimulant, where specific hazard data is limited. The following procedures are based on a precautionary approach, adhering to general best practices for handling potent pharmacological agents.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound and its components, cropropamide (B41957) and crotethamide, a comprehensive hazard assessment has been challenging. The European Chemicals Agency (ECHA) has received a notification for the components of this compound, indicating they are "Not Classified" based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, the absence of comprehensive hazard data necessitates treating this compound with the caution required for any uncharacterized potent pharmacological substance.

This compound acts as a central and respiratory stimulant.[3] Its pharmacological effects suggest potential for cardiovascular and neurological activity. Therefore, minimizing exposure is a critical safety objective.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecific RequirementsRationale
Hand Protection Double gloving with powder-free nitrile gloves tested for chemotherapy drug resistance (ASTM D6978). The inner glove should be worn under the gown cuff, and the outer glove over the cuff.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles.
Body Protection A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound, especially when there is a potential for aerosol generation.Minimizes inhalation of airborne particles.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure during routine laboratory procedures.

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (gloves and lab coat) before opening the package in a designated receiving area.

  • If any damage is observed, place the entire package in a sealed, labeled bag and consult with your institution's Environmental Health and Safety (EHS) office.

  • Verify that the primary container is sealed and intact.

Preparation and Handling:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.

  • Cover the work surface with disposable, plastic-backed absorbent pads.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Remove the outer pair of gloves before touching any non-contaminated surfaces (e.g., fume hood sash, door handles).

  • Wash hands thoroughly with soap and water after removing all PPE.

Storage:

  • Store this compound in a well-ventilated, secure location, away from incompatible materials.

  • The container should be clearly labeled with the chemical name and any known hazard warnings.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All pharmaceutical waste must be disposed of in accordance with local, state, and federal regulations.[4][5][6]

Waste Segregation:

  • Contaminated PPE and materials: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and weigh boats, should be placed in a designated, sealed, and labeled hazardous waste container.

  • Unused or expired compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.

Disposal Procedure:

  • Package all hazardous waste in appropriately labeled, leak-proof containers.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS office for guidance.

Experimental Protocols

Due to the lack of specific published experimental protocols for handling this compound from a safety perspective, the following general protocol is recommended based on best practices for handling potent compounds in a research setting.

Protocol: Weighing and Solubilizing this compound Powder

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Cover the work surface of the fume hood with a disposable absorbent pad.

    • Assemble all necessary equipment (analytical balance, spatula, weigh boat, vial, solvent, vortex mixer).

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

    • Record the weight.

  • Solubilization:

    • Carefully transfer the weighed powder into a pre-labeled vial.

    • Using a calibrated pipette, slowly add the desired solvent to the vial.

    • Securely cap the vial.

    • Gently swirl or use a vortex mixer at a low speed to dissolve the compound.

  • Cleanup:

    • Dispose of the contaminated weigh boat and any other disposable materials in the designated hazardous waste container.

    • Wipe down the spatula with a solvent-moistened cloth and dispose of the cloth as hazardous waste.

    • Decontaminate the work surface and the exterior of the vial.

    • Remove outer gloves and dispose of them in the hazardous waste container.

    • Remove remaining PPE and dispose of it appropriately.

    • Wash hands thoroughly.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Prethcamide_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receive_Package Receive Package Inspect_Package Inspect Package for Damage Receive_Package->Inspect_Package Don_PPE1 Don Gloves & Lab Coat Inspect_Package->Don_PPE1 No Damage Quarantine_Contact_EHS Quarantine_Contact_EHS Inspect_Package->Quarantine_Contact_EHS Damage Found Unpack_in_Hood Unpack in Fume Hood Don_PPE1->Unpack_in_Hood Prepare_Work_Area Prepare Work Area in Fume Hood Unpack_in_Hood->Prepare_Work_Area Don_Full_PPE Don Full PPE Prepare_Work_Area->Don_Full_PPE Handle_this compound Handle this compound (Weighing, Solubilizing) Don_Full_PPE->Handle_this compound Decontaminate_Surfaces Decontaminate Surfaces & Equipment Handle_this compound->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。